5-Bromothiophene-2-sulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromothiophene-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKSNCDWSSCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-00-5 | |
| Record name | 5-Bromothiophene-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromothiophene-2-sulfonyl fluoride chemical properties
An In-depth Technical Guide to 5-Bromothiophene-2-sulfonyl Fluoride: Properties, Reactivity, and Applications
Introduction
In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. This compound stands out as a bifunctional reagent of significant interest. It elegantly combines the well-established biological relevance of the thiophene nucleus with the unique and powerful reactivity of the sulfonyl fluoride group.[1][2] The thiophene ring is a privileged pharmacophore, a core component in numerous FDA-approved drugs, valued for its diverse biological attributes.[3]
Simultaneously, the sulfonyl fluoride moiety has risen to prominence as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Championed by Nobel laureate K. Barry Sharpless, SuFEx is hailed as a next-generation "click chemistry" reaction.[4][5] This is due to the remarkable balance of stability and reactivity inherent to the S(VI)-F bond. Sulfonyl fluorides are exceptionally stable under a wide range of conditions, including in aqueous environments and in the presence of many common reagents, yet they can be triggered to react with high efficiency and selectivity with nucleophiles.[4][5][6]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists. It delves into the core chemical properties, synthetic methodologies, and diverse applications of this compound, providing the field-proven insights necessary to leverage this versatile molecule for the creation of novel therapeutics and advanced materials.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, and its utility is underpinned by its distinct physicochemical characteristics. Its stability is a key advantage; unlike the more reactive sulfonyl chlorides, the sulfonyl fluoride is resistant to hydrolysis and reduction, allowing for greater flexibility in multi-step synthetic sequences.[4][5][7]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 108158-00-5 | [8] |
| Molecular Formula | C₄H₂BrFO₂S₂ | [8] |
| Molecular Weight | 245.09 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 40-44 °C (for the related sulfonyl chloride) | [10] |
| Boiling Point | 100-102 °C at 0.5 mmHg (for the related sulfonyl chloride) | [10] |
| Solubility | Soluble in methanol and other common organic solvents like DCM, THF, acetonitrile | [9] |
Spectroscopic Characterization Profile
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[11]
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm). The proton at C4 (adjacent to the bromine) would appear as a doublet, coupled to the proton at C3. The proton at C3 would appear as a doublet coupled to the C4 proton. The coupling constant (J) would be characteristic of a four-bond coupling in a thiophene ring.
-
¹³C NMR: The spectrum would display four distinct signals for the aromatic carbons. The carbon attached to the bromine (C5) and the carbon attached to the sulfonyl fluoride group (C2) would be significantly influenced by these electron-withdrawing substituents.
-
¹⁹F NMR: A single sharp peak is expected, typically in the range of +60 to +75 ppm, which is characteristic of aryl sulfonyl fluorides.[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the S=O bonds of the sulfonyl group (approx. 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹, respectively), C-S stretching within the thiophene ring, and vibrations corresponding to the C-Br and S-F bonds.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 244 and 246.
Synthesis and Purification
The synthesis of aryl sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonic acids, sulfonamides, or thiols.[7][12] A highly reliable and common laboratory-scale approach for preparing this compound involves a two-step sequence starting from the commercially available 2-bromothiophene. This process first installs a sulfonyl chloride group, which is subsequently converted to the more stable sulfonyl fluoride via halogen exchange.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Causality: The choice of chlorosulfonic acid in the first step is due to its high reactivity as an electrophilic sulfonating agent, readily reacting with the electron-rich thiophene ring.[13] The subsequent halogen exchange is driven by the high affinity of potassium fluoride for the sulfonyl chloride, especially when the fluoride ion is solubilized by a phase-transfer catalyst like 18-crown-6 ether.[7]
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride [13]
-
To a stirred solution of 2-bromothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and cooled to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride.
Step 2: Synthesis of this compound [7]
-
Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in acetonitrile (MeCN).
-
Add potassium fluoride (KF, 2.0-3.0 eq) and a catalytic amount of 18-crown-6 ether (0.1 eq).
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
This compound is a powerful bifunctional building block, offering two distinct and orthogonally reactive sites: the sulfonyl fluoride group and the carbon-bromine bond. This duality allows for sequential, controlled modifications to build molecular complexity.
Reactions at the Sulfonyl Fluoride Moiety: SuFEx Click Chemistry
The S-F bond in sulfonyl fluorides is kinetically stable but thermodynamically poised for reaction.[14] It readily undergoes nucleophilic substitution with a wide range of O-, N-, and S-nucleophiles, typically catalyzed by an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a Lewis acid.[14][15] This reaction is the cornerstone of SuFEx chemistry, forming robust sulfonamide, sulfonate ester, or related linkages.[4] The reaction's high efficiency, selectivity, and biocompatibility make it a true "click" reaction.[5]
Caption: General mechanism of the SuFEx reaction.
Protocol: Sulfonamide Synthesis via SuFEx [15]
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like THF or acetonitrile.
-
Add an organic base such as triethylamine (TEA, 1.5 eq) or DBU (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired sulfonamide.
Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the thiophene ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions.[5][13] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, providing a powerful vector for molecular diversification.
Protocol: Suzuki-Miyaura Cross-Coupling [13]
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-arylthiophene-2-sulfonyl fluoride derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool across multiple scientific disciplines.
Medicinal Chemistry and Covalent Drug Discovery
Sulfonyl fluorides have emerged as a privileged class of "warheads" for designing covalent inhibitors and chemical probes.[16][17] They can form stable, covalent bonds with nucleophilic amino acid residues—such as serine, threonine, lysine, and tyrosine—that are often found within the binding sites of enzymes.[17][18] Unlike highly reactive and potentially promiscuous electrophiles, the reactivity of sulfonyl fluorides is context-dependent, often requiring proximity and precise orientation within a protein's active site to be unleashed.[19] This "proximity-enabled" reactivity leads to higher selectivity and a lower risk of off-target effects.
By incorporating this compound into a ligand designed to bind a specific protein, researchers can create highly selective and potent covalent inhibitors. The thiophene core can be elaborated via cross-coupling to optimize binding affinity and pharmacokinetic properties, while the sulfonyl fluoride serves as the covalent anchor.
Sources
- 1. Buy Thiophene-2-sulfonyl fluoride | 382-99-0 [smolecule.com]
- 2. Buy this compound | 108158-00-5 [smolecule.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. lookchem.com [lookchem.com]
- 10. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromothiophene-2-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromothiophene-2-sulfonyl Fluoride in Modern Chemistry
This compound is a key building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features—a bromine-substituted thiophene ring and a highly reactive sulfonyl fluoride group—make it a valuable reagent, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This area of research enables the rapid and efficient construction of complex molecules with diverse applications.[1] The stability of the sulfonyl fluoride group under many reaction conditions, coupled with its reactivity towards nucleophiles, allows for its incorporation into a wide array of molecular scaffolds, making it a compound of significant interest for drug discovery and materials science.[2][3]
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the chosen analytical strategies, providing a robust framework for researchers working with this and similar molecules.
Synthesis and Purification: Establishing a Foundation of Purity
The definitive elucidation of a chemical structure begins with the synthesis of a pure sample. Impurities from starting materials or side-products can significantly complicate spectral interpretation. A common and effective route to this compound involves a two-step process starting from 2-bromothiophene.
Part 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride
The first step is the chlorosulfonation of 2-bromothiophene. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 5-position due to the directing effects of the bromine atom and the sulfur heteroatom.
Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced.
-
Initial Cooling: Cool the flask containing 2-bromothiophene in an ice/salt bath to 0-5 °C.
-
Slow Addition: Add chlorosulfonic acid dropwise to the cooled 2-bromothiophene with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride.[4]
Part 2: Conversion to this compound
The second step is a halogen exchange reaction, converting the more reactive sulfonyl chloride to the desired sulfonyl fluoride. This is typically achieved using a fluoride salt.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 5-bromothiophene-2-sulfonyl chloride in a suitable solvent like acetonitrile.
-
Addition of Fluoride Source: Add an excess of a fluoride source, such as potassium fluoride or potassium bifluoride (KHF₂).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.[3]
The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation
The unambiguous determination of the structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information about the number, environment, and connectivity of the hydrogen atoms on the thiophene ring.
-
Predicted Spectrum: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.
-
The proton at the 3-position (H-3) will be a doublet due to coupling with the proton at the 4-position (H-4).
-
The proton at the 4-position (H-4) will also be a doublet due to coupling with H-3.
-
-
Chemical Shifts (δ): The electron-withdrawing nature of the sulfonyl fluoride and bromine groups will deshield the protons, causing them to resonate at a relatively high chemical shift, likely in the range of 7.0-8.0 ppm. The proton adjacent to the sulfonyl fluoride group (H-3) is expected to be further downfield than the proton adjacent to the bromine (H-4).
-
Coupling Constants (J): The coupling constant between H-3 and H-4 (³JHH) is expected to be in the range of 3-5 Hz, which is typical for protons on a thiophene ring.
Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use a standard one-pulse sequence. Key parameters include a spectral width covering the aromatic region, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Predicted Spectrum: Four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring.
-
The carbon atom bonded to the sulfonyl fluoride group (C-2) will be significantly deshielded and may appear as a doublet due to coupling with the fluorine atom (¹JCF).
-
The carbon atom bonded to the bromine atom (C-5) will also be downfield, but likely to a lesser extent than C-2.
-
The two CH carbons (C-3 and C-4) will appear in the aromatic region, with their chemical shifts influenced by the adjacent substituents.
-
Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated sample (20-30 mg) if needed.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.
¹⁹F NMR Spectroscopy: A Unique Probe for the Sulfonyl Fluoride Group
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional group.
-
Predicted Spectrum: A single signal is expected, corresponding to the fluorine atom of the sulfonyl fluoride group.
-
Chemical Shift (δ): The chemical shift of the fluorine atom in an aryl sulfonyl fluoride typically appears in the range of +40 to +80 ppm relative to CFCl₃.[1] The specific chemical shift will be influenced by the electronic environment of the thiophene ring.
-
Coupling: The fluorine signal may show long-range coupling to the proton at the 3-position (⁴JHF), which would appear as a small splitting of the main peak.
Protocol for ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing ¹⁹F.
-
Data Acquisition: A standard one-pulse sequence is used. Proton decoupling can be applied to simplify the spectrum and remove any H-F couplings.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.6 - 7.9 | Doublet | 3-5 | H-3 |
| ¹H | 7.2 - 7.5 | Doublet | 3-5 | H-4 |
| ¹³C | 140 - 145 | Doublet | ~15-25 (¹JCF) | C-2 |
| ¹³C | 135 - 140 | Singlet | - | C-5 |
| ¹³C | 130 - 135 | Singlet | - | C-3 or C-4 |
| ¹³C | 125 - 130 | Singlet | - | C-4 or C-3 |
| ¹⁹F | +50 to +70 | Singlet (or narrow multiplet) | - | -SO₂F |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is crucial for confirming the molecular weight of the target compound and providing further structural information through its fragmentation pattern.
-
Expected Molecular Ion: The molecular formula of this compound is C₄H₂BrFO₂S₂. The exact mass will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio). This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
-
Fragmentation Pattern: Electron impact (EI) ionization is expected to cause fragmentation of the molecule. Key fragmentation pathways may include:
-
Loss of the fluorine atom.
-
Loss of the SO₂F group.
-
Cleavage of the thiophene ring.
-
Caption: Predicted mass spectrometry fragmentation of this compound.
Protocol for Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron impact (EI) ionization to generate charged fragments.
-
Mass Analysis: Analyze the mass-to-charge ratio of the ions using a quadrupole, time-of-flight, or other mass analyzer.
-
Data Analysis: Identify the molecular ion peaks and major fragment ions. The isotopic pattern of bromine should be clearly visible.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (relative to ⁷⁹Br) | Proposed Fragment | Notes |
| 244/246 | [C₄H₂BrFO₂S₂]⁺˙ | Molecular ion peak (M⁺˙), showing the 1:1 bromine isotopic pattern. |
| 225/227 | [C₄H₂BrO₂S₂]⁺ | Loss of a fluorine radical. |
| 161/163 | [C₄H₂BrS]⁺ | Loss of the SO₂F radical. |
X-ray Crystallography: The Gold Standard for Structure Confirmation
While spectroscopic methods provide a detailed picture of the molecular connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure.[5]
-
Expected Structural Features:
-
A planar thiophene ring.
-
Tetrahedral geometry around the sulfur atom of the sulfonyl group.
-
Characteristic bond lengths and angles for the C-Br, C-S, S=O, and S-F bonds.
-
Obtaining a single crystal suitable for X-ray diffraction can be a trial-and-error process involving the slow evaporation of a solution of the purified compound in various solvents.
Conclusion: A Synergistic Approach to Certainty
The structure elucidation of this compound is a clear example of the power of a multi-technique analytical approach. While each method provides valuable information, it is the synergy between NMR, MS, and potentially X-ray crystallography that allows for the unequivocal assignment of the molecular structure. This guide provides a framework for researchers to not only acquire the necessary data but also to understand the underlying principles that make each technique a vital part of the structure elucidation process.
References
-
LookChem. (n.d.). 5-Bromothiophene-2-sulfonamide. Retrieved from [Link]
- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
- Nia, Y., et al. (2017). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide....
- The Journal of Organic Chemistry. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidone (NMP)-Promoted Thia-Michael Addition.
-
MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
- Leng, J., & Qin, H.-L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromothiophene-2-sulfonyl Fluoride
Introduction
5-Bromothiophene-2-sulfonyl fluoride (CAS No: 108158-00-5) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure features a thiophene ring functionalized with two key groups: a bromine atom at the 5-position, which serves as a handle for cross-coupling reactions, and a sulfonyl fluoride group at the 2-position. The sulfonyl fluoride moiety is particularly notable for its unique reactivity profile. It is relatively stable under physiological conditions yet can react selectively with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and threonine), making it a valuable "warhead" for designing covalent inhibitors and chemical probes.[1][2]
This compound is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions for forging robust covalent links.[3][1] The stability and predictable reactivity of the S-F bond, compared to the more hydrolytically sensitive S-Cl bond, offer distinct advantages in multi-step synthesis and biological applications.[4][5] This guide provides a detailed examination of the synthesis, purification, and comprehensive characterization of this important reagent.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFO₂S₂ | PubChem |
| Molecular Weight | 245.09 g/mol | PubChem |
| Appearance | Solid (typical) | N/A |
| Density | ~1.88 g/cm³ | ChemSrc |
| Boiling Point | >110°C | ChemSrc |
| CAS Number | 108158-00-5 | Smolecule |
Synthesis Pathway
The synthesis of this compound is most effectively achieved via a two-step process starting from 2-bromothiophene. The initial step involves the introduction of a sulfonyl chloride group, which is subsequently converted to the target sulfonyl fluoride through a halogen exchange reaction.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride
This initial step is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (+SO₂Cl), which preferentially attacks the electron-rich 5-position of the 2-bromothiophene ring due to the directing effects of the sulfur heteroatom and the bromine substituent.
-
Reagents and Equipment:
-
2-Bromothiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 2-bromothiophene (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C under a nitrogen atmosphere.
-
Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step with or without further purification.[6]
-
Part 2: Conversion to this compound
This step is a nucleophilic halide exchange reaction (Halex reaction). The fluoride ion (from KF) displaces the chloride on the sulfonyl group. The use of a phase-transfer catalyst, such as 18-crown-6, is crucial to facilitate the transport of the fluoride ion from the solid phase into the organic phase where the reaction occurs.[4]
-
Reagents and Equipment:
-
Crude 5-Bromothiophene-2-sulfonyl chloride (1.0 eq)
-
Potassium fluoride (KF, spray-dried, anhydrous, ~2.0-3.0 eq)
-
18-crown-6 (catalytic amount, ~0.1 eq)
-
Acetonitrile (MeCN, anhydrous)
-
Standard reflux apparatus
-
-
Procedure:
-
To a flask containing the crude 5-bromothiophene-2-sulfonyl chloride, add anhydrous acetonitrile, spray-dried potassium fluoride, and 18-crown-6.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours.
-
Monitor the conversion by TLC or GC-MS. The sulfonyl fluoride product will have a different retention factor than the starting sulfonyl chloride.
-
After completion, cool the reaction mixture to room temperature and filter to remove the excess KF and formed KCl.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification
The crude product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity) is generally effective at separating the product from residual starting materials and byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo to yield the final product.
Structural and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Structure of this compound.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (~7.0-7.8 ppm), each integrating to 1H, with a small coupling constant (J ≈ 4.0 Hz) characteristic of thiophene ring protons. |
| ¹³C NMR | Four distinct signals for the thiophene ring carbons. The carbon bearing the SO₂F group and the carbon bearing the Br atom will be significantly shifted. |
| ¹⁹F NMR | A sharp singlet in the typical range for sulfonyl fluorides (approx. +40 to +70 ppm relative to CFCl₃).[7] |
| FT-IR (cm⁻¹) | Strong S=O asymmetric (~1400-1430) and symmetric (~1200-1230) stretches. A strong S-F stretch (~800-850 cm⁻¹). Aromatic C-H stretch (>3000 cm⁻¹) and C=C stretches (~1500-1600 cm⁻¹). C-Br stretch (~500-600 cm⁻¹). |
| Mass Spec (EI/ESI) | Molecular ion peak cluster [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. Common fragments include [M-F]⁺, [M-SO₂F]⁺, and [M-Br]⁺. The protonated molecular ion [M+H]⁺ is expected at m/z 244.87. |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets. The proton at the 3-position will be coupled to the proton at the 4-position, resulting in a characteristic doublet splitting pattern.
-
¹⁹F NMR: The presence of a single, sharp peak confirms the successful installation of the sulfonyl fluoride group and the absence of other fluorine-containing impurities. Its chemical shift is highly indicative of the -SO₂F environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The most diagnostic peaks are the strong, sharp bands corresponding to the sulfonyl group (S=O) stretching vibrations. The S-F bond vibration is also a key indicator of successful synthesis.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The isotopic pattern observed in low-resolution MS is definitive proof of the presence of one bromine atom, as ⁷⁹Br and ⁸¹Br have nearly equal natural abundance, leading to two peaks of similar intensity separated by 2 Da.[3][8]
Safety and Handling
This compound and its synthetic precursor, 5-bromothiophene-2-sulfonyl chloride, should be handled with care in a well-ventilated fume hood.
-
Hazards: Sulfonyl halides are reactive electrophiles and are considered corrosive and potential skin sensitizers. They can cause severe skin burns and eye damage. They are also moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Use anhydrous conditions for reactions and storage. Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
References
- BLD Pharm. (n.d.). 55854-45-0|5-Methylthiophene-2-sulfonyl chloride.
- ChemWhat. (n.d.). 5-METHYL-2-THIOPHENESULFONYL CHLORIDE | 55854-45-0.
- LookChem. (n.d.). Cas Number 55854-45-0|5-Methylthiophene-2-sulfonyl chloride.
- Angene Chemical. (n.d.). 2-Thiophenesulfonyl chloride, 5-methyl-|55854-45-0.
- Accela ChemBio Inc. (2023). 55854-45-0,5-Methylthiophene-2-sulfonyl Chloride-AccelaChem.
- Smolecule. (n.d.). Buy this compound | 108158-00-5.
- ChemicalBook. (n.d.). This compound | 108158-00-5.
- Thakral, S., et al. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).
- Choi, Y. S. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromothiophene-2-sulfonyl chloride 97 | 55854-46-1.
- PubChem. (n.d.). 5-Bromo-3-chloropyridine-2-sulfonyl Fluoride.
- Royal Society of Chemistry. (2015).
- Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- National Institutes of Health. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.
- Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to sulfonic Acids. PDXScholar.
- PubMed. (2024). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.
- PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
- National Institutes of Health. (n.d.).
- ResearchGate. (2021). (PDF) Synthetic Routes to Arylsulfonyl Fluorides.
- ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....
- PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide.
- ResearchGate. (n.d.). Sections of the ¹⁹F{¹H} NMR spectrum (top) and the ¹⁹F NMR spectrum (bottom)
- SpectraBase. (n.d.).
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde(4701-17-1)IR1.
- Amerigo Scientific. (n.d.). 5-Bromo-2-thiophenesulfonyl fluoride (95% (GC)).
- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde.
- ACS Publications. (2024). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.
- The Royal Society of Chemistry. (2018). Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regioselective Construction of 5-Sulfonylfluoro. Isoxazoles.
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 108158-00-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 5-Bromothiophene-2-sulfonyl fluoride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiophene-2-sulfonyl fluoride is a reactive organosulfur compound featuring a privileged thiophene scaffold. While specific biological targets of this particular molecule are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action rooted in covalent modification of protein targets. This guide synthesizes the well-established principles of sulfonyl fluoride reactivity and the role of the thiophene moiety in medicinal chemistry to propose a detailed putative mechanism of action. Furthermore, this document provides a comprehensive suite of experimental protocols for researchers to elucidate and validate the specific biological activities and targets of this compound and similar covalent inhibitors.
Introduction: The Emerging Role of Covalent Inhibitors in Drug Discovery
The paradigm of drug design has traditionally centered on non-covalent, reversible interactions between a small molecule and its biological target. However, the last two decades have witnessed a resurgence in the development of covalent inhibitors, a class of molecules that form a stable, irreversible bond with their target protein.[1] This covalent engagement offers several potential advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for reversible inhibitors.[1]
At the heart of covalent inhibitor design is the "warhead," an electrophilic functional group that reacts with a nucleophilic amino acid residue on the target protein. Sulfonyl fluorides have emerged as a particularly versatile class of warheads due to their unique reactivity profile.[2] They are relatively stable in aqueous environments yet can be "tuned" to react with a variety of nucleophilic amino acids, including serine, lysine, tyrosine, and histidine.[2] This guide focuses on a specific sulfonyl fluoride, this compound, to illustrate the principles of its mechanism of action.
The Chemistry of Covalent Inhibition by Aryl Sulfonyl Fluorides
The mechanism of action of this compound is predicated on the reactivity of its sulfonyl fluoride group. This functional group acts as an electrophilic center that is susceptible to nucleophilic attack by amino acid side chains within a protein's binding pocket.
The Two-Step Mechanism of Covalent Modification
The covalent modification of a protein target by a sulfonyl fluoride inhibitor typically proceeds through a two-step mechanism:[3]
-
Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding event is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is described by the inhibition constant, KI.
-
Irreversible Covalent Bonding: Following initial binding, the nucleophilic side chain of a nearby amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. This irreversible step is characterized by the rate constant of inactivation, kinact.
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the binding affinity and the reactivity of the inhibitor.[3]
Reactivity with Nucleophilic Amino Acid Residues
Unlike some other covalent warheads that are highly specific for cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids. The specific residue targeted depends on its pKa, accessibility within the binding site, and the local microenvironment. Potential targets include:
-
Serine: The hydroxyl group of serine, particularly when activated within the catalytic triad of serine proteases, is a common target for sulfonyl fluorides.[4]
-
Lysine: The ε-amino group of lysine can act as a nucleophile to form a stable sulfonamide bond.
-
Tyrosine: The hydroxyl group of tyrosine is another potential site of covalent modification.
-
Histidine: The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.
The Role of the Thiophene Ring and Bromine Substituent
The thiophene ring in this compound is a "privileged scaffold" in medicinal chemistry. It is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties.[5] The sulfur atom in the thiophene ring can participate in hydrogen bonding and π-stacking interactions, which can contribute to the initial non-covalent binding affinity (KI) of the molecule to its target.[5]
The bromine atom at the 5-position of the thiophene ring is an electron-withdrawing group. This has two main implications for the molecule's reactivity:
-
Modulation of Electrophilicity: The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the sulfonyl fluoride group, potentially increasing the kinact of the covalent modification step.
-
Synthetic Handle: Brominated thiophenes are valuable intermediates in organic synthesis, allowing for further modification of the molecule through cross-coupling reactions to improve potency and selectivity.[1][6]
Proposed Mechanism of Action of this compound
Based on the principles outlined above, the proposed mechanism of action for this compound is as follows:
-
Target Recognition and Binding: The molecule will initially bind reversibly to a protein target. The thiophene ring and its substituents will play a key role in determining the binding affinity and specificity.
-
Covalent Sulfonylation: A nucleophilic amino acid residue (likely serine, lysine, tyrosine, or histidine) within the binding pocket will attack the electrophilic sulfur atom of the sulfonyl fluoride group.
-
Irreversible Inhibition: The formation of a stable covalent bond between the thiophene sulfonyl moiety and the protein target will lead to irreversible inhibition of the protein's function.
The specific protein or proteins targeted by this compound would need to be determined experimentally. Given the broad reactivity of the sulfonyl fluoride warhead, it is possible that this compound could have multiple cellular targets.
Experimental Protocols for Elucidating the Mechanism of Action
A systematic approach is required to definitively determine the mechanism of action of this compound. The following experimental workflows are designed to identify protein targets, characterize the kinetics of inhibition, and validate the covalent nature of the interaction.
Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique for identifying the cellular targets of covalent inhibitors.[2] This workflow involves synthesizing a probe version of this compound that incorporates a reporter tag (e.g., an alkyne or biotin) for visualization and enrichment.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne.
-
Cell Treatment: Treat cultured cells or a cell lysate with the alkyne-tagged probe.
-
Cell Lysis: Lyse the cells to release the proteome.
-
Click Chemistry: Conjugate the alkyne-tagged proteins to a biotin-azide reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.
-
Proteolytic Digestion: Digest the enriched proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets and the specific site of covalent modification.[7][8]
Kinetic Characterization of Enzyme Inhibition
Once a putative enzyme target has been identified, it is crucial to characterize the kinetics of inhibition to confirm a covalent mechanism and determine the inhibitor's potency.
Step-by-Step Protocol for Determining kinact and KI :[9][10][11]
-
Enzyme Assay: Establish a continuous or discontinuous assay to measure the activity of the target enzyme.
-
Progress Curves: Incubate the enzyme with various concentrations of this compound and monitor the enzyme activity over time in the presence of a substrate.
-
Data Analysis: Fit the progress curves to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.
-
Determination of kinact and KI : Plot the kobs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI).[3]
| Parameter | Description | Units |
| kinact | Maximal rate of inactivation | s-1 |
| KI | Inhibitor concentration at ½ kinact | M |
| kinact/KI | Second-order rate constant of inactivation | M-1s-1 |
Validation of Covalent Modification by Mass Spectrometry
Intact protein mass spectrometry can be used to directly confirm the covalent modification of the target protein.
Step-by-Step Protocol:
-
Incubation: Incubate the purified target protein with this compound.
-
Mass Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).
-
Confirmation: A mass shift corresponding to the molecular weight of the 5-bromothiophene-2-sulfonyl moiety will confirm covalent adduct formation.
Conclusion
This compound is a reactive molecule with the potential to act as a covalent inhibitor of a range of protein targets. Its mechanism of action is likely to involve the irreversible sulfonylation of nucleophilic amino acid residues within a protein binding site. The thiophene core and bromine substituent are expected to play important roles in modulating the binding affinity and reactivity of the compound. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the mechanism of action of this compound and other novel covalent inhibitors, paving the way for their potential development as therapeutic agents or chemical probes.
References
- Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A., & Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem : a European journal of chemical biology, 13(16), 2327–2330.
- The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Zhang, T., Zhang, M., Han, Q., & Li, Z. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem : a European journal of chemical biology, 23(4), e202100628.
- Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. (2025). BenchChem.
- Hett, E. C., Xu, H., Geoghegan, K. F., Gopalsamy, A., Kyne, R. E., Jr, Menard, C. A., Narayanan, A., Parikh, M. D., Liu, S., Roberts, L., Robinson, R. P., Tones, M. A., & Jones, L. H. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS chemical biology, 10(4), 1097–1106.
- Nonomiya, J., Li, K., Tota, M. R., Quinn, R. J., & Mulvihill, M. M. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical chemistry, 95(7), 3779–3788.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry, 95(7), 3779-3788.
- Maurer, T., & Fung, S. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry.
- Strelow, J. M., & Kulanthaivel, P. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 15(1), 21–34.
- Zhang, T., & Li, Z. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1447, 141–151.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1447, 141-151.
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. The Biochemical journal, 257(2), 419–424.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
- Singh, H., Chawla, A., & Singh, T. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(12), 2391–2420.
- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 277( Pt 3), 869–874.
- Analysis of kinetic data for irreversible enzyme inhibition. (1989). Biochemical Journal, 257(2), 419-424.
- Wang, Y., Zhang, Y., & Yang, C. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical science, 12(23), 7949–7965.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337.
- Brominated Thiophene Derivatives: Key Building Blocks for Organic Electronics. (n.d.). Ningbo Innopharmchem.
- The Role of Brominated Thiophene Derivatives in Organic Electronics. (2025). Angene.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022).
- Dimerization reactions with oxidized brominated thiophenes. (2007). New Journal of Chemistry, 31(6), 924-929.
- Kim, D. K., Kim, J. H., Kim, S. W., Kim, D. W., Park, Y. M., Kim, S. J., & Rhee, C. S. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, asthma & immunology research, 6(2), 136–144.
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(12), 2391-2420.
- Dimerization reactions with oxidized brominated thiophenes. (2007). New Journal of Chemistry, 31(6), 924-929.
- Kam, C. M., Hudig, D., & Powers, J. C. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular immunology, 29(6), 713–721.
- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).
- This compound. (n.d.). Smolecule.
- Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry, 3(6), 783–791.
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). Journal of medicinal chemistry, 62(17), 7869–7880.
- A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. (2017). Organic & Biomolecular Chemistry, 15(41), 8784-8793.
- van der Linden, W. A., Basset, C., Sae-Heng, M., Tsuboyama, N., Tapper, J., & Overkleeft, H. S. (2013). Peptido sulfonyl fluorides as new powerful proteasome inhibitors. Journal of medicinal chemistry, 56(1), 115–123.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dual Role of 5-Bromothiophene-2-sulfonyl Fluoride in SuFEx Click Chemistry: A Technical Guide for Advanced Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 5-Bromothiophene-2-sulfonyl fluoride as a versatile and strategic building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles of SuFEx, the nuanced reactivity of this heteroaromatic sulfonyl fluoride, and its applications in both modular synthesis and the rational design of covalent inhibitors. We will delve into the mechanistic underpinnings of SuFEx catalysis, provide field-proven experimental protocols for analogous systems, and present a forward-looking perspective on its potential in expanding the chemical space for functional molecules.
Introduction: The SuFEx Paradigm and the Ascendancy of Sulfonyl Fluorides
Click chemistry, a concept introduced by K. Barry Sharpless, champions the use of highly reliable and specific reactions for the rapid synthesis of novel functional molecules.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of this philosophy, offering a powerful and modular method for the formation of robust sulfonate and sulfonamide linkages.[1] At the heart of SuFEx chemistry lies the unique reactivity profile of the sulfonyl fluoride (-SO₂F) group. While remarkably stable under a wide range of synthetic conditions, including aqueous environments, the S-F bond can be selectively activated to undergo nucleophilic substitution with high efficiency and specificity.[2][3] This "dormant" reactivity is a key feature that allows for its application in complex molecular settings, from materials science to chemical biology.[4]
Aryl and heteroaryl sulfonyl fluorides are particularly valuable SuFEx partners due to their tunable electronic properties and the stability of the resulting sulfonates. Among these, this compound stands out as a bifunctional reagent of significant interest. The electron-withdrawing nature of the sulfonyl fluoride group and the bromine atom enhances the electrophilicity of the sulfur center, making it a prime candidate for SuFEx reactions. Concurrently, the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.
This guide will illuminate the multifaceted role of this compound in SuFEx chemistry, focusing on its application in creating diverse molecular architectures and its emerging role in the development of targeted covalent therapeutics.
Mechanistic Insights: Activating the S-F Bond
The remarkable stability of the S-F bond in sulfonyl fluorides necessitates the use of specific activation methods to unleash its reactivity for SuFEx transformations. The reaction generally proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The efficiency of this process is highly dependent on the nature of the nucleophile, the catalyst, and the solvent system.
The Role of Catalysis in SuFEx
Several catalytic systems have been developed to facilitate the SuFEx reaction, each with its own advantages and substrate scope.
-
Base-Catalyzed SuFEx: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) are highly effective in promoting the reaction, particularly with phenolic nucleophiles.[1][5] These bases are thought to activate the nucleophile by deprotonation, thereby increasing its reactivity towards the sulfonyl fluoride.
-
Lewis Acid Catalysis: Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), have been shown to activate the sulfonyl fluoride by coordinating to the fluorine and/or oxygen atoms of the sulfonyl group.[6] This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
-
Synergistic Catalysis: The combination of a hindered guanidine base like BTMG with a silylating agent such as hexamethyldisilazane (HMDS) has led to the development of "Accelerated SuFEx Click Chemistry" (ASCC).[5] This system allows for the direct use of alcohols as nucleophiles, with the HMDS likely serving to activate the alcohol and sequester the fluoride byproduct.
The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. For a heteroaromatic system like this compound, the electron-deficient nature of the thiophene ring is expected to enhance its reactivity in SuFEx transformations.
This compound in Modular Synthesis
The dual reactivity of this compound makes it an attractive building block for creating diverse molecular libraries through a two-stage synthetic strategy: SuFEx coupling followed by cross-coupling at the bromine-bearing position.
SuFEx Reactions with Phenolic Nucleophiles
The reaction of this compound with phenols is expected to proceed efficiently in the presence of a suitable base to yield the corresponding aryl sulfonates. These products can then undergo further functionalization.
Reaction Setup:
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromothiophene-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Versatile Chemical Probe
5-Bromothiophene-2-sulfonyl fluoride is a bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. Its structure incorporates a thiophene ring, a common scaffold in medicinal chemistry, substituted with a bromine atom that allows for further synthetic elaboration via cross-coupling reactions, and a sulfonyl fluoride moiety. The sulfonyl fluoride group has emerged as a key electrophilic "warhead" for the development of covalent inhibitors and chemical probes, valued for its unique balance of stability and reactivity towards nucleophilic amino acid residues in proteins.[1][2][3] This guide provides a comprehensive overview of the synthesis and the expected spectroscopic characteristics of this compound, offering a foundational understanding for its application in research.
Synthesis of this compound: A Proposed Pathway
The initial step is the chlorosulfonylation of 2-bromothiophene. This reaction is typically achieved by treating the thiophene with an excess of chlorosulfonic acid, a powerful electrophilic reagent. The electron-rich nature of the thiophene ring directs the sulfonation to the 5-position, yielding 5-bromothiophene-2-sulfonyl chloride.[4]
In the second step, the resulting sulfonyl chloride is converted to the corresponding sulfonyl fluoride. This transformation is commonly accomplished through a halogen exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[1]
Experimental Protocol:
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
-
In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add 2-bromothiophene (1 equivalent).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 5-bromothiophene-2-sulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a solution of 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium fluoride (2-3 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data and Interpretation
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.2 - 7.4 | Doublet | ~ 4.0 | H-3 |
| ~ 7.6 - 7.8 | Doublet | ~ 4.0 | H-4 |
The proton at the 4-position (H-4) is expected to appear at a lower field (higher ppm) due to the deshielding effect of the adjacent sulfonyl fluoride group. The proton at the 3-position (H-3) will be at a relatively higher field. The coupling constant of approximately 4.0 Hz is characteristic of ortho-coupling between protons on a thiophene ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the four carbon atoms of the thiophene ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 115 - 120 | C-5 |
| ~ 128 - 132 | C-3 |
| ~ 135 - 140 | C-4 |
| ~ 140 - 145 | C-2 |
The carbon atom bearing the bromine (C-5) is expected to be at the highest field due to the heavy atom effect. The carbon attached to the sulfonyl fluoride group (C-2) will be significantly downfield. The remaining two carbons of the thiophene ring (C-3 and C-4) will appear in the aromatic region, with C-4 being more deshielded than C-3.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will be the most definitive for confirming the presence of the sulfonyl fluoride moiety. It is expected to show a single signal.[6]
| Predicted Chemical Shift (δ, ppm) | Reference |
| +40 to +70 | CFCl₃ |
The chemical shift for aryl sulfonyl fluorides typically falls in the range of +40 to +70 ppm relative to CFCl₃.[7][8] The exact position will be influenced by the electronic environment of the thiophene ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3100 | C-H stretching (aromatic) |
| ~ 1400 - 1450 | C=C stretching (thiophene ring) |
| ~ 1380 - 1420 | S=O asymmetric stretching |
| ~ 1180 - 1220 | S=O symmetric stretching |
| ~ 800 - 850 | S-F stretching |
| ~ 700 - 750 | C-Br stretching |
The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group.[9] The S-F stretching frequency is also a key diagnostic peak.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| ~ 244 & 246 | Molecular ion peak ([M]⁺) showing isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |
| ~ 179 & 181 | Loss of SO₂F |
| ~ 165 | Loss of Br |
| ~ 83 | Thiophene ring fragment |
The molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units, which is indicative of the presence of a single bromine atom.[10] The fragmentation is likely to proceed through the loss of the sulfonyl fluoride group or the bromine atom.
Caption: Molecular structure of this compound.
Applications in Research and Drug Development
This compound is a valuable tool for researchers in several areas:
-
Covalent Probe Development: The sulfonyl fluoride moiety acts as a reactive handle to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine.[1][2] This allows for the development of highly specific and potent enzyme inhibitors and activity-based probes.
-
Fragment-Based Drug Discovery: The relatively small size of this molecule makes it an ideal fragment for screening against biological targets. Hits can then be elaborated by leveraging the bromine atom for synthetic diversification through reactions like Suzuki or Stille coupling.[4]
-
SuFEx Click Chemistry: Sulfonyl fluorides are key components of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions for creating robust chemical linkages.[11] this compound can serve as a versatile building block in SuFEx reactions.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of this compound, a compound with significant potential in chemical biology and medicinal chemistry. The proposed synthetic route offers a practical approach to its preparation. The outlined spectroscopic data, including NMR, IR, and MS, provide a solid foundation for its characterization and confirmation. As the interest in covalent chemical probes and SuFEx chemistry continues to grow, the utility of versatile building blocks like this compound is set to expand, making a thorough understanding of its properties essential for researchers in the field.
References
- ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA.
- The Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
- PubChemLite. This compound (C4H2BrFO2S2).
- Smolecule. Buy this compound | 108158-00-5.
- ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....
- Choi, Y. S.
- Unknown Source. 19F NMR Reference Standards.
- MDPI. Synthetic Routes to Arylsulfonyl Fluorides.
- PDXScholar. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
- PubMed. Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.
- Sigma-Aldrich. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1.
- PubMed. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- NIH. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC.
- Benchchem. Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide.
- ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides.
- The Royal Society of Chemistry. Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
- ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....
- ResearchGate. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- ResearchGate. ¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K....
- Unknown Source. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides.
- PubChem. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304.
- DTIC. Fluorine-19 Nuclear Magnetic Resonance.
- ChemicalBook. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum.
- Benchchem. The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.
- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.
- The Royal Society of Chemistry. Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regi.
- NIH. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC.
- Unknown Source. Table of Characteristic IR Absorptions.
- AA Blocks. 108158-07-2 | 4-bromo-5-methylthiophene-2-sulfonyl fluoride.
- e-Publications@Marquette. The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides.
- SpectraBase. 5-Bromo-2-thiophenecarboxaldehyde - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. 5-Bromothiophene-2-carbaldehyde(4701-17-1)IR1.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Unknown Source. INFRARED SPECTRA OF PHENOTHIAZINES.
Sources
- 1. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. PubChemLite - this compound (C4H2BrFO2S2) [pubchemlite.lcsb.uni.lu]
- 11. Buy this compound | 108158-00-5 [smolecule.com]
An In-depth Technical Guide to the Biological Activity of 5-Bromothiophene-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromothiophene-2-sulfonyl fluoride is a reactive chemical entity poised at the intersection of covalent inhibitor design and chemical biology. As a member of the sulfonyl fluoride class of compounds, it possesses a unique combination of aqueous stability and reactivity towards a range of nucleophilic amino acid residues, making it an attractive tool for probing protein function and developing novel therapeutics. This guide provides a comprehensive overview of the known biological activities of this compound, its underlying mechanism of action, and its potential applications in drug discovery. We will delve into its established role as a quorum sensing inhibitor and explore its broader potential as a covalent modifier of enzymes and other protein targets. This document serves as a technical resource, offering both foundational knowledge and practical experimental guidance for researchers investigating this promising compound.
The Renaissance of Covalent Inhibition: The Strategic Advantage of Sulfonyl Fluorides
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their biological targets.[1] This class of inhibitors can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.
Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (R-SO₂F) have emerged as particularly "privileged" due to their finely tuned reactivity.[1][2] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous biological milieu and a context-dependent reactivity towards a variety of nucleophilic amino acid residues.[2] While initially recognized for their reaction with serine in the active sites of proteases, it is now established that sulfonyl fluorides can also form covalent adducts with tyrosine, lysine, threonine, histidine, and even cysteine residues, depending on the specific microenvironment of the protein's binding site.[1][2] This versatility significantly expands the scope of potential targets within the proteome.[2]
This compound belongs to this esteemed class of reagents. Its thiophene core provides a scaffold that can be further functionalized, while the sulfonyl fluoride moiety acts as the reactive center for covalent bond formation.
Physicochemical Properties and Synthesis of this compound
The structure of this compound combines a five-membered aromatic thiophene ring with two key functional groups: a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrFO₂S₂ | [3] |
| Molecular Weight | 244.09 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols | |
| XLogP3 | 2.7 | [3] |
The synthesis of arylsulfonyl fluorides can be achieved through several routes, often starting from the corresponding sulfonic acids, sulfonyl chlorides, or thiols. A common laboratory-scale synthesis involves the reaction of a suitable thiophene precursor with chlorosulfonic acid, followed by conversion of the resulting sulfonyl chloride to the sulfonyl fluoride using a fluoride salt like potassium fluoride.
Mechanism of Covalent Modification
The biological activity of this compound stems from its ability to act as an electrophile in a covalent reaction with nucleophilic amino acid residues on a target protein. The reaction proceeds via a nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine) on the electron-deficient sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage.
Established Biological Activity: Inhibition of Bacterial Quorum Sensing
A notable and well-documented biological activity of this compound is its ability to inhibit quorum sensing (QS) in bacteria.[4] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[5][6] This process is crucial for the regulation of various bacterial behaviors, including biofilm formation, virulence factor production, and motility.[6][7]
In pathogenic bacteria, the QS system is a key regulator of infectivity. Therefore, inhibiting QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance, as it does not directly kill the bacteria but rather disarms them.
While the precise molecular target of this compound in the QS pathway of all bacterial species has not been definitively elucidated, studies in Vibrio species suggest that it may interact with and modulate the activity of LuxR-type transcriptional regulators, such as SmcR.[4] It is hypothesized that this compound covalently modifies a nucleophilic residue in or near the ligand-binding pocket of the SmcR protein, thereby preventing the binding of the natural autoinducer molecules and subsequent activation of virulence gene expression.
Potential Applications in Drug Discovery and Chemical Biology
The utility of this compound extends beyond its role as a quorum sensing inhibitor. Its inherent reactivity as a sulfonyl fluoride makes it a valuable tool for a wide range of applications in drug discovery and chemical biology.
-
Enzyme Inhibition: The compound can be screened against panels of enzymes, particularly those with reactive serine, tyrosine, or lysine residues in their active sites, such as proteases, kinases, and phosphatases.
-
Chemical Probe Development: By incorporating a reporter tag (e.g., biotin or a fluorophore) onto the thiophene scaffold, this compound can be converted into a chemical probe for activity-based protein profiling (ABPP). Such probes can be used to identify novel protein targets in complex biological samples.
-
Fragment-Based Drug Discovery: The this compound moiety can serve as a reactive fragment for screening against protein targets. Hits from such screens can then be elaborated into more potent and selective inhibitors.
Experimental Protocols
General Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory potential of this compound against a purified enzyme that processes a fluorogenic substrate.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is crucial to keep the final DMSO concentration constant across all wells (typically ≤ 1%).
-
In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 25 µL of the enzyme solution (at a 4x final concentration) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a 4x final concentration).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Quorum Sensing Inhibition Assay (Chromobacterium violaceum Model)
This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing, as a reporter for QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
This compound (stock solution in DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
Prepare serial dilutions of this compound in LB broth in a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
After incubation, visually assess the inhibition of purple pigment production.
-
To quantify, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To quantify violacein production, add an equal volume of DMSO to each well, mix, and centrifuge to pellet the cells. Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A₅₈₅).
-
Normalize the violacein production to bacterial growth (A₅₈₅ / OD₆₀₀) and plot against the inhibitor concentration to determine the concentration that inhibits 50% of pigment production.
Conclusion and Future Perspectives
This compound represents a versatile and powerful tool for chemical biologists and drug discovery scientists. Its established activity as a quorum sensing inhibitor highlights its potential in developing novel anti-virulence agents. Furthermore, as a member of the sulfonyl fluoride class, its potential applications are vast and largely untapped. Future research should focus on:
-
Systematic Screening: Evaluating this compound against diverse enzyme classes to identify novel targets.
-
Target Deconvolution: Utilizing proteomic approaches to identify the specific molecular targets of this compound in various biological systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
The continued exploration of this compound and related compounds will undoubtedly yield valuable insights into biological processes and pave the way for the development of next-generation covalent therapeutics.
References
- Quorum Sensing Inhibitor and its Inhibition Mechanism: Mushroom Derived Agents. (2019).
- This compound | 108158-00-5. Smolecule.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660.
- Singh, B. N., Singh, H. B., Singh, A., Singh, S. K., & Rahul, K. (2016). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Frontiers in Microbiology, 7, 2133.
- This compound (C4H2BrFO2S2). PubChemLite.
- Li, Y.-H., & Tian, X. (2012). Quorum Sensing and Bacterial Social Interactions in Biofilms. Sensors, 12(3), 2519–2538.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2660.
- Bauer, R. A. (2017). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 22(7), 1059-1073.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C4H2BrFO2S2) [pubchemlite.lcsb.uni.lu]
- 4. Buy this compound | 108158-00-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
An In-depth Technical Guide to 5-Bromothiophene-2-sulfonyl Fluoride as a Chemical Probe
Abstract
The landscape of chemical biology and drug discovery has been profoundly shaped by the advent of covalent chemical probes. While traditional methods have heavily relied on targeting the nucleophilic cysteine residue, this approach is limited by the low abundance of cysteine in protein binding sites. The emergence of sulfur(VI) fluoride electrophiles, particularly sulfonyl fluorides (SFs), has opened new frontiers by enabling the targeting of a broader range of amino acid residues. This guide provides an in-depth technical overview of 5-Bromothiophene-2-sulfonyl fluoride, a heterocyclic sulfonyl fluoride probe. We will explore its fundamental physicochemical properties, the underlying mechanism of its covalent modification chemistry, and its versatile applications in target identification, validation, and covalent inhibitor design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-tested protocols to harness the full potential of this powerful chemical tool.
Introduction: Beyond Cysteine-Targeted Covalent Probes
The development of targeted covalent inhibitors and chemical probes has traditionally focused on the unique nucleophilicity of the cysteine thiol.[1][2] However, the infrequent presence of cysteine in ligandable pockets of many high-value protein targets, such as transcription factors and scaffolding proteins, necessitates the development of new electrophilic warheads.[2] Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophiles for just this purpose.[3][4]
Possessing a finely tuned balance of stability in aqueous environments and reactivity within the specific microenvironment of a protein binding site, SFs can covalently modify a diverse set of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[1][3][4] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that provides a robust and versatile tool for chemical biology.[5][6]
This compound belongs to the family of aryl sulfonyl fluorides. Its thiophene core offers a distinct electronic and structural profile compared to more common phenyl-based probes, while the bromo-substituent provides a potential vector for further functionalization via cross-coupling reactions, should a researcher wish to elaborate the probe's structure.[7] This guide will dissect the properties and applications of this specific probe, providing a framework for its effective use in demanding chemoproteomic experiments.
Physicochemical Properties & Synthesis
Core Attributes
This compound is a solid at room temperature with key structural and chemical features that define its utility as a probe.[8]
| Property | Value | Source |
| Molecular Formula | C4H2BrFO2S2 | [9][10] |
| Molecular Weight | 245.09 g/mol | [8][9] |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| Key Functional Groups | Sulfonyl fluoride (electrophile), Thiophene (aromatic core), Bromo (synthetic handle) | N/A |
The sulfonyl fluoride moiety is the reactive warhead of the molecule. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater hydrolytic stability, a critical feature for probes used in aqueous biological systems.[4][11] Their reactivity is "unleashed" within the context of a protein binding pocket, where proximity and the local chemical environment facilitate the reaction with a nucleophilic amino acid side chain.[5]
Synthetic Accessibility
Aryl sulfonyl fluorides, including thiophene-based analogs, can be synthesized through various established methods.[11][12] A common and practical approach involves the conversion of the corresponding sulfonic acid or sulfonyl chloride. For instance, 5-Bromothiophene-2-sulfonyl chloride can be converted to the fluoride derivative via a halogen exchange reaction.[11] Alternatively, synthesis can proceed from aryl bromides or sulfonic acids, providing flexible routes for chemists.[12][13] A related synthesis for the precursor 5-Bromothiophene-2-sulfonamide starts from 1-bromothiophene and chlorosulfonic acid, illustrating a viable pathway to the sulfonyl halide intermediate.[7]
The SuFEx Mechanism: Covalent Protein Modification
The utility of this compound as a probe is predicated on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a highly stable covalent sulfonate ester or sulfonamide bond.[6][14]
Caption: Workflow for chemoproteomic target identification.
Procedure Outline:
-
Probe Treatment: Treat cell lysate with the alkyne-functionalized probe (e.g., 10-50 µM) and a parallel DMSO vehicle control for 1-2 hours at 37°C.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
Protein Precipitation & Lysis: Precipitate proteins (e.g., with chloroform/methanol) to remove excess reagents, then resolubilize in a denaturing buffer (e.g., containing SDS).
-
Streptavidin Enrichment: Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins, leaving the biotinylated peptides bound to the beads (or use a method that releases all peptides for analysis).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify the proteins that were significantly enriched in the probe-treated sample compared to the DMSO control. This reveals the specific targets of the probe. [15]
Future Directions
The field of covalent probe development is rapidly advancing. For this compound and related probes, future directions include:
-
Enhanced Specificity: Developing probes with more sophisticated recognition elements to improve target selectivity. [2]* Live-Cell Profiling: Optimizing probes and protocols for robust target engagement and profiling in living systems, which provides more physiologically relevant data. [16][17]* Multi-functional Probes: Designing probes that incorporate additional functionalities, such as photo-crosslinkers or fluorophores for imaging applications. [4][18]* Targeting RNA and other Biomolecules: Recent work has shown that sulfonyl exchange chemistry can be used to label biomolecules beyond proteins, such as RNA, opening up entirely new areas of investigation. [1] By providing a robust and versatile platform for covalently engaging a wide range of nucleophilic residues, this compound and the broader class of sulfonyl fluoride probes are invaluable tools that will continue to drive innovation in chemical biology and accelerate the discovery of new therapeutics.
References
- Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Benzenemethanesulfonyl fluoride Safety D
- Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
- This compound. Smolecule.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Structure-based design and analysis of SuFEx chemical probes.
- Sulfur fluoride exchange. PubMed Central (PMC).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Sulfonyl fluorides as privileged warheads in chemical biology.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- Synthesis of amino acid and peptidic sulfonyl fluorides.
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Semantic Scholar.
- 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. PubChem.
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- Phenylmethylsulfonyl Fluoride Safety D
- This compound Safety D
- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).
- This compound (C4H2BrFO2S2). PubChemLite.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of sulfonyl fluorides Examples of biologically active...
- Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed.
- Labeling of Proteins in vitro (S9104). New England Biolabs.
- 108158-00-5|this compound|BLD Pharm. BLD Pharm.
- Application Notes and Protocols for Labeling Proteins with Sulfamoyl Fluoride Probes. Benchchem.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Facile synthesis of sulfonyl fluorides from sulfonic acids.
- 5-Bromothiophene-2-sulfonamide Product Description. ChemicalBook.
- (PDF) Synthetic Routes to Arylsulfonyl Fluorides.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
- Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. PubMed.
- 5-Bromothiophene-2-sulfonyl chloride 97. Sigma-Aldrich.
- A previously reported sulfonyl fluoride probe for covalent lysine...
- Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- Fluorescent Protein Labeling Kits. Thermo Fisher Scientific.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
- Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. Benchchem.
- Phenylmethylsulfonyl Fluoride (PMSF). Santa Cruz Biotechnology.
- PHENYLMETHYLSULFONYL FLUORIDE (PMSF). AmericanBio.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 108158-00-5|this compound|BLD Pharm [bldpharm.com]
- 9. angenechemical.com [angenechemical.com]
- 10. PubChemLite - this compound (C4H2BrFO2S2) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
An In-Depth Technical Guide to 5-Bromothiophene-2-sulfonyl Fluoride: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromothiophene-2-sulfonyl fluoride, a versatile building block of significant interest in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and spectroscopic characterization. A primary focus is placed on its role as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and its application in the design of covalent inhibitors. The narrative synthesizes technical data with field-proven insights to offer a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
This compound has emerged as a compound of considerable interest, bridging the fields of heterocyclic chemistry and covalent drug discovery. Its structure, featuring a bromine-substituted thiophene ring and a reactive sulfonyl fluoride moiety, offers a unique combination of stability and tunable reactivity. The thiophene core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The bromine atom provides a convenient handle for further synthetic diversification, most notably through transition-metal-catalyzed cross-coupling reactions.
The true cornerstone of this molecule's utility, however, lies in the sulfonyl fluoride group. This functional group is a key participant in the next generation of click chemistry, termed Sulfur(VI) Fluoride Exchange (SuFEx).[1] SuFEx reactions are characterized by their high efficiency, broad substrate scope, and tolerance of aqueous environments, making them exceptionally well-suited for biological applications.[2] Furthermore, sulfonyl fluorides have been identified as "privileged warheads" in the design of covalent inhibitors, capable of forming stable covalent bonds with nucleophilic residues on protein targets, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][4] This ability to move beyond traditional cysteine-targeting covalent drugs opens up a much larger portion of the proteome for therapeutic intervention.[5]
This guide will delve into the essential technical aspects of this compound, providing researchers with the foundational knowledge to effectively utilize this powerful chemical tool.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a two-step process, commencing with the halosulfonation of 2-bromothiophene to yield the sulfonyl chloride intermediate, followed by a halide exchange reaction to introduce the fluoride.
Synthesis of the Precursor: 5-Bromothiophene-2-sulfonyl Chloride
The initial step involves the direct sulfonation and chlorination of 2-bromothiophene using chlorosulfonic acid. This reaction proceeds with high regioselectivity, directing the sulfonyl chloride group to the 5-position of the thiophene ring.
Experimental Protocol:
-
Reagents and Equipment:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 2-bromothiophene (e.g., 5.0 g, 30.57 mmol) in dichloromethane (50 mL) in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add chlorosulfonic acid (e.g., 17.86 g, 153.34 mmol, 5 equivalents) dropwise to the cooled solution while stirring.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water (200 mL).[6]
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromothiophene-2-sulfonyl chloride.[6] The crude product can often be used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
The use of a significant excess of chlorosulfonic acid ensures the complete conversion of the starting material.
-
The initial low temperature is crucial to control the exothermic nature of the reaction and minimize the formation of side products.
-
Pouring the reaction mixture into ice-water serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid.
Fluorination of 5-Bromothiophene-2-sulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution reaction. Various fluorinating agents can be employed, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common and cost-effective choices.[7][8] The use of a phase-transfer catalyst, such as 18-crown-6, can facilitate the reaction in an aprotic solvent like acetonitrile.[8]
Generalized Experimental Protocol:
-
Reagents and Equipment:
-
5-Bromothiophene-2-sulfonyl chloride
-
Potassium fluoride (spray-dried) or Potassium bifluoride
-
Acetonitrile (dry)
-
18-crown-6 (optional)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a stirred suspension of an excess of potassium fluoride (e.g., 2-3 equivalents) in dry acetonitrile, add 5-Bromothiophene-2-sulfonyl chloride.
-
If using KF, the addition of a catalytic amount of 18-crown-6 can enhance the solubility and reactivity of the fluoride salt.[8]
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
-
Causality Behind Experimental Choices:
-
The use of an aprotic solvent like acetonitrile is important to avoid hydrolysis of the sulfonyl chloride and the resulting sulfonyl fluoride.
-
An excess of the fluoride source drives the equilibrium towards the product.
-
Heating is typically required to overcome the activation energy of the substitution reaction.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The following data provides a reference for its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFO₂S₂ | PubChem |
| Molecular Weight | 244.09 g/mol | PubChem |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | - |
| Boiling Point | >110 °C | ChemSrc[1] |
| Density | 1.88 g/cm³ | ChemSrc[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display four signals for the thiophene ring carbons. The carbon attached to the sulfonyl fluoride group and the carbon bearing the bromine atom will show characteristic chemical shifts.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected for the sulfonyl fluoride group. The chemical shift will be in the typical range for aryl sulfonyl fluorides.[3][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S-F stretch, the S=O stretches of the sulfonyl group, and vibrations associated with the brominated thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. Fragmentation patterns may include the loss of SO₂F and Br.
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the distinct reactivity of its two key functional groups.
The Sulfonyl Fluoride Moiety: A Gateway to Covalent Modification and SuFEx Chemistry
The sulfonyl fluoride group is a highly versatile electrophile. While relatively stable in aqueous media, it can react with a variety of nucleophiles under specific conditions or when brought into proximity with a target, as in an enzyme active site.
Covalent Inhibition: Sulfonyl fluorides are increasingly employed as warheads for targeted covalent inhibitors.[5] They can form stable sulfonamide or sulfonate ester linkages with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) on a protein target.[3][4] This covalent bond formation can lead to prolonged and potent inhibition, offering potential advantages in terms of pharmacodynamics and overcoming drug resistance.
SuFEx Click Chemistry: The sulfur(VI) fluoride exchange reaction is a powerful tool for bioconjugation and the synthesis of complex molecules.[1] The sulfonyl fluoride group can react with silyl ethers, amines, and other nucleophiles to form stable linkages under mild conditions.[2] This allows for the efficient "clicking" of the 5-bromothiophene scaffold onto other molecules of interest, such as peptides, antibodies, or small molecule fragments.
The Bromine Atom: A Handle for Diversification
The bromine atom at the 5-position of the thiophene ring serves as a versatile synthetic handle for introducing molecular diversity. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This synthetic flexibility allows for the creation of large libraries of compounds based on the 5-thiophenesulfonyl fluoride core, which can be screened for desired biological activity.
Handling and Safety Considerations
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors. 5-Bromothiophene-2-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[11] It is also a skin sensitizer.[11] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For the sulfonyl chloride, a respirator with a suitable cartridge may be necessary.[11]
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis, coupled with the unique reactivity of the sulfonyl fluoride and the synthetic versatility of the bromo-substituent, makes it an attractive scaffold for the development of novel covalent inhibitors and for applications in bioconjugation via SuFEx chemistry. This guide provides the essential technical information for researchers to confidently incorporate this powerful tool into their research and development programs.
References
-
Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Retrieved from [Link]
-
PDXScholar. (n.d.). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Retrieved from [Link]
-
MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
Choi, Y. S. (n.d.). "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor". Retrieved from [Link]
-
ResearchGate. (n.d.). Sections of the ¹⁹F{¹H} NMR spectrum (top) and the ¹⁹F NMR spectrum (bottom) of compound 13 in CD2Cl2 at 183 K.. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]
-
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link]
-
LookChem. (n.d.). 5-Bromothiophene-2-sulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regi. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
-
Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725–735. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-arylthiophene-2-sulfonamides using 5-Bromothiophene-2-sulfonyl fluoride
Introduction: The Significance of 5-Arylthiophene-2-sulfonamides in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. When functionalized with a sulfonamide group, the resulting thiophene-2-sulfonamide moiety often imparts crucial pharmacodynamic and pharmacokinetic properties, including enhanced binding to target proteins and improved metabolic stability. The further introduction of an aryl group at the 5-position of the thiophene ring creates a diverse chemical space for exploring structure-activity relationships (SAR), leading to the identification of potent and selective modulators of various biological targets. This application note provides a comprehensive guide to the synthesis of 5-arylthiophene-2-sulfonamides, leveraging the Suzuki-Miyaura cross-coupling of the versatile building block, 5-bromothiophene-2-sulfonyl fluoride.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of diverse libraries of compounds. In our approach, the key C-C bond between the thiophene and the aryl ring is forged through the coupling of this compound with a variety of arylboronic acids.
The sulfonyl fluoride moiety is an attractive alternative to the more commonly used sulfonyl chloride or sulfonamide. While traditionally considered a stable group, recent advancements have demonstrated the utility of aryl sulfonyl fluorides as competent electrophiles in palladium-catalyzed cross-coupling reactions.[2][3] The use of this compound offers potential advantages in terms of reactivity and handling. The subsequent conversion of the sulfonyl fluoride to the desired sulfonamide is typically a straightforward process.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-arylthiophene-2-sulfonyl fluoride and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Part 1: Synthesis of this compound
While this compound is commercially available, this protocol outlines its synthesis from 2-bromothiophene for researchers who wish to prepare it in-house. A common method involves the reaction of 2-bromothiophene with chlorosulfonic acid to generate the corresponding sulfonyl chloride, which is then converted to the sulfonyl fluoride.
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Potassium fluoride
-
Crown ether (e.g., 18-crown-6)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Sulfonylation: In a fume hood, cool a round-bottom flask containing dichloromethane to 0 °C in an ice bath. Slowly add chlorosulfonic acid (2.5 equivalents) to the stirred solvent. To this solution, add 2-bromothiophene (1 equivalent) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.
-
Fluorination: Dissolve the crude 5-bromothiophene-2-sulfonyl chloride in a suitable solvent such as acetonitrile. Add potassium fluoride (2-3 equivalents) and a catalytic amount of a phase-transfer catalyst like 18-crown-6. Stir the mixture at room temperature or with gentle heating until the conversion to the sulfonyl fluoride is complete (monitor by TLC or GC-MS).
-
Purification: After the reaction is complete, filter off the solids and concentrate the filtrate. The crude this compound can be purified by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-arylthiophene-2-sulfonyl fluoride can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Part 3: Conversion of 5-Arylthiophene-2-sulfonyl fluoride to 5-Arylthiophene-2-sulfonamide
The final step in the synthesis is the conversion of the sulfonyl fluoride to the corresponding sulfonamide. This is typically achieved by aminolysis with ammonia or an amine.
Procedure:
-
Aminolysis: Dissolve the purified 5-arylthiophene-2-sulfonyl fluoride in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a sealed tube or pressure vessel.
-
Ammonia Addition: Add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) or bubble ammonia gas through the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude 5-arylthiophene-2-sulfonamide can be purified by recrystallization or column chromatography.
Data Presentation: Representative Examples and Characterization
The following table summarizes the results for the synthesis of a small library of 5-arylthiophene-2-sulfonamides using the described protocol.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 88 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 82 |
| 4 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)thiophene-2-sulfonamide | 79 |
Representative Characterization Data for 5-Phenylthiophene-2-sulfonamide:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.68 (d, J = 4.0 Hz, 1H), 7.62 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.38 (t, J = 7.4 Hz, 1H), 7.32 (d, J = 4.0 Hz, 1H), 4.95 (s, 2H, -SO₂NH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 151.8, 143.5, 133.0, 130.8, 129.3, 129.1, 126.3, 124.7.
-
Mass Spectrometry (ESI-MS): m/z 240.0 [M+H]⁺.
The proton of the sulfonamide group typically appears as a singlet in the ¹H NMR spectrum, and its chemical shift can be concentration-dependent. The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonamide can be observed in the IR spectrum, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. In mass spectrometry, arylsulfonamides can exhibit a characteristic loss of SO₂ (64 Da).[2]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids provides a robust and versatile route to a wide array of 5-arylthiophene-2-sulfonamides. This application note offers a detailed and practical guide for researchers in drug discovery and organic synthesis, from the preparation of the starting material to the synthesis and characterization of the final products. The mild reaction conditions and broad substrate scope of this methodology make it a valuable tool for the rapid generation of compound libraries for biological screening and lead optimization.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society1999 , 121 (41), 9550–9561. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2005 , 127 (13), 4685–4696. [Link]
-
Noreen, S., et al. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chinese Chemical Society2017 , 64 (6), 653-661. [Link]
-
Zhang, L., et al. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry2020 , 44 (1), 104-108. [Link]
-
Thakral, S., & Singh, V. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate2017 . [Link]
-
LookChem. 5-Bromothiophene-2-sulfonamide. [Link]
-
PubChem. 2-Thiophenesulfonamide. [Link]
-
Bagley, M. C., et al. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science2016 , 7 (12), 6898-6903. [Link]
-
Tlili, A., et al. Synthetic Routes to Arylsulfonyl Fluorides. Catalysts2021 , 11 (7), 830. [Link]
-
Gnaim, J. M., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry2008 , 19 (7), 987-995. [Link]
-
Gowda, B. T., et al. Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4SO2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A2003 , 58 (11), 650-656. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters1979 , 20 (36), 3437-3440. [Link]
Sources
Application Notes and Protocols for the Use of 5-Bromothiophene-2-sulfonyl fluoride in Covalent Inhibitor Synthesis
Introduction: The Strategic Advantage of 5-Bromothiophene-2-sulfonyl fluoride in Covalent Drug Discovery
The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins that have proven intractable to traditional non-covalent binders.[1][2] At the forefront of this resurgence is the strategic deployment of "tunable" electrophilic warheads. Among these, sulfonyl fluorides have emerged as a privileged class of reactive groups.[3][4] Their unique balance of stability in aqueous environments and context-dependent reactivity with nucleophilic amino acid residues makes them ideal for the design of targeted covalent inhibitors.[1][3]
This guide focuses on a particularly valuable building block: This compound . This reagent combines the advantageous reactivity of the sulfonyl fluoride moiety with the versatile synthetic handle of a bromine atom on a thiophene scaffold. The thiophene ring itself is a common motif in medicinal chemistry, and the bromine provides a convenient point for further chemical modification via cross-coupling reactions, allowing for the elaboration of inhibitor structures to optimize target affinity and selectivity.
These application notes will provide a comprehensive overview of the properties of this compound, detailed protocols for its use in the synthesis of covalent inhibitors, and methods for the characterization of the resulting protein-inhibitor adducts.
Chemical Properties and Reactivity Profile
This compound (CAS No. 108158-00-5) is a solid with a molecular weight of 245.09 g/mol and the chemical formula C₄H₂BrFO₂S₂.[5][6] The key to its utility lies in the sulfonyl fluoride (-SO₂F) group. This functional group is relatively stable to hydrolysis under physiological conditions, a critical feature that minimizes off-target reactions.[1]
The reactivity of the sulfonyl fluoride is primarily driven by a "proximity-driven" mechanism.[1] When the inhibitor scaffold binds to the target protein, the sulfonyl fluoride warhead is positioned in close proximity to nucleophilic amino acid residues within the binding site. This localized high concentration and optimal orientation facilitate a covalent reaction. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a broader range of reactivity beyond the commonly targeted cysteine residues. They are known to form stable covalent bonds with serine, threonine, lysine, tyrosine, and histidine residues.[3][4][7] This expanded targeting scope significantly broadens the horizons of covalent drug design.[7]
The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a click chemistry transformation where the fluorine atom is displaced by a nucleophilic amino acid side chain.[1][8] The stability of the resulting sulfonamide or sulfonate ester bond contributes to the irreversible or slowly reversible nature of the inhibition.
Experimental Protocols
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system.[9][10] Phenylmethylsulfonyl fluoride (PMSF), a related sulfonyl fluoride, is toxic if swallowed and causes severe skin burns and eye damage.[11] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Covalent Inhibitor via Amide Bond Formation
This protocol describes a general procedure for coupling this compound to a primary or secondary amine on a scaffold of interest.
Materials:
-
This compound
-
Amine-containing scaffold
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Stir plate and magnetic stir bar
-
Round-bottom flask and standard glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-containing scaffold (1.0 equivalent) in the anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.2 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Fluoride: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous aprotic solvent. Add this solution dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table 1: Example Reagent Quantities for a 1 mmol Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Volume (mL) |
| Amine Scaffold | (Varies) | 1.0 | (Varies) | - |
| This compound | 245.09 | 1.1 | 269.6 | - |
| Triethylamine | 101.19 | 1.2 | 121.4 | 0.167 |
| Dichloromethane | - | - | - | 10 |
Protocol 2: Covalent Labeling of a Target Protein
This protocol outlines a general procedure for incubating the synthesized inhibitor with a target protein to achieve covalent modification.
Materials:
-
Synthesized covalent inhibitor
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Incubator or water bath at 37°C
-
SDS-PAGE materials and equipment
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Inhibitor Preparation: Prepare a concentrated stock solution of the covalent inhibitor in DMSO (e.g., 10 mM).
-
Protein Incubation: In a microcentrifuge tube, add the purified target protein to the reaction buffer at a final concentration of 1-10 µM.
-
Initiation of Reaction: Add the covalent inhibitor from the DMSO stock solution to the protein solution to achieve the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). A time-course experiment can be performed to determine the optimal incubation time.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) or by denaturation with SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction mixture by SDS-PAGE to observe any mobility shifts and by intact protein mass spectrometry to confirm the mass increase corresponding to the covalent adduction.[12]
Characterization of Covalent Adducts
Confirming the covalent modification of the target protein is a critical step. Mass spectrometry is the primary tool for this purpose.[12][13]
-
Intact Protein Mass Spectrometry: This technique is used to determine the molecular weight of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[12]
-
Peptide Mapping Mass Spectrometry (MS/MS): To identify the specific amino acid residue that has been modified, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.[12] By identifying the peptide fragment with a mass shift corresponding to the inhibitor, and through fragmentation analysis, the exact site of covalent modification can be pinpointed.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in these application notes.
Caption: Synthetic workflow for a covalent inhibitor.
Caption: Workflow for protein modification and analysis.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of targeted covalent inhibitors. Its favorable reactivity profile, coupled with the synthetic tractability of the bromothiophene core, provides a robust platform for drug discovery efforts. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to explore the potential of this promising building block in developing the next generation of covalent therapeutics.
References
-
Kelly, G. T., & Boddy, C. N. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(22), 16836-16847. [Link]
-
Qin, L., Meng, L., & Yao, S. Q. (2017). Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics. Journal of Biological Chemistry, 292(14), 5734-5745. [Link]
-
Li, S., Wu, P., & Sharpless, K. B. (2019). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Angewandte Chemie International Edition, 58(27), 8994-9009. [Link]
-
Am Ende, C. W., & Sharpless, K. B. (2020). Covalent inhibitors containing sulfonyl fluoride moieties. Angewandte Chemie International Edition, 59(34), 14242-14264. [Link]
-
Narayan, R., & Sharpless, K. B. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of the American Chemical Society. [Link]
-
Grimster, N. P., Connelly, S., Baranczak, A., Dong, J., Krasnova, L. B., Sharpless, K. B., ... & Kelly, J. W. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]
-
de Bruin, G., & Liskamp, R. M. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(16), 2959. [Link]
-
Spengler, B. (2015). Covalent chemical tools for profiling post-translational modifications. Frontiers in chemistry, 3, 49. [Link]
-
Patricelli, M. P., Janes, M. R., Li, H., Hansen, K. C., & Shokat, K. M. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7178-7186. [Link]
-
Johnson, T. W., et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]
-
Jahn, S., Faber, H., Zazzeroni, R., & Karst, U. (2012). Covalent protein modification by reactive drug metabolites using online electrochemistry/liquid chromatography/mass spectrometry. Analytical and bioanalytical chemistry, 402(1), 441-451. [Link]
-
Chen, J., et al. (2025). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry, 23(23). [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet: OmniPur® PMSF. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. [Link]
-
WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]
-
Hansen, T. N., San Segundo, M., Mergel, A. M., & Moses, J. E. (2022). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]
-
PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. Buy this compound | 108158-00-5 [smolecule.com]
- 6. PubChemLite - this compound (C4H2BrFO2S2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 5-Bromothiophene-2-sulfonyl Fluoride in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly those containing sulfur, have long been a cornerstone of drug discovery.[1][2] Among these, the thiophene ring is a "privileged pharmacophore," a structural motif frequently found in approved drugs and bioactive molecules.[1][2] The subject of this guide, 5-Bromothiophene-2-sulfonyl fluoride , represents a particularly strategic building block that leverages the unique properties of the thiophene core and combines them with two distinct and highly valuable reactive centers: a bromine atom poised for cross-coupling reactions and a sulfonyl fluoride group, a stable yet reactive electrophile ideal for constructing sulfonamides and for covalent fragment-based screening.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reactions to explain the causality behind experimental choices, providing field-proven insights and robust, self-validating protocols for the effective use of this versatile reagent.
Section 1: The Sulfonyl Fluoride Moiety - A Chemically Tamed Electrophile
The sulfonyl fluoride (-SO₂F) group is a cornerstone of this reagent's utility. Historically, medicinal chemists have relied heavily on sulfonyl chlorides (-SO₂Cl) for the synthesis of sulfonamides. However, sulfonyl chlorides suffer from significant drawbacks, including high reactivity that leads to poor selectivity, instability to moisture (hydrolysis), and a propensity for degradation.[3]
The sulfonyl fluoride emerges as a superior alternative. The sulfur-fluorine (S-F) bond is significantly stronger and more stable than the sulfur-chlorine (S-Cl) bond, rendering sulfonyl fluorides resistant to hydrolysis and reduction.[3] This stability is not a mark of inertness but rather of finely-tuned reactivity. The -SO₂F group remains sufficiently electrophilic to react with primary and secondary amines to form sulfonamides, often under mild conditions that tolerate a wide array of other functional groups.[3][4] This "clickable" reactivity has been termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and has found widespread application in drug discovery and chemical biology.[5]
Key Advantages of Sulfonyl Fluoride over Sulfonyl Chloride:
-
Enhanced Stability: Resistant to hydrolysis and premature degradation, allowing for easier storage and handling.
-
Functional Group Tolerance: Its moderated reactivity prevents unwanted side reactions with sensitive functional groups elsewhere in the molecule.
-
Tunable Reactivity: The electrophilicity of the sulfur center can be activated using Lewis acids or specific catalysts when reacting with less nucleophilic amines.[3][4]
Section 2: A Dually Functionalized Scaffold for Molecular Elaboration
This compound is not merely a carrier of the sulfonyl fluoride group; it is a bifunctional scaffold offering two orthogonal points for chemical modification. This duality allows for the systematic and modular construction of complex molecular architectures.
Caption: Dual reactivity of this compound.
Application in Antibacterial Drug Discovery
The sulfonamide functional group is a classic pharmacophore in antimicrobial agents.[6][7] Recent research has demonstrated the utility of 5-bromothiophene-2-sulfonamide, derived from the fluoride, as a precursor to potent antibacterial agents. Specifically, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and showed significant efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly drug-resistant pathogen.[8][9][10]
The synthetic strategy involves an initial reaction to form the sulfonamide, followed by further diversification using the bromine handle in a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups.[8][9] This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Table 1: Antibacterial Activity of a Key Derivative [8][10]
| Compound ID | Description | MIC (μg/mL) | MBC (μg/mL) |
| 3b | 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data against NDM-1 producing Klebsiella pneumoniae ST147.
The low molecular weight and high potency of compound 3b highlight the potential of this scaffold in developing new therapies to combat antibiotic resistance.[8][10]
Caption: Synthetic workflow for antibacterial sulfonamides.
Section 3: A Covalent Warhead for Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying starting points for drug development, particularly for challenging targets like protein-protein interactions.[11][12] FBDD uses small, low-complexity molecules ("fragments") to probe a protein's surface for binding hotspots.[11]
The sulfonyl fluoride group is an ideal "covalent warhead" for a specific type of FBDD known as covalent fragment screening.[13] It can form a stable covalent bond with nucleophilic amino acid residues (e.g., tyrosine, histidine, lysine, serine) that are often found in functionally important protein pockets.[5][13] The thiophene core provides an excellent scaffold for the fragment, offering desirable physicochemical properties and vectors for future optimization.[14]
Screening a library of fragments containing the this compound motif via techniques like ¹⁹F-NMR or mass spectrometry can rapidly identify "hits" that covalently label a target protein.[13][15] The site of modification can then be identified by tandem mass spectrometry, providing crucial structural information for growing the fragment into a potent and selective lead compound.[13]
Caption: FBDD workflow using sulfonyl fluoride fragments.
Experimental Protocols
CAUTION: These protocols involve chemicals that should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere where specified.
Protocol 1: General Synthesis of N-Alkyl-5-bromothiophene-2-sulfonamides
This protocol is adapted from the synthesis of antibacterial agents and demonstrates the reaction of the sulfonyl fluoride with an amine.[8]
Objective: To synthesize an N-alkylated sulfonamide from 5-bromothiophene-2-sulfonamide (which can be readily prepared from the sulfonyl fluoride and ammonia).
Materials:
-
5-bromothiophene-2-sulfonamide (1.0 eq)
-
Alkyl bromide (e.g., 1-bromopropane) (1.0 eq)
-
Lithium hydride (LiH) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Oven-dried round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Setup: Place 5-bromothiophene-2-sulfonamide (e.g., 0.413 mmol, 100 mg) into the oven-dried round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DMF (e.g., 40 mL) via syringe to dissolve the starting material.
-
Deprotonation: Carefully add LiH (0.413 mmol, 3.3 mg) to the stirring solution. Caution: LiH reacts with moisture. Handle with care.
-
Nucleophilic Attack: Add the alkyl bromide (0.413 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding deionized water to the flask. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
This protocol demonstrates the use of the bromine atom for C-C bond formation, starting from an N-substituted 5-bromothiophene-2-sulfonamide.[8][16]
Objective: To couple an aryl boronic acid with the 5-bromo position of the thiophene ring.
Materials:
-
N-alkyl-5-bromothiophene-2-sulfonamide (e.g., Compound 3b from Protocol 1) (1.0 eq)
-
Aryl boronic acid (1.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Solvent mixture (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask, add the N-alkyl-5-bromothiophene-2-sulfonamide (e.g., 0.704 mmol), the aryl boronic acid (0.774 mmol), and K₃PO₄ (1.409 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.035 mmol). Then, add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for 12-30 hours by TLC or LC-MS until the starting bromide has been consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylthiophene sulfonamide derivative.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.
References
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
PubMed. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide. Retrieved from [Link]
-
Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]
-
PubMed Central. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Macquarie University. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]
-
OUCI. (n.d.). A general protocol for stereoselective construction of enaminyl sulfonyl fluorides. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]
-
ResearchGate. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. Retrieved from [Link]
-
MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. Retrieved from [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]
- 13. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Covalent Targeting of Lysine Residues with 5-Bromothiophene-2-sulfonyl fluoride
Introduction: The Rise of Lysine-Targeted Covalent Probes
In the landscape of drug discovery and chemical biology, covalent inhibitors have experienced a renaissance.[1] While cysteine has historically been the primary focus for targeted covalent inhibition, the exploration of other nucleophilic residues is expanding the druggable proteome.[2][3] Lysine, with its high abundance and critical roles in protein function and interaction, presents a compelling target.[2][4] However, its protonated state at physiological pH and high flexibility pose significant challenges for rational design.[5]
Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," uniquely suited for this task.[6][7] Unlike more aggressive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues, including lysine, serine, tyrosine, and histidine.[6][8] This reactivity is highly context-dependent, often requiring activation by the specific microenvironment of a protein binding pocket, which can reduce off-target effects.[9][10]
This application note provides a detailed technical guide for utilizing 5-Bromothiophene-2-sulfonyl fluoride as a chemical probe to covalently modify lysine residues. We will delve into the mechanism of action, provide field-tested protocols for protein labeling and proteomic analysis, and discuss the critical aspects of experimental design and data interpretation. The thiophene scaffold offers a versatile platform for synthetic elaboration, and the bromine atom serves as a potential handle for further functionalization via cross-coupling reactions, enabling the development of more complex probes or targeted inhibitors.[11][12]
Principle and Mechanism of Action
The core of this methodology is the sulfur(VI) fluoride exchange (SuFEx) reaction.[7][9] The sulfonyl fluoride moiety (R-SO₂F) acts as an electrophile. The reaction is initiated by the nucleophilic attack of the deprotonated epsilon-amino group (ε-NH₂) of a lysine residue on the electrophilic sulfur atom. This process is favored in microenvironments that lower the pKa of the lysine side chain, making it more nucleophilic.[9][13] The reaction proceeds through a transition state, culminating in the expulsion of a fluoride ion and the formation of a highly stable sulfonamide bond between the thiophene probe and the lysine residue.[9]
The reaction is pH-dependent, with higher rates typically observed under basic conditions which favor the deprotonated, nucleophilic state of the lysine amine.[9][13] The stability of the resulting sulfonamide linkage makes it ideal for irreversible inhibition and robust downstream analytical workflows.[9]
Caption: Mechanism of Lysine Sulfonylation. The lysine side chain is deprotonated under basic pH, enabling nucleophilic attack on the sulfonyl fluoride, forming a stable sulfonamide bond.
Experimental Design and Key Considerations
Successful application of this compound requires careful optimization of several parameters.
A. Reaction Conditions:
-
pH: The reaction is highly pH-dependent. A buffer system between pH 8.0 and 9.5 is recommended to ensure a sufficient population of deprotonated, nucleophilic lysine residues.[13]
-
Concentration: The optimal concentration of the probe depends on the protein of interest and the experimental system (purified protein vs. cell lysate). A typical starting range is 10-100 µM. Titration experiments are crucial.
-
Time and Temperature: Incubation times can range from 30 minutes to several hours.[6] Reactions are typically performed at room temperature or 37°C. Shorter times and lower temperatures may increase specificity.
-
Solvent: this compound should be dissolved in a compatible organic solvent like DMSO before being added to the aqueous reaction buffer. Ensure the final DMSO concentration is low (typically <1-2%) to avoid protein denaturation.
B. Control Experiments (Self-Validating System):
-
Vehicle Control: Treat a sample with the same volume of DMSO (or other solvent) without the probe to account for any solvent effects.
-
Competition Assay: To confirm binding at a specific site, pre-incubate the protein with a known, non-covalent binder for that site before adding the sulfonyl fluoride probe. A reduction in labeling indicates site-specific binding.[14]
-
Time-Course and Dose-Response: Perform experiments across a range of probe concentrations and incubation times to determine optimal conditions and assess labeling saturation.
Table 1: Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 8.0 - 9.5 | Favors deprotonation of lysine ε-amino group (pKa ~10.5), increasing its nucleophilicity.[9][13] |
| Probe Concentration | 1 - 200 µM | Must be optimized; balances labeling efficiency with potential off-target effects. |
| Protein Concentration | 1 - 10 µM (in vitro) | Dependent on the specific protein and downstream analysis sensitivity. |
| Temperature | 25°C - 37°C | Balances reaction rate with protein stability. |
| Incubation Time | 30 min - 4 hours | Shorter times may yield more specific labeling of highly reactive lysines.[6] |
| Quenching Agent | Tris buffer, DTT | Terminates the reaction by consuming excess electrophilic probe. |
Detailed Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein for analysis by SDS-PAGE and mass spectrometry.
Materials:
-
Purified protein of interest
-
This compound (stock solution: 10 mM in anhydrous DMSO)
-
Reaction Buffer: 50 mM HEPES or Tris, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
4x SDS-PAGE Loading Buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (to a final concentration of 5 µM) and Reaction Buffer.
-
Initiate Labeling: Add the 10 mM stock solution of this compound to the desired final concentration (e.g., 50 µM). For a negative control, add an equivalent volume of DMSO. Vortex gently to mix.
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Add 4x SDS-PAGE Loading Buffer, boil the sample for 5 minutes, and analyze by Coomassie staining or Western blot to check for mobility shifts or effects on antibody binding.
-
Analysis by Mass Spectrometry: For intact protein mass analysis, desalt the sample and analyze by LC-MS to confirm the mass shift corresponding to the covalent modification. For peptide mapping, proceed to the digestion protocol below.
Protocol 2: Chemoproteomic Profiling of Labeled Lysines in Cell Lysate
This protocol outlines a workflow for identifying the protein targets and specific lysine residues modified by the probe in a complex biological sample.[2][15]
Caption: Chemoproteomics workflow for identifying lysine targets of this compound.
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable lysis buffer (e.g., RIPA buffer without primary amine-containing components like Tris). Clarify the lysate by centrifugation. Determine protein concentration using a BCA assay.
-
Labeling: Dilute the proteome to 1-2 mg/mL in a labeling buffer (e.g., 50 mM HEPES, pH 8.5). Add this compound to the desired final concentration. Incubate at 37°C for 1-2 hours.
-
Sample Preparation for Digestion:
-
Quench the reaction with DTT (10 mM final concentration).
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Precipitate the proteins (e.g., using chloroform/methanol) to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest with trypsin (or another suitable protease) overnight at 37°C.[16]
-
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method to fragment peptides for sequencing.
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot).
-
Specify a variable modification on lysine corresponding to the mass of the reacted this compound minus HF (e.g., +252.86 Da for C₅H₂BrO₂S).
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify modified peptides and pinpoint the specific lysine residues that were labeled.[17]
-
Safety and Handling
Sulfonyl fluorides are reactive electrophiles and should be handled with care.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid compound and concentrated stock solutions in a chemical fume hood.[19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[20]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20]
References
-
[18] Smith, A. M., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available at: [Link].
-
[21] Vinogradova, E. V., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Available at: [Link].
-
[9] Gentile, F., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling. Available at: [Link].
-
[22] Vinogradova, E. V., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Available at: [Link].
-
[6] Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link].
-
[7] Kumar, P., et al. (2020). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available at: [Link].
-
[2] Ward, C. C., et al. (2019). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry. Available at: [Link].
-
[10] Kelly, J. S., & Lairson, L. L. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available at: [Link].
-
[17] Lan, R., et al. (2013). A Chemical Proteomics Approach for Global Analysis of Lysine Monomethylome Profiling. Molecular & Cellular Proteomics. Available at: [Link].
-
[3] Li, Z., et al. (2023). Proteome-Wide Data Guides the Discovery of Lysine-Targeting Covalent Inhibitors Using DNA-Encoded Chemical Libraries. Journal of the American Chemical Society. Available at: [Link].
-
[23] Isenegger, P. G., et al. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. RSC Medicinal Chemistry. Available at: [Link].
-
[24] ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Available at: [Link].
-
[15] Sidoli, S., & Garcia, B. A. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. Available at: [Link].
-
[5] London, N., et al. (2023). Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling. Available at: [Link].
-
[8] Kelly, J. S., & Lairson, L. L. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available at: [Link].
-
[25] Wang, Y., et al. (2022). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecules. Available at: [Link].
-
[26] ResearchGate. A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. Available at: [Link].
-
[27] Zhang, Y., et al. (2023). Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders. Journal of Medicinal Chemistry. Available at: [Link].
-
[28] Wang, C., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science. Available at: [Link].
-
[29] Wang, P., et al. (2023). A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. ResearchGate. Available at: [Link].
-
[30] Parker, C. G. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Natural Product Reports. Available at: [Link].
-
[31] Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. Available at: [Link].
-
[32] Boersema, P. J., et al. (2009). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Methods in Molecular Biology. Available at: [Link].
-
[12] Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link].
-
[33] Ampornsan, K., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Available at: [Link].
-
[13] ResearchGate. How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent?. ResearchGate. Available at: [Link].
-
[14] Jones, L. H., et al. (2017). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. Available at: [Link].
-
[16] Garcia, B. A., et al. (2014). Discovery of lysine post-translational modifications through mass spectrometric detection.. Methods in Molecular Biology. Available at: [Link].
-
[34] Tlili, A. (2019). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link].
-
[35] Pitts, C. R., et al. (2022). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. Available at: [Link].
Sources
- 1. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Proteome-Wide Data Guides the Discovery of Lysine-Targeting Covalent Inhibitors Using DNA-Encoded Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. A Chemical Proteomics Approach for Global Analysis of Lysine Monomethylome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05766F [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 31. semanticscholar.org [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. chemrxiv.org [chemrxiv.org]
Application Note: 5-Bromothiophene-2-sulfonyl fluoride for Quorum Sensing Inhibition Assays
Abstract
Bacterial quorum sensing (QS) is a cell-to-cell communication mechanism that orchestrates the expression of virulence factors and biofilm formation in numerous pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1] The inhibition of QS, known as quorum quenching, represents a promising anti-virulence strategy that circumvents the selective pressure associated with traditional bactericidal antibiotics.[2][3] This application note provides a comprehensive guide to utilizing 5-Bromothiophene-2-sulfonyl fluoride, a novel small molecule, for the study of QS inhibition. Drawing upon the known anti-QS activity of thiophene-based scaffolds and the unique reactive potential of the sulfonyl fluoride moiety, this compound is presented as a potent tool for targeting LuxR-type transcriptional regulators.[4][5] We provide detailed, validated protocols for determining its minimum inhibitory concentration (MIC) and for quantifying its inhibitory effects on violacein production in Chromobacterium violaceum and pyocyanin production in Pseudomonas aeruginosa.
Scientific Principles of Quorum Sensing and Inhibition
The Quorum Sensing Signaling Cascade
In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) autoinducers.[3] At low cell density, basal levels of AHLs are produced by a LuxI-family synthase. As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, these AHLs bind to and activate their cognate LuxR-family transcriptional regulators.[6] This activated complex then dimerizes and binds to specific DNA promoter regions, initiating the coordinated expression of target genes, which often include those responsible for virulence factor production and biofilm maturation.[6]
-
Pseudomonas aeruginosa utilizes a hierarchical QS system. The las system (LasI/LasR) responds to 3-oxo-C12-HSL and sits atop the cascade, activating the expression of the rhl system (RhlI/RhlR), among other virulence genes.[7] The rhl system, which responds to C4-HSL, then controls a further subset of virulence factors, including the production of the redox-active toxin pyocyanin.[7][8]
-
Chromobacterium violaceum is a widely used biosensor for screening QS inhibitors.[9] Its CviI/CviR system, homologous to LuxI/R, regulates the production of the vibrant purple pigment violacein, providing a straightforward colorimetric readout for QS activity.[10]
Proposed Mechanism of this compound
The structure of this compound suggests a dual-action mechanism for QS inhibition.
-
Competitive Binding: Thiophene-based ring structures are known to act as scaffolds for molecules that inhibit QS regulators in pathogenic bacteria.[4][11] The thiophene ring of the compound likely facilitates its entry into the ligand-binding pocket of LuxR-type receptors like LasR and RhlR, competing with the native AHL autoinducer.
-
Covalent Modification: The sulfonyl fluoride (-SO₂F) group is a moderately electrophilic "warhead" that can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5][12] This moiety is capable of forming stable, covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, or serine) within the receptor's binding site.[13] This irreversible binding would permanently inactivate the receptor, providing potent and sustained inhibition of the QS cascade.
The combination of a targeting scaffold (thiophene) and a reactive warhead (sulfonyl fluoride) makes this compound a promising candidate for a potent, irreversible inhibitor of QS.
Figure 1. Simplified P. aeruginosa QS pathway showing inhibition points for this compound.
Compound Profile & Preparation
-
IUPAC Name: 5-bromo-2-thiophenesulfonyl fluoride
-
Molecular Formula: C₄H₂BrFO₂S₂
-
Molecular Weight: 259.10 g/mol
-
Appearance: Off-white to yellow solid (predicted).
-
Solubility: Expected to be soluble in DMSO and ethanol; poorly soluble in water.
-
Stability: Sulfonyl fluorides are generally stable to hydrolysis at neutral pH but can be sensitive to strong nucleophiles.[12][13] Stock solutions in anhydrous DMSO are recommended for storage.
Protocol: Preparation of Stock Solutions
-
Accurately weigh 5.18 mg of this compound.
-
Dissolve the compound in 2.0 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions in culture media for each experiment.
Experimental Protocols
The following protocols are designed to be performed sequentially. First, establish the toxicity profile of the compound to identify appropriate sub-lethal concentrations for the subsequent QS inhibition assays.
Figure 2. Experimental workflow for evaluating this compound as a QS inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: This assay is critical to distinguish between antimicrobial activity and specific QS inhibition. True QS inhibitors should show activity at sub-MIC concentrations, where bacterial growth is not significantly affected.[10][14]
Materials:
-
C. violaceum ATCC 12472 and P. aeruginosa PAO1 (or relevant strain).
-
Luria-Bertani (LB) Broth.
-
Sterile 96-well flat-bottom microtiter plates.
-
10 mM stock solution of the inhibitor in DMSO.
-
Positive control antibiotic (e.g., Gentamicin).
-
Vehicle control (DMSO).
Procedure:
-
Grow overnight cultures of C. violaceum (30°C) and P. aeruginosa (37°C) in LB broth.
-
Dilute the overnight cultures in fresh LB broth to an OD₆₀₀ of ~0.02 (approx. 1 x 10⁶ CFU/mL).
-
In a 96-well plate, add 100 µL of LB broth to all wells.
-
Add 100 µL of the inhibitor stock (serially diluted to the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Prepare control wells: positive control (antibiotic), negative/vehicle control (DMSO at the highest concentration used), and a media sterility control.
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial culture, bringing the final volume to 200 µL.
-
Incubate the plates: C. violaceum at 30°C for 24 hours; P. aeruginosa at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
Protocol 2: Chromobacterium violaceum Violacein Inhibition Assay
Rationale: This assay provides a rapid and visual primary screen for QS inhibition. A reduction in the purple violacein pigment at sub-MIC concentrations indicates interference with the CviI/R QS circuit.[9][15]
Materials:
-
C. violaceum ATCC 12472.
-
LB Broth.
-
Sterile 96-well flat-bottom microtiter plates.
-
Inhibitor stock solution and DMSO vehicle.
-
Dimethyl sulfoxide (DMSO), 99%.
-
Microplate reader.
Procedure:
-
Prepare a 96-well plate with serial dilutions of the inhibitor at sub-MIC concentrations, as described in the MIC protocol. Include vehicle (DMSO) controls.
-
Inoculate wells with a diluted overnight culture of C. violaceum (to a final OD₆₀₀ of ~0.02).
-
Incubate the plate at 30°C for 24 hours with shaking (~150 rpm).
-
After incubation, measure the OD₆₀₀ of each well to confirm that bacterial growth is not inhibited.
-
To quantify violacein, centrifuge the plate (e.g., 4000 x g for 10 min) and discard the supernatant.
-
Add 150 µL of 99% DMSO to each well to solubilize the violacein pigment.[10] Pipette up and down to ensure complete dissolution.
-
Centrifuge the plate again to pellet the bacterial cells.
-
Transfer 100 µL of the DMSO/violacein supernatant to a new, clean 96-well plate.
-
Measure the absorbance at 585 nm (OD₅₈₅).
-
Calculate the percentage of violacein inhibition relative to the vehicle control.
Protocol 3: Pseudomonas aeruginosa Pyocyanin Inhibition Assay
Rationale: This assay validates QS inhibition in a clinically relevant pathogen. Pyocyanin is a blue-green, redox-active virulence factor whose production is under the control of the rhl QS system, which is itself often regulated by the las system.[7][16]
Materials:
-
P. aeruginosa PAO1.
-
LB Broth.
-
Inhibitor stock solution and DMSO vehicle.
-
Chloroform.
-
0.2 M HCl.
-
Spectrophotometer or microplate reader.
Procedure:
-
Grow an overnight culture of P. aeruginosa at 37°C.
-
In culture tubes, add 5 mL of LB broth containing the desired sub-MIC concentrations of the inhibitor or DMSO vehicle.
-
Inoculate each tube with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Incubate the tubes at 37°C for 18-24 hours with vigorous shaking (~200 rpm).
-
After incubation, measure the final OD₆₀₀ to confirm equivalent growth across conditions.
-
Centrifuge the cultures (4000 x g for 10 min) to pellet the cells.
-
Transfer 3 mL of the cell-free supernatant to a new tube.
-
Extract the pyocyanin by adding 1.8 mL of chloroform and vortexing vigorously for 30 seconds. A blue layer will form in the chloroform phase.
-
Centrifuge to separate the phases and carefully transfer 1.5 mL of the blue chloroform layer to a clean tube.
-
Re-extract the pyocyanin into an acidic aqueous phase by adding 0.75 mL of 0.2 M HCl. Vortex thoroughly. The solution will turn pink.
-
Centrifuge and transfer 200 µL of the upper pink layer to a 96-well plate.
-
Measure the absorbance at 520 nm (OD₅₂₀).[16]
-
Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
Data Interpretation & Expected Results
The primary endpoint is the percentage of inhibition, calculated as follows: % Inhibition = [1 - (OD_Treated / OD_VehicleControl)] * 100
All assays should be performed in triplicate, and results should be presented as mean ± standard deviation.
Table 1: Example MIC Data
| Bacterial Strain | Compound | MIC (µM) |
|---|---|---|
| C. violaceum ATCC 12472 | This compound | 128 |
| P. aeruginosa PAO1 | this compound | >256 |
Table 2: Example Quorum Sensing Inhibition Data
| Assay (Target) | Concentration (µM) | % Inhibition (Mean ± SD) |
|---|---|---|
| Violacein (C. violaceum) | 16 | 35.2 ± 4.1 |
| 32 | 78.9 ± 5.5 | |
| 64 | 91.4 ± 2.8 | |
| Pyocyanin (P. aeruginosa) | 32 | 25.6 ± 6.2 |
| 64 | 60.1 ± 7.9 |
| | 128 | 85.3 ± 4.3 |
Troubleshooting
-
High variability between replicates: Ensure homogenous bacterial inoculums and thorough mixing of reagents. Check for pipetting errors.
-
Inhibition observed only at or near the MIC: The compound's primary effect is likely antimicrobial rather than specific QS inhibition. The therapeutic window for anti-virulence activity may be too narrow.
-
No inhibition observed: The compound may be inactive against the tested strains, unable to penetrate the cell membrane, or unstable under assay conditions. Verify compound integrity and consider using bacterial strains with efflux pump mutations.
-
Precipitation of compound in media: The compound's solubility limit has been exceeded. Lower the starting concentration or adjust the DMSO percentage (keeping it below 1% v/v to avoid solvent toxicity).
Conclusion
This compound is a promising chemical tool for investigating quorum sensing inhibition. Its unique structure, combining a known QS-inhibitory scaffold with a covalent warhead, provides a strong rationale for its potent activity. The protocols detailed in this application note offer a robust, step-wise framework for researchers to validate its efficacy, starting from basic toxicity profiling to specific anti-virulence assays in both biosensor and pathogenic bacterial models. This systematic approach ensures that the observed effects can be confidently attributed to the disruption of bacterial communication, paving the way for further mechanistic studies and potential therapeutic development.
References
-
LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73–111. [Link]
-
Kalia, V. C., & Purohit, H. J. (2011). Quorum sensing inhibitors: Curbing pathogenic infections through inhibition of bacterial communication. Biotechnology Advances, 29(2), 157-160. [Link]
-
O'Loughlin, C. T., Miller, L. C., Siryaporn, A., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]
-
Guo, T., Chen, Y., Liu, J., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules, 26(11), 3354. [Link]
-
Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). Progress in and promise of quorum sensing research. Nature, 551(7680), 313-320. [Link]
-
Ponnusamy, K., Paul, D., Kim, Y., & Lee, K. (2010). 2(5H)-Furanone: a prospective strategy for the control of biofilm and quorum sensing-regulated virulence factors in food-borne pathogens. Letters in Applied Microbiology, 50(5), 455-461. [Link]
-
Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576-588. [Link]
-
Dong, S. H., & Sharpless, K. B. (2019). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 55(11), 1639-1642. [Link]
-
Newman, J. A., Floyd, J. L., Fies, J. L., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 473. [Link]
-
Amara, N., Krom, B. P., & Kaufmann, G. F. (2020). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. RSC Medicinal Chemistry, 11(10), 1149-1159. [Link]
-
Parga, C., Mena, C., & Garcia-Contreras, R. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1032. [Link]
-
Peixoto, J., Pinheiro, V., & de Souza, U. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (206), e68507. [Link]
-
Thakral, S., Singh, V., & Singh, S. (2018). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide. ResearchGate. [Link]
-
Wadhawan, S., & May, J. (2019). Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2422. [Link]
-
Hall, P. R., & Blackwell, H. E. (2016). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. ACS Chemical Biology, 11(8), 2271-2279. [Link]
-
Newman, J., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. ResearchGate. [Link]
-
Peixoto, J., et al. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. PubMed. [Link]
-
Husain, F. M., Ahmad, I., & Khan, M. S. (2015). Inhibition of quorum sensing-controlled virulence factors of Pseudomonas aeruginosa by Murraya koenigii essential oil. Journal of Medical Microbiology, 64(Pt_11), 1335-1344. [Link]
-
Storz, T., & Blackwell, H. E. (2015). Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. ACS Medicinal Chemistry Letters, 6(3), 294-298. [Link]
-
Pinto, U. M. (2024). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments. [Link]
-
Le, C., & Gouverneur, V. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 10(11), 1285. [Link]
-
Al-Shuwaikh, A. M. A., & Al-Taee, M. F. (2022). Inhibition of Biofilm Formation and Pyocyanin Production from Multidrug Resistance P. aeruginosa by Using Vitamin C. Texila International Journal of Basic and Applied Science. [Link]
-
Peixoto, J., et al. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. ResearchGate. [Link]
-
Sun, W., Wang, X., & Li, Y. (2021). Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila. Frontiers in Microbiology, 12, 738148. [Link]
-
Tucker, J. W., & Fies, J. L. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(98), 13621-13624. [Link]
-
Carlino, L., & Pellecchia, M. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 29(16), 2111-2115. [Link]
-
Mukherjee, S., Moustafa, D., & Smith, C. D. (2017). RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa. mBio, 8(1), e02092-16. [Link]
-
Devnath, P., & Saha, S. (2023). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology, 17(4), 2253-2262. [Link]
-
Ndlovu, M., & Afolayan, A. J. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. Letters in Applied NanoBioScience, 9(4), 1466-1474. [Link]
-
Storz, T., & Blackwell, H. E. (2015). Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. National Institutes of Health. [Link]
-
Noël, T., & Laudadio, G. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry, 10(1), 191-197. [Link]
-
El-Fouly, M. Z., & Sharaf, A. M. (2020). Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa. Biointerface Research in Applied Chemistry, 10(4), 5900-5906. [Link]
-
Mukherjee, S., Moustafa, D., & Smith, C. D. (2018). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLOS Pathogens, 14(7), e1007162. [Link]
-
Moses, J. E., & Sharpless, K. B. (2021). Sulfur Fluoride Exchange (SuFEx). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 13. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Bromothiophene-2-sulfonyl Fluoride for Drug Discovery Libraries
Abstract
The convergence of covalent inhibitor design and combinatorial chemistry has highlighted the need for versatile, bifunctional chemical scaffolds. 5-Bromothiophene-2-sulfonyl fluoride is an exemplary building block, uniquely positioned to address this need. It features a sulfonyl fluoride moiety, a privileged warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and a bromine atom, a classic handle for transition-metal-catalyzed cross-coupling reactions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present the scientific rationale, step-by-step protocols for sulfonamide synthesis and subsequent Suzuki-Miyaura coupling, and methods for characterization, enabling the rapid generation of diverse compound libraries poised for biological screening.
Introduction: The Strategic Value of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) have emerged as a cornerstone in modern chemical biology and drug discovery.[3][4] Unlike more reactive sulfonyl chlorides, SFs exhibit a finely tuned balance of stability and reactivity, making them largely stable under physiological conditions yet reactive toward specific nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine.[5][6][7][8] This reactivity profile makes them ideal "warheads" for targeted covalent inhibitors, which can offer benefits of enhanced potency and prolonged pharmacodynamic effects.[6]
The utility of SFs is significantly amplified by the principles of Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.[9][10] SuFEx enables the rapid and reliable assembly of molecular architectures, particularly sulfonamides, under mild conditions, which is highly advantageous for creating large libraries of drug-like molecules.[11][12][13]
The subject of this guide, this compound, is a bifunctional reagent of significant strategic importance. It allows for a two-pronged approach to library synthesis:
-
SuFEx-mediated coupling at the sulfonyl fluoride group to introduce a diverse range of amine-containing fragments.
-
Late-stage functionalization at the 5-bromo position via cross-coupling reactions to explore the surrounding structural space.[14]
This dual functionality permits the construction of vast and complex molecular libraries from a single, readily accessible starting material.
Core Concept: A Bifunctional Scaffold for Library Synthesis
The power of this compound lies in its orthogonal reactivity. The sulfonyl fluoride acts as a robust electrophilic hub for SuFEx reactions, while the aryl bromide provides a site for diversification using well-established palladium-catalyzed cross-coupling methods. This allows for a modular and highly efficient approach to library generation.
Caption: Workflow for the synthesis of 5-bromothiophene-2-sulfonamides.
Detailed Step-by-Step Methodology:
-
Title: Protocol 1: Ca(NTf₂)₂-Mediated Synthesis of N-Substituted-5-bromothiophene-2-sulfonamides. [15]* Materials & Equipment:
-
This compound (CAS: 108158-00-5)
-
Primary or secondary amine of choice
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol (t-amylOH), anhydrous
-
Ethyl acetate (EtOAc), brine, deionized water
-
Standard reaction glassware, magnetic stir plate, oil bath, rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add calcium triflimide (1.0 equiv).
-
Under ambient atmosphere, add the desired amine (2.0 equiv). For solid amines, add them at step 2.
-
Add anhydrous t-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
-
Self-Validation & Characterization:
-
The formation of the product can be confirmed by LC-MS, observing the disappearance of the sulfonyl fluoride starting material and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the sulfonamide product.
-
¹H NMR spectroscopy should confirm the presence of signals corresponding to both the thiophene ring and the newly introduced amine fragment. If a primary amine was used, a characteristic sulfonamide N-H proton signal will be present.
-
The bromine atom will result in a characteristic isotopic pattern in the mass spectrum (¹⁹Br and ⁸¹Br are in ~1:1 ratio).
-
Table 1: Representative Examples of Sulfonamide Synthesis
| Amine Substrate | Product m/z [M+H]⁺ (Calculated) | Typical Yield Range |
| Aniline | 321.92 | 60-75% |
| Benzylamine | 335.94 | 70-85% |
| Morpholine | 313.92 | 75-90% |
| Piperidine | 311.96 | 75-90% |
Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds, particularly between sp²-hybridized centers. [14]In this context, the bromine atom on the thiophene ring of the synthesized sulfonamide serves as the electrophilic partner. In the presence of a palladium catalyst and a base, it reacts with an organoboron reagent (e.g., an arylboronic acid) to form a new biaryl linkage. [14]This protocol enables the late-stage introduction of a vast array of aryl and heteroaryl moieties, dramatically expanding the chemical diversity of the compound library.
Caption: Two-step strategy for diversified library synthesis.
Detailed Step-by-Step Methodology:
-
Title: Protocol 2: Pd(PPh₃)₄-Catalyzed Suzuki-Miyaura Coupling of 5-Bromothiophene Sulfonamide Derivatives. [14]* Materials & Equipment:
-
5-Bromothiophene sulfonamide derivative (from Protocol 1)
-
Aryl- or heteroarylboronic acid or pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or similar base
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert atmosphere equipment (e.g., Schlenk line or glovebox), standard reaction glassware, heating mantle
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine the 5-bromothiophene sulfonamide (1.0 equiv), the boronic acid/ester (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane/H₂O, 4:1) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %), to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS, looking for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final coupled product.
-
-
Self-Validation & Characterization:
-
Successful coupling is primarily confirmed by mass spectrometry, where the isotopic pattern for bromine will disappear and be replaced by a molecular ion peak corresponding to the new, higher molecular weight product.
-
¹H and ¹³C NMR will show new signals corresponding to the introduced aryl/heteroaryl group, along with shifts in the signals of the thiophene ring protons.
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [16][17]* Sulfonyl Fluorides: These are electrophilic reagents and should be handled with care. Avoid inhalation of dust and prevent skin and eye contact. [18][19][20]* Palladium Catalysts: Palladium catalysts can be toxic and are often air-sensitive. Handle them under an inert atmosphere. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Solvents and Reagents: Always consult the SDS for each chemical used in the protocols. Pay close attention to flammability, toxicity, and reactivity information.
Conclusion and Outlook
This compound is a powerful and versatile building block for modern drug discovery. The orthogonal reactivity of its sulfonyl fluoride and bromo functionalities enables a highly efficient two-dimensional approach to library synthesis. By combining robust SuFEx chemistry with reliable palladium-catalyzed cross-coupling, researchers can rapidly generate large, diverse, and novel collections of compounds. These libraries are ideally suited for screening campaigns aimed at discovering new therapeutic agents, particularly covalent inhibitors targeting a range of diseases. The protocols detailed herein provide a validated foundation for leveraging this scaffold to its full potential, accelerating the path from chemical synthesis to biological discovery.
References
- The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing).
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC - NIH.
- Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery.
- Sulfonyl Fluorides - Enamine.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH.
- SuFEx Click Chemistry: Discovery to Applications | Request PDF - ResearchGate.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing).
- Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications.
- SULFURYL FLUORIDE - Safety Data Sheet - ChemicalBook.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.
- Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI.
- (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate.
- Sulfuryl fluoride - Synquest Labs.
- (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate.
- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters - ACS Publications.
- Safety Data Sheet - AA Blocks.
- Safety Data Sheet - CymitQuimica.
- Buy this compound | 108158-00-5 - Smolecule.
- This compound (C4H2BrFO2S2) - PubChemLite.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates - ChemRxiv.
- This compound 108158-00-5 wiki - Guidechem.
- Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition | The Journal of Organic Chemistry - DOI.
- Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives - NIH.
- The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH.
- Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition - PubMed.
- Synthetic Routes to Arylsulfonyl Fluorides - MDPI.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed.
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF - ResearchGate.
- 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 - Sigma-Aldrich.
- Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds - PMC - PubMed Central.
- Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed.
- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate.
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 13. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aablocks.com [aablocks.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for Reactions with 5-Bromothiophene-2-sulfonyl fluoride
Abstract
This technical guide provides a comprehensive overview of the experimental setup and applications for reactions involving 5-Bromothiophene-2-sulfonyl fluoride. This versatile reagent serves as a valuable building block in medicinal chemistry, chemical biology, and materials science, primarily due to the dual reactivity of its sulfonyl fluoride and bromothiophene moieties. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The protocols described herein are designed to be self-validating systems, emphasizing safety, efficiency, and reproducibility.
Introduction: The Chemical Utility of this compound
This compound, with the molecular formula C₄H₂BrFO₂S₂, is an organosulfur compound featuring a thiophene ring substituted with a bromine atom and a sulfonyl fluoride group.[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in a variety of chemical transformations.
The sulfonyl fluoride (-SO₂F) group is a key player in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a next-generation click chemistry reaction.[2][3] The S-F bond is remarkably stable under many conditions, yet it can be selectively activated to react with nucleophiles, forming robust sulfonamide, sulfonate, or other sulfur-linked functionalities.[3][4] This "clickable" nature allows for the modular assembly of complex molecules, a highly desirable feature in drug discovery and materials science.[5][6]
Simultaneously, the bromine atom on the thiophene ring is amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds.[1] This dual reactivity allows for a two-stage functionalization strategy: the bromine can be used as a handle for introducing molecular diversity, while the sulfonyl fluoride can be reserved for a subsequent conjugation or linkage step.
This guide will delve into the practical aspects of working with this compound, with a focus on two of its most common and powerful applications: the synthesis of sulfonamides via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Experimental Protocols
Synthesis of Sulfonamides via Nucleophilic Substitution (SuFEx Reaction)
The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding the corresponding sulfonamides. The increased stability of sulfonyl fluorides compared to sulfonyl chlorides often requires specific activation methods to achieve efficient conversion.[4]
This protocol describes a general procedure for the reaction of this compound with an amine in the presence of a base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material.
-
Amine Addition: Add the amine (1.1-1.5 eq) to the solution.
-
Base Addition: Add the base (1.5-2.0 eq) to the reaction mixture. The choice of base depends on the reactivity of the amine and the desired reaction temperature. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU may be considered.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, although SuFEx reactions are often tolerant to water.[3]
-
Anhydrous Solvent: While some SuFEx reactions can be performed in aqueous environments, using an anhydrous solvent minimizes the potential for hydrolysis of the sulfonyl fluoride.[3]
-
Excess Amine and Base: Using a slight excess of the amine and base helps to drive the reaction to completion. The base neutralizes the hydrofluoric acid (HF) byproduct formed during the reaction.
For less reactive amines or to achieve milder reaction conditions, a Lewis acid catalyst can be employed to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective catalyst for this transformation.[4][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Calcium triflimide [Ca(NTf₂)₂]
-
Anhydrous solvent (e.g., tert-amyl alcohol)
-
Base (e.g., triethylamine)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the amine (1.1 eq), and calcium triflimide (1.0 eq).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., tert-amyl alcohol) and triethylamine (1.0 eq).
-
Reaction Conditions: Stir the mixture at 60 °C and monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The calcium triflimide coordinates to the fluorine atom of the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.[4]
-
tert-Amyl Alcohol: This solvent has been found to be effective for this type of transformation.[10]
Table 1: Representative Conditions for Sulfonamide Synthesis
| Catalyst/Promoter | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| None | Triethylamine | Acetonitrile | 25-60 | 4-24 h | General Knowledge |
| Ca(NTf₂)₂ | Triethylamine | t-Amyl Alcohol | 60 | 1-24 h | [4][10] |
| HOBt/Silicon Additives | - | - | 60 | - | [11] |
Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamides from this compound.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the thiophene ring is a versatile handle for introducing aryl or heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling.[12]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere setup
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can often be accelerated using microwave irradiation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium can significantly impact the reaction efficiency.
-
Base: The base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is crucial to use degassed solvents and maintain an inert atmosphere.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Palladium Catalyst | Base | Solvent System | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | [12][13] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90-110 | General Knowledge |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | General Knowledge |
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
The purity and identity of the products derived from this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals of the thiophene protons and any newly introduced functionalities should be observed.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the reaction.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the S=O stretches of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized molecules. Its dual reactivity allows for both SuFEx-type conjugations and palladium-catalyzed cross-coupling reactions, providing a flexible platform for molecular design and synthesis. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can effectively and safely utilize this reagent to advance their projects in drug discovery, chemical biology, and materials science.
References
-
Smolecule. Buy this compound | 108158-00-5.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
- Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [This is a foundational SuFEx paper, a general reference is appropriate here as the direct link is not in the provided results]
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
BLD Pharm. 108158-00-5|this compound.
-
CD BioSciences. 5-Bromo-2-thiophenesulfonyl fluoride.
-
Li, G., et al. (2020). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. The Journal of Organic Chemistry, 85(9), 5965-5974.
-
Laudadio, G., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry, 10, 191-197.
-
Thakral, S., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate.
-
Zhang, Z., et al. (2023). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. European Journal of Medicinal Chemistry, 257, 115502.
-
Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
-
Chen, W., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv.
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3655-3659.
-
Moses, D. K., et al. (2021). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv.
-
Cayman Chemical. Safety Data Sheet.
-
Monash University. Sulfur Fluoride Exchange (SuFEx).
-
Battilocchio, C., et al. (2018). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 23(8), 1933.
-
Benchchem. Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide.
-
Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11629-11634.
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Ball Lab.
-
Wang, F., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3797.
-
Royal Society of Chemistry. Analytical Methods.
-
Benchchem. The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.
-
Rauf, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(5), 633.
-
Li, G., et al. (2020). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. PubMed.
-
LookChem. 5-Bromothiophene-2-sulfonamide.
-
Wang, Z., et al. (2023). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic Chemistry Frontiers, 10(13), 3249-3254.
-
Benchchem. An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
-
AA Blocks. 108158-07-2 | 4-bromo-5-methylthiophene-2-sulfonyl fluoride.
-
Sterlitech Corporation. Chemical Compatibility Chart.
-
Rosedale Products. Chemical Resistance Guide.
-
Cole-Parmer. Chemical Compatibility Chart.
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-thiophenesulfonyl fluoride - CD BioSciences [celluars.com]
- 6. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 108158-00-5|this compound|BLD Pharm [bldpharm.com]
- 10. theballlab.com [theballlab.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromothiophene-2-sulfonyl Fluoride as a Versatile Electrophilic Warhead in Chemical Biology
Introduction: Beyond Cysteine Targeting with Privileged Electrophiles
In the landscape of chemical biology and drug discovery, the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has provided powerful tools for understanding and modulating protein function.[1][2] Historically, the field has been dominated by electrophiles targeting the uniquely nucleophilic cysteine residue.[3][4] However, the low abundance of cysteine in protein binding sites limits the scope of the "druggable" proteome.[5][6] This has spurred the exploration of alternative electrophilic "warheads" capable of engaging other nucleophilic amino acid residues.
Among the most promising of these are sulfonyl fluorides (SFs).[1][7] Governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," these warheads exhibit a finely tuned balance of aqueous stability and reactivity.[6][8] Unlike more promiscuous electrophiles, their reaction with protein nucleophiles is often context-dependent, showing significant rate acceleration when held in proximity to a target residue within a binding pocket.[8][9] This "proximity-enhanced reactivity" allows SFs to form stable covalent bonds with a broader range of amino acids, including tyrosine, lysine, serine, threonine, and histidine, thereby dramatically expanding the targetable space of the proteome.[2][5][8][10]
This guide focuses on a specific, highly versatile member of this class: 5-Bromothiophene-2-sulfonyl fluoride . This molecule is distinguished by two key functional moieties:
-
The Thiophene-2-sulfonyl fluoride group serves as the covalent warhead, with the electron-withdrawing nature of the thiophene ring influencing its reactivity profile.
-
The 5-Bromo substituent acts as a versatile synthetic handle, enabling post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to append reporter tags, linkers, or other functionalities.[11][12]
This dual functionality makes this compound not just a static warhead, but a dynamic platform for creating bespoke chemical probes for target identification, validation, and the development of novel covalent therapeutics.
Mechanism of Action: Covalent Modification via Sulfonyl Fluoride Exchange
The core reactivity of this compound lies in the electrophilicity of the sulfur(VI) center. A nucleophilic amino acid side chain within a protein binding site attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonyl or sulfonamide linkage.[13] This reaction is thermodynamically favorable and, for practical purposes, irreversible under physiological conditions.
The reactivity of SFs is not uniform across all nucleophilic residues but is highly dependent on the protein's microenvironment, which can perturb the pKa of the reacting residue.[9][14] While SFs can react with cysteine, the resulting adducts are often unstable, making them more suitable for targeting other residues for durable covalent modification.[15]
Table 1: Primary Amino Acid Targets for Sulfonyl Fluoride Warheads
| Amino Acid | Nucleophilic Group | Resulting Linkage | Key Characteristics |
|---|---|---|---|
| Lysine | ε-amino group (-NH₂) | Sulfonamide | Frequently targeted; reactivity enhanced by lower pKa in binding pockets.[3][9] |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | A common target; reactivity depends on deprotonation of the phenol.[3][14] |
| Serine | Hydroxyl (-OH) | Sulfonate Ester | Often targeted in the active sites of proteases and other hydrolases.[2][14] |
| Threonine | Secondary hydroxyl (-OH) | Sulfonate Ester | Less reactive than serine but can be targeted in specific contexts.[7][10] |
| Histidine | Imidazole side chain | Sulfonamide | Reactivity is pH-dependent and context-specific.[5][6][16] |
Caption: Covalent modification workflow of this compound.
Application I: General Protocol for Protein Labeling & Confirmation
This protocol provides a framework for assessing the ability of this compound to covalently label a purified protein of interest. Confirmation is achieved through mass spectrometry.
Rationale and Experimental Design
The primary goal is to determine if covalent modification occurs under defined conditions. The experiment involves incubating the target protein with the probe, followed by analysis to detect a mass shift corresponding to the addition of the 5-bromothiophene-2-sulfonyl moiety (mass = +208.9 Da). Intact protein mass spectrometry provides a quick assessment, while peptide mapping via LC-MS/MS identifies the specific residue(s) modified. A DMSO-only control is critical to ensure that any observed modification is dependent on the probe.
Materials & Reagents
-
Protein: Purified protein of interest (ideally >95% purity) at a stock concentration of 1-5 mg/mL.
-
Probe: this compound (MW: 227.05 g/mol ). Prepare a 10-100 mM stock solution in anhydrous DMSO.
-
Buffers: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer are common starting points. Buffer choice may need optimization.
-
Quenching Reagent: 2 M Glycine or 1 M Dithiothreitol (DTT).
-
Mass Spectrometry: Access to ESI-TOF or Orbitrap for intact protein analysis and LC-MS/MS for peptide mapping.
-
Protease: Trypsin, sequencing grade.
-
Denaturants/Reductants: Urea, DTT, Iodoacetamide (IAA).
Table 2: Recommended Buffer Compositions for Labeling Experiments
| Buffer System | pH Range | Concentration | Notes |
|---|---|---|---|
| HEPES | 7.0 - 8.0 | 25-50 mM | Good general-purpose buffer, minimal interference. |
| Phosphate (PBS) | 7.2 - 7.6 | 1X | Physiologically relevant but can interfere with MS in high concentrations. |
| Tris-HCl | 7.5 - 8.5 | 25-50 mM | Primary amine can act as a nucleophile; use with caution or as a quenching agent. |
Step-by-Step Protocol
-
Protein Preparation: Dilute the stock protein to a final concentration of 1-10 µM in the chosen reaction buffer. Equilibrate the solution at the desired reaction temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Reaction Initiation:
-
Test Sample: Add this compound from the DMSO stock to the protein solution. A final probe concentration of 10-100 µM (a 10- to 50-fold molar excess over the protein) is a good starting point. The final DMSO concentration should not exceed 5% (v/v).
-
Control Sample: Add an equivalent volume of DMSO to a separate aliquot of the protein solution.
-
-
Incubation: Incubate both samples for a defined period. A time course (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) is recommended to assess reaction kinetics.[17]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent to scavenge unreacted probe.
-
Sample Preparation for Intact Mass Analysis:
-
Desalt the quenched samples using a C4 ZipTip or equivalent method compatible with protein mass spectrometry.
-
Elute in a solution suitable for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Intact Mass Analysis: Acquire mass spectra for both the control and test samples. Look for a new peak in the test sample with a mass increase of +208.9 Da .
-
Sample Preparation for Peptide Mapping (LC-MS/MS):
-
To a 20-50 µg aliquot of the protein, add Urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (5 mM final concentration) for 1 hour at 37°C.
-
Alkylate free cysteines with Iodoacetamide (15 mM final concentration) for 30 minutes in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the Urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Acidify the digest with formic acid (to ~pH 2) and desalt using a C18 StageTip.
-
-
LC-MS/MS Analysis: Analyze the digested peptides. Use data analysis software to search for peptides with a mass modification of +208.9 Da on Lys, Tyr, Ser, Thr, or His residues. Validate the site of modification using the MS/MS fragmentation pattern.[18]
Caption: Workflow for covalent labeling and mass spectrometry confirmation.
Application II: Covalent Inhibitor Kinetic Analysis
If the target protein is an enzyme, this compound can be evaluated as a covalent inhibitor. The kinetic analysis follows a two-step model: an initial reversible binding step (characterized by Kᵢ) followed by an irreversible covalent modification step (characterized by kᵢₙₐ꜀ₜ).[19][20]
Rationale and Experimental Design
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.[17] This protocol determines this value by measuring the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations. A plot of kₒᵦₛ versus inhibitor concentration allows for the determination of the key kinetic parameters.
Step-by-Step Protocol
-
Enzyme Activity Assay: First, establish a robust and linear enzyme activity assay (e.g., fluorescent, colorimetric) for the target protein. Determine the Kₘ of the substrate.
-
Setup for Inactivation: Prepare a series of reactions in your validated assay buffer. Each reaction should contain the enzyme at a fixed concentration.
-
Initiate Inactivation: Add varying concentrations of this compound to the enzyme solutions. Recommended concentrations should span a range around the anticipated Kᵢ (e.g., 0.1x to 10x). Include a DMSO-only control.
-
Time-Point Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation reaction.
-
Measure Residual Activity: Immediately dilute the aliquot into the enzyme activity assay solution containing the substrate (at a saturating concentration, e.g., 10x Kₘ). The dilution effectively stops the inactivation reaction and allows for the measurement of remaining enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the percentage of remaining activity versus time.
-
The slope of this line is equal to -kₒᵦₛ. Determine kₒᵦₛ for each inhibitor concentration.[17]
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = (k_inact * [I]) / (K_i + [I])
-
This fit will yield the values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation rate).[17]
-
Table 3: Example Data for Covalent Inhibitor Kinetic Analysis
| [Inhibitor] (µM) | kₒᵦₛ (min⁻¹) |
|---|---|
| 0 | 0.001 |
| 1 | 0.05 |
| 2.5 | 0.11 |
| 5 | 0.18 |
| 10 | 0.25 |
| 20 | 0.33 |
| Derived Parameters | Value |
| kᵢₙₐ꜀ₜ | 0.45 min⁻¹ |
| Kᵢ | 15 µM |
| kᵢₙₐ꜀ₜ/Kᵢ | 30,000 M⁻¹s⁻¹ |
Application III: Target Identification via a "Clickable" Probe Strategy
The true power of the 5-bromo substituent is its utility as a synthetic handle. By replacing the bromine with a terminal alkyne via a Sonogashira coupling, one can create a bifunctional probe for activity-based protein profiling (ABPP). This probe can be used in complex biological samples (e.g., cell lysates) to label targets, which are then identified by mass spectrometry.[21][22]
Rationale and Experimental Design
This workflow involves three main stages:
-
Labeling: The alkyne-modified thiophene sulfonyl fluoride probe is incubated with a proteome to covalently label its targets.
-
Click Chemistry: A reporter tag containing an azide group (e.g., Biotin-Azide) is attached to the labeled proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[21]
-
Enrichment & Identification: Biotinylated proteins are enriched using streptavidin beads, digested on-bead, and the resulting peptides are identified by LC-MS/MS.
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Protocol: ABPP Target Identification
-
Probe Synthesis: Synthesize the alkyne-probe (e.g., 5-ethynylthiophene-2-sulfonyl fluoride) from this compound via Sonogashira coupling.
-
Proteome Preparation: Prepare a cell lysate using a suitable lysis buffer (e.g., PBS with protease inhibitors but without DTT). Determine the total protein concentration (e.g., via BCA assay).
-
Proteome Labeling:
-
Dilute the proteome to 1-2 mg/mL.
-
Add the alkyne-probe to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at room temperature.
-
Competition Control (Optional but highly recommended): In a parallel sample, pre-incubate the lysate with a known non-covalent binder or the parent this compound compound (100x excess) for 30 minutes before adding the alkyne-probe. This will help validate true targets.
-
-
Click Reaction (CuAAC):
-
To the labeled proteome, add the following click chemistry reagents in order: Biotin-Azide (e.g., 100 µM), fresh TCEP (1 mM), TBTA ligand (100 µM), and finally Copper(II) Sulfate (1 mM).
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation & Enrichment:
-
Precipitate the proteins using a chloroform/methanol precipitation method to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1-2% SDS.
-
Add pre-washed streptavidin-agarose beads and incubate for 1-2 hours with rotation to capture biotinylated proteins.
-
-
On-Bead Digestion and MS Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with SDS buffer, then urea buffer, then ammonium bicarbonate).
-
Perform on-bead reduction, alkylation, and trypsin digestion as described in Protocol 3.3.
-
Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. Proteins that show reduced enrichment in the competition control are considered high-confidence targets.
Troubleshooting
Table 4: Common Issues and Solutions in Labeling Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No labeling observed | Probe is not reactive enough; Target residue is not accessible or nucleophilic; Probe hydrolyzed too quickly. | Increase probe concentration or incubation time; Test different pH values to modulate residue nucleophilicity; Check probe stability in buffer via LC-MS.[10] |
| Promiscuous/non-specific labeling | Probe concentration is too high; Probe is intrinsically too reactive. | Reduce probe concentration and/or incubation time; Include a competitor compound to identify specific binders. |
| Low yield in ABPP pulldown | Inefficient labeling or click reaction; Inefficient enrichment. | Optimize probe concentration and incubation; Use freshly prepared click reagents; Ensure sufficient streptavidin bead capacity. |
| MS signal suppression | High salt or detergent concentration in the sample. | Ensure thorough desalting (ZipTips, StageTips) or buffer exchange before MS analysis. |
Conclusion
This compound represents a powerful and versatile tool for chemical biologists. Its sulfonyl fluoride warhead enables the covalent targeting of a wide array of nucleophilic amino acids, moving beyond the traditional reliance on cysteine.[3][7] Furthermore, the synthetically tractable bromo-substituent provides a gateway for the rational design of sophisticated probes for target discovery and validation.[11] The protocols outlined in this guide provide a comprehensive starting point for researchers to harness the potential of this privileged electrophile to explore protein function and accelerate drug discovery efforts.
References
- A. Narayanan and L. H. Jones, "Sulfonyl fluorides as privileged warheads in chemical biology," Chemical Science, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc00408j]
- L. H. Jones, "Covalent drug discovery using sulfur(VI) fluoride exchange warheads," Expert Opinion on Drug Discovery, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37243353/]
- L. H. Jones, "Advances in sulfonyl exchange chemical biology: expanding druggable target space," Chemical Science, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02647d]
- BenchChem, "Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites," BenchChem, 2025. [URL: https://www.benchchem.
- BenchChem, "A Comparative Guide to Confirming Covalent Protein Modification by 2-Phenoxyethane-1-sulfonyl Fluoride," BenchChem, 2025. [URL: https://www.benchchem.
- BenchChem, "Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes," BenchChem, 2025. [URL: https://www.benchchem.
- A. Narayanan and L. H. Jones, "Sulfonyl fluorides as privileged warheads in chemical biology," RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/sc/c5sc00408j]
- L. H. Jones et al., "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes," Methods in Enzymology, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31079691/]
- J. W. Kelly et al., "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate," Journal of the American Chemical Society, 2012. [URL: https://pubs.acs.org/doi/10.1021/ja307517u]
- A. Narayanan and L. H. Jones, "Sulfonyl fluorides as privileged warheads in chemical biology," Chemical Science, 2015. [URL: https://www.rsc.org/news-events/journals-highlights/2015/mar/sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology/]
- A. Cavalli et al., "Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States," Journal of Chemical Theory and Computation, 2022. [URL: https://www.biorxiv.org/content/10.1101/2022.08.25.505232v1]
- L. H. Jones, "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes," ResearchGate, 2019. [URL: https://www.researchgate.net/publication/331693838_Quantifying_drug-target_engagement_in_live_cells_using_sulfonyl_fluoride_chemical_probes]
- Multiple Authors, "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design," Journal of Medicinal Chemistry, 2024. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01552]
- P. Martinez Velez, "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology," Scholarship@Claremont, 2024. [URL: https://scholarship.claremont.edu/scripps_theses/2246/]
- Smolecule, "Buy this compound | 108158-00-5," Smolecule. [URL: https://www.smolecule.com/cas-108158-00-5-5-bromothiophene-2-sulfonyl-fluoride.html]
- A. Narayanan and L. H. Jones, "Sulfonyl fluorides as privileged warheads in chemical biology," PMC - NIH, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445285/]
- Multiple Authors, "Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines," MDPI, 2023. [URL: https://www.mdpi.com/2073-4344/13/11/1511]
- A. Cavalli et al., "Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States," bioRxiv, 2022. [URL: https://www.biorxiv.org/content/10.1101/2022.08.25.505232.full]
- M. A. Estiarte, "Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery," Montclair State University, 2021. [URL: https://digitalcommons.montclair.edu/etd/465/]
- BenchChem, "Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols," BenchChem, 2025. [URL: https://www.benchchem.
- J. M. Backus et al., "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides," Analytical Chemistry, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/30339347/]
- Multiple Authors, "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842263/]
- A. Cavalli et al., "Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States," Journal of Chemical Theory and Computation, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c00902]
- L. H. Jones, "Emerging Utility of Fluorosulfate Chemical Probes," ACS Medicinal Chemistry Letters, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187429/]
- L. H. Jones et al., "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators," MedChemComm, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10880902/]
- A. Narayanan and L. H. Jones, "ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology," ChemInform, 2015. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chin.201533275]
- D. Szabo et al., "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening," Molecules, 2023. [URL: https://www.researchgate.net/publication/369680387_Activation-Free_Sulfonyl_Fluoride_Probes_for_Fragment_Screening]
- D. A. T. T. T. Vu et al., "Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring," International Journal of Molecular Sciences, 2021. [URL: https://www.mdpi.com/1422-0067/22/16/8725]
- S. B. A. Ali et al., "Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k)," ResearchGate, 2017. [URL: https://www.researchgate.net/figure/Synthesis-of-5-Bromothiophene-2-sulfonamide-2-and-5-arylthiophene-sulfonamide-3a-k_fig1_320349547]
- L. H. Jones, "Advances in sulfonyl exchange chemical biology: expanding druggable target space," Chemical Science, 2024. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc02647d]
- Multiple Authors, "Bifunctional thiophene-based covalent organic frameworks for Hg2+ removal and I2 vapor adsorption," ResearchGate, 2023. [URL: https://www.researchgate.net/publication/373979767_Bifunctional_thiophene-based_covalent_organic_frameworks_for_Hg2_removal_and_I2_vapor_adsorption]
- CD BioSciences, "5-Bromo-2-thiophenesulfonyl fluoride," CD BioSciences. [URL: https://www.cd-biosciences.com/sulfur-vi-fluoride-exchange-sufex-reagents/5-bromo-2-thiophenesulfonyl-fluoride.html]
- E. V. Vinogradova et al., "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome," Journal of the American Chemical Society, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9850615/]
- W. R. Liu et al., "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations," CCS Chemistry, 2023. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2023/2/230104163426.pdf]
- W. R. Liu et al., "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations," Chinese Chemical Society, 2023. [URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.022.202202302]
- T. Noel et al., "Synthetic Routes to Arylsulfonyl Fluorides," Catalysts, 2021. [URL: https://www.mdpi.com/2073-4344/11/7/830]
- D. A. Bachovchin et al., "Sulfonyl fluoride analogues as activity-based probes for serine proteases," ChemBioChem, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/23129541/]
- Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Thiophene," Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-thiophene.html]
- L. H. Jones, "Advances in sulfonyl exchange chemical biology: expanding druggable target space," NIH, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11155982/]
- BenchChem, "An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid," BenchChem, 2025. [URL: https://www.benchchem.
- J. T. T. Hogg et al., "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains," Chemistry – A European Journal, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246830/]
- E. V. Vinogradova et al., "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments," ACS Central Science, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8315570/]
- A. K. U. T. T. Am Ende et al., "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions," Organic & Biomolecular Chemistry, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02372h]
- D. Szabo et al., "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening," Molecules, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057404/]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 108158-00-5 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Sulfonyl Acetamide Derivatives from 5-Bromothiophene-2-sulfonyl Fluoride
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Privileged Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. The thiophene ring, another privileged structure, often imparts enhanced biological activity and favorable metabolic properties. The combination of these two moieties in 5-Bromothiophene-2-sulfonyl fluoride creates a powerful and versatile starting material for the synthesis of novel drug candidates. The bromine atom provides a convenient handle for further diversification via cross-coupling reactions, while the sulfonyl fluoride group offers a stable yet highly reactive electrophilic site for building sulfonamide libraries.[1][3]
This guide provides a detailed exploration of the synthesis of sulfonyl acetamide derivatives starting from this compound. We will move beyond simple procedural lists to delve into the mechanistic rationale behind the chosen synthetic routes, offering field-proven protocols and expert insights to empower researchers in their drug discovery efforts.
Core Concepts: The Superiority of Sulfonyl Fluorides in Amide Synthesis
For decades, sulfonyl chlorides have been the workhorses for sulfonamide synthesis. However, their high reactivity is a double-edged sword, often leading to issues with stability, handling, and undesired side reactions such as hydrolysis and chlorination.[1] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has highlighted sulfonyl fluorides as superior alternatives.[1][4]
Key Advantages of Sulfonyl Fluorides:
-
Bench-Top Stability: Unlike their chloride counterparts, sulfonyl fluorides are remarkably stable to aqueous and protic environments, simplifying storage and handling.
-
Tunable Reactivity: Their reaction with nucleophiles is often slow without activation, allowing for precise control. This "clickable" reactivity can be unleashed on demand with appropriate catalysts.[1][4]
-
Orthogonal Reactivity: The S-F bond's unique reactivity profile allows it to remain inert while other transformations, such as palladium-catalyzed cross-couplings at the C-Br position, are performed.
The central transformation discussed herein is the reaction of the sulfonyl fluoride with an amine to form a robust S-N bond. While this reaction can be slow, modern organocatalytic methods have emerged to dramatically accelerate this process, even with sterically hindered or electronically deactivated amines.[5][6][7]
Synthetic Strategy Overview: A Modular Approach
We present a modular, two-stage strategy for the synthesis of a diverse range of sulfonyl acetamide derivatives. This approach maximizes flexibility and allows for the creation of compound libraries from a common set of intermediates.
Figure 1: General workflow for the synthesis of sulfonyl acetamide derivatives.
Part 1: Synthesis of 5-Bromothiophene-2-sulfonamide Intermediates
The first critical step is the formation of the sulfonamide bond. We will utilize a state-of-the-art catalytic protocol that offers broad substrate scope and high yields.[1][7][8]
Mechanistic Insight: HOBt-Catalyzed Amidation
The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt), which acts as a superior nucleophilic catalyst to activate the S(VI)-F bond. The reaction is thought to proceed through the formation of a highly reactive HOBt-sulfonyl ester intermediate, which is then readily attacked by the amine nucleophile to furnish the desired sulfonamide and regenerate the HOBt catalyst. Silicon additives, such as 1,1,3,3-tetramethyldisiloxane (TMDS), are often used to scavenge the fluoride byproduct, driving the reaction to completion.[1][9]
Figure 2: Simplified mechanism of HOBt-catalyzed amidation of sulfonyl fluorides.
Protocol 1: General Procedure for Catalytic Amidation
This protocol is broadly applicable for the reaction of this compound with a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., propylamine, aniline, 4-aminoacetanilide) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1-5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 eq).
-
Add the amine of choice (1.0 eq) and HOBt (0.01-0.05 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.8 M with respect to the amine.
-
Add DIPEA (2.0 eq) and TMDS (2.0 eq) to the stirred solution.
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours. For less reactive or sterically hindered amines, the temperature may be increased to 60 °C.[9]
-
Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure 5-bromothiophene-2-sulfonamide derivative.
| Amine Substrate | Product Name | Typical Yield | Reference |
| Ammonium Hydroxide | 5-Bromothiophene-2-sulfonamide | >90% | [10] |
| Propylamine | 5-Bromo-N-propylthiophene-2-sulfonamide | 85-95% | [3] |
| Aniline | 5-Bromo-N-phenylthiophene-2-sulfonamide | 80-90% | [1] |
| 4-Aminoacetanilide | N-(4-(5-bromothiophene-2-sulfonamido)phenyl)acetamide | 80-90% | Adapted from[1][11] |
Table 1: Representative examples of sulfonamides synthesized using the catalytic amidation protocol.
Part 2: Synthesis of N-(5-bromothiophen-2-ylsulfonyl)acetamide
This section details the final acetylation step to yield the target sulfonyl acetamide derivatives. The primary sulfonamide, synthesized using an ammonia source in Protocol 1, is acetylated to give the parent sulfonyl acetamide.
Protocol 2: Acetylation of 5-Bromothiophene-2-sulfonamide
This procedure utilizes acetic anhydride for a straightforward and high-yielding N-acetylation.[12]
Materials:
-
5-Bromothiophene-2-sulfonamide (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Pyridine (catalytic amount, optional)
Procedure:
-
Dissolve 5-Bromothiophene-2-sulfonamide (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add acetic anhydride (1.5 eq) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid, N-(5-bromothiophen-2-ylsulfonyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[12]
Considerations for N-Acylsulfonamides and Deprotection
The acetylation of a secondary sulfonamide (e.g., 5-Bromo-N-propylthiophene-2-sulfonamide) would yield an N-acylsulfonamide. These compounds are of interest in their own right but are also considered "protected" sulfonamides. In drug development, it may be necessary to remove this acetyl group.
Deprotection Insights:
-
N-acylsulfonamides are significantly more stable than simple amides.
-
Cleavage often requires harsh conditions, such as strong acid or base, which may not be compatible with other functional groups.[13]
-
Milder, modern methods using low-valent titanium reagents or samarium diiodide have been developed for the reductive cleavage of N-S bonds in sulfonamides, which could be adapted for this purpose.[14][15] Researchers should carefully consider the downstream synthetic steps before choosing to install an N-acetyl group on a secondary sulfonamide.
Expert Troubleshooting and Field Insights
-
Incomplete Amidation (Protocol 1): If the reaction stalls, especially with electron-deficient amines, increasing the temperature to 60 °C or adding a slight excess of the sulfonyl fluoride (1.3-1.4 eq) can drive the reaction to completion.[9]
-
Purification Challenges: Sulfonamides can sometimes be challenging to purify via chromatography due to their polarity and potential for tailing on silica gel. Using a mobile phase containing a small amount of acetic acid (0.1-0.5%) can often improve peak shape.
-
Alternative Acetylation (Protocol 2): If acetic anhydride is not effective, acetyl chloride in the presence of a non-nucleophilic base like triethylamine in DCM is a more reactive alternative.
Conclusion
This compound is a highly valuable and adaptable building block for modern medicinal chemistry. The protocols detailed in this guide, which leverage robust and high-yielding catalytic amidation followed by a straightforward acetylation, provide a reliable and flexible pathway to novel sulfonyl acetamide derivatives. By understanding the underlying chemical principles and embracing modern catalytic methods, researchers can efficiently construct diverse compound libraries for biological screening, accelerating the pace of drug discovery.
References
-
Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link][1][7][9]
-
Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link][5]
-
(2021). A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link][6]
-
Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. PubMed. [Link][7]
-
Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link][8]
-
Tuntiwachwuttikul, P., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. [Link][11]
-
(2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. [Link][2]
-
(2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate. [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link][3]
-
Organic Chemistry Portal. (n.d.). Acetamides. Organic Chemistry Portal. [Link][13]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities... ResearchGate. [Link]
-
Rasool, N., et al. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link][12]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds... ResearchGate. [Link]
- Schering Corporation. (1986). Substituted thiophene-2-sulfonamides and their preparation.
-
(n.d.). Synthesis of sulphanilamide from acetamide. uobabylon.edu.iq. [Link]
-
Noreen, M., et al. (2024). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. [Link]
-
Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. [Link][14]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link][15]
-
Wang, Z., et al. (2023). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides... The Journal of Organic Chemistry. [Link]
-
Cole, A. G., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. [Link][4]
-
Sugisawa, N., et al. (2023). Deprotection of sulfamides into the amines. ResearchGate. [Link]
-
Chen, J., et al. (2019). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent... Chemical Communications. [Link]
-
Li, S., et al. (2019). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry. [Link]
-
Qin, H-L., et al. (2021). Synthesis of α-Bromo Arylethyl Sulfonyl Fluorides and β-Arylethenesulfonyl Fluorides via Copper-Catalyzed Meerwein Arylation. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. d-nb.info [d-nb.info]
- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buy this compound | 108158-00-5 [smolecule.com]
- 11. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetamides [organic-chemistry.org]
- 14. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 15. p-Toluenesulfonamides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromothiophene-2-sulfonyl Fluoride
Welcome to the technical support center for the synthesis of 5-Bromothiophene-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science, valued for its role in the synthesis of a wide range of biologically active compounds and functional materials. The robust nature of the sulfonyl fluoride group, particularly its enhanced stability towards hydrolysis compared to the corresponding sulfonyl chloride, makes it a desirable moiety for covalent inhibitors and probes in chemical biology.[1][2] This guide focuses on a common and effective two-step synthetic route: the chlorosulfonation of 2-bromothiophene to yield 5-bromothiophene-2-sulfonyl chloride, followed by a halogen exchange reaction to produce the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Yield of 5-Bromothiophene-2-sulfonyl Chloride in the Chlorosulfonation Step
A low yield of the sulfonyl chloride intermediate is a frequent challenge that can significantly impact the overall efficiency of the synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The presence of a significant amount of starting material (2-bromothiophene) indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. The provided protocol suggests stirring for 1 hour at room temperature after the initial addition at low temperature.[3] If the reaction is sluggish, consider extending the reaction time.
-
Temperature Control: The initial addition of chlorosulfonic acid should be performed at a low temperature (-78 °C) to control the exothermic reaction.[3] Allowing the reaction to warm to room temperature is crucial for driving the reaction to completion. Ensure the temperature profile is followed correctly.
-
Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Use a significant excess of chlorosulfonic acid (e.g., 5 equivalents) as indicated in established protocols.[3][4]
-
-
-
Product Decomposition during Work-up:
-
Diagnosis: A lower than expected yield after work-up, despite complete conversion observed by in-process monitoring, may suggest product decomposition. The primary decomposition pathway is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Solution:
-
Rapid and Cold Work-up: The work-up procedure should be performed promptly and at a low temperature. Pouring the reaction mixture into ice-cold water helps to rapidly quench the reaction and dissipate heat, minimizing hydrolysis.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the solvent (e.g., dichloromethane) is anhydrous to prevent premature hydrolysis of the sulfonyl chloride.
-
-
-
Formation of Byproducts:
-
Diagnosis: The formation of unexpected spots on TLC or peaks in GC/MS analysis can indicate the presence of byproducts. A common byproduct in the chlorosulfonation of thiophene is the formation of isomeric sulfonyl chlorides (e.g., 4-sulfonyl chloride) or di-sulfonated products.[5]
-
Solution:
-
Strict Temperature Control: Maintaining a low temperature during the addition of chlorosulfonic acid can enhance the regioselectivity of the reaction, favoring the formation of the 2,5-disubstituted product.
-
Purification: If isomeric byproducts are formed, careful purification by column chromatography may be necessary. However, it is often preferable to use the crude sulfonyl chloride directly in the next step to avoid degradation on silica gel.[3]
-
-
Issue 2: Low Yield in the Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
The halogen exchange reaction is a critical step, and its efficiency directly impacts the final product yield.
Possible Causes and Solutions:
-
Inefficient Halogen Exchange:
-
Diagnosis: The presence of the starting sulfonyl chloride in the crude product after the reaction, as detected by analytical techniques like LC-MS or ¹⁹F NMR, indicates incomplete conversion.
-
Solution:
-
Fluorinating Agent: Potassium bifluoride (KHF₂) is a common and effective reagent for this conversion.[1] Ensure it is finely powdered and used in sufficient excess.
-
Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., acetonitrile/water or THF/water) at room temperature.[1] Vigorous stirring is essential to ensure efficient phase transfer and reaction.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, such as 18-crown-6, can significantly improve the reaction rate and yield by facilitating the transport of the fluoride ion into the organic phase.[1]
-
-
-
Hydrolysis of the Starting Sulfonyl Chloride:
-
Diagnosis: The presence of 5-bromothiophene-2-sulfonic acid as a major byproduct. This can be identified by its high polarity on TLC and its characteristic spectroscopic data.
-
Solution:
-
Aqueous Conditions: While the reaction is often performed in a biphasic system, prolonged reaction times or elevated temperatures can increase the rate of hydrolysis. Optimize the reaction time to maximize the formation of the sulfonyl fluoride while minimizing hydrolysis.
-
pH Control: The pH of the aqueous phase can influence the rate of hydrolysis. Maintaining a neutral or slightly acidic pH can be beneficial.
-
-
Issue 3: Difficulty in Product Purification
Obtaining pure this compound can be challenging due to the presence of unreacted starting materials or byproducts.
Possible Causes and Solutions:
-
Co-elution of Impurities during Chromatography:
-
Diagnosis: Impurities are still present in the product fractions after column chromatography.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate/hexanes mixture) is often effective.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.
-
-
-
Product Instability on Silica Gel:
-
Diagnosis: Streaking on the TLC plate or low recovery after column chromatography can indicate product degradation on the stationary phase.
-
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base like triethylamine to neutralize acidic sites.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the product and the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: 2-Bromothiophene is a readily available and commonly used starting material for this synthesis. The synthesis typically proceeds via a two-step process involving chlorosulfonation to form 5-bromothiophene-2-sulfonyl chloride, followed by a halogen exchange to yield the desired sulfonyl fluoride.[3][4]
Q2: Why is chlorosulfonic acid used in such a large excess?
A2: A large excess of chlorosulfonic acid is used to ensure the complete conversion of 2-bromothiophene to the sulfonyl chloride. It acts as both a reagent and a solvent in some procedures, driving the electrophilic substitution reaction to completion.[4]
Q3: My 5-Bromothiophene-2-sulfonyl chloride intermediate appears to be an oil, but the literature reports it as a solid. What should I do?
A3: 5-Bromothiophene-2-sulfonyl chloride has a relatively low melting point (40-44 °C). It is not uncommon for it to be isolated as an oil, especially if any residual solvent is present. The crude product can often be used directly in the next step without solidification, provided it is free from significant impurities that could interfere with the subsequent reaction.[3]
Q4: Can I store the 5-Bromothiophene-2-sulfonyl chloride intermediate?
A4: It is highly recommended to use the 5-bromothiophene-2-sulfonyl chloride intermediate immediately after preparation.[3] Sulfonyl chlorides are susceptible to hydrolysis, and prolonged storage, even under anhydrous conditions, can lead to the formation of the corresponding sulfonic acid, which will reduce the yield of the final product.
Q5: What are the main advantages of using a sulfonyl fluoride over a sulfonyl chloride in subsequent reactions?
A5: Sulfonyl fluorides are generally more stable than sulfonyl chlorides, particularly towards hydrolysis. This increased stability allows for more versatile reaction conditions and easier handling. They are also highly effective reagents in "click chemistry" reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1][2]
Q6: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A6: For reaction monitoring, TLC and GC-MS are effective. For the characterization of the final product, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry are essential. ¹⁹F NMR is particularly useful for confirming the presence of the sulfonyl fluoride group and assessing purity.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride
This protocol is adapted from a procedure described for the chlorosulfonation of 2-bromothiophene.[3]
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a solution of 2-bromothiophene (1 equivalent) in anhydrous dichloromethane (DCM), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add chlorosulfonic acid (5 equivalents) dropwise to the cooled solution while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice/water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromothiophene-2-sulfonyl chloride.
-
It is recommended to use the crude product immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the conversion of a sulfonyl chloride to a sulfonyl fluoride.[1]
Materials:
-
5-Bromothiophene-2-sulfonyl chloride (crude from Protocol 1)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Stirring bar
-
Condenser
Procedure:
-
Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in acetonitrile.
-
Add a saturated aqueous solution of potassium bifluoride (KHF₂) (a significant excess, e.g., 3-5 equivalents of fluoride).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The use of a phase transfer catalyst like 18-crown-6 (0.1 equivalents) can accelerate the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting sulfonyl chloride is consumed.
-
Once the reaction is complete, add water and extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Key Reagents and Reaction Conditions
| Step | Reagent | Stoichiometry (equiv.) | Solvent | Temperature | Time |
| 1. Chlorosulfonation | 2-Bromothiophene | 1 | Dichloromethane | -78 °C to RT | 1-2 h |
| Chlorosulfonic acid | 5 | ||||
| 2. Halogen Exchange | 5-Bromothiophene-2-sulfonyl chloride | 1 | Acetonitrile/Water | Room Temperature | 12-24 h |
| Potassium bifluoride (KHF₂) | 3-5 | ||||
| 18-crown-6 (optional) | 0.1 |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Thakral, S., & Singh, V. (2022). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions and 5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
-
LookChem. (n.d.). 5-bromothiophene-2-sulfonic Acid. Retrieved from [Link]
-
Supporting Information: Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
Organic Syntheses. (n.d.). Fluorination of Sulfonyl Chlorides. [Link]
-
Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. National Institutes of Health. [Link]
-
Ambler, J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health. [Link]
-
Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]
-
Noël, T., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromothiophene-2-sulfonyl fluoride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Bromothiophene-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a key intermediate, valued for its dual reactivity: the bromine atom serves as a handle for cross-coupling reactions, while the sulfonyl fluoride moiety is a robust and selectively reactive group, notable for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges and optimize the outcomes of your experiments.
Safety First: Essential Handling and Storage Protocols
Before beginning any experiment, it is critical to understand the safety profile of sulfonyl fluorides.
Q: What are the primary safety concerns and handling requirements for this compound?
A: While this compound is generally more stable than its sulfonyl chloride counterpart, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood.[2] Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[3][4]
-
Avoid Inhalation and Contact: Avoid creating and inhaling dust.[5] Prevent contact with skin and eyes, as sulfonyl fluorides can be irritants.[2] In case of contact, flush the affected area with copious amounts of water.[3]
-
Moisture Sensitivity: While relatively resistant to neutral water, the sulfonyl fluoride group can be hydrolyzed by strong nucleophiles or bases.[6] It is best practice to handle and store it under anhydrous conditions to ensure reagent integrity.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and nucleophiles.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and general reactivity of this compound.
Q: How stable is the sulfonyl fluoride (SO₂F) group to hydrolysis?
A: The S-F bond in arylsulfonyl fluorides is remarkably stable compared to the S-Cl bond in arylsulfonyl chlorides.[7] It is generally resistant to hydrolysis under neutral or acidic aqueous conditions.[8][9] However, it will react with and be hydrolyzed by nucleophiles, especially under basic conditions (e.g., hydroxide ions).[6] This unique balance of stability and latent reactivity is what makes it a "clickable" functional group for SuFEx chemistry.
Q: What are the best analytical methods to monitor reactions and confirm the product's identity?
A: A combination of standard analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the thiophene protons. ¹⁹F NMR is highly effective for observing the sulfonyl fluoride group, which typically appears as a singlet.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[10]
-
Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the S=O bonds (typically around 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹) and the S-F bond.
Q: Can the sulfonyl fluoride group participate in reactions other than SuFEx?
A: The primary reactivity of the sulfonyl fluoride group is its reaction with nucleophiles at the sulfur center. While it is generally considered a stable spectator group in many transition-metal-catalyzed reactions (like Suzuki or Buchwald-Hartwig at the C-Br position), highly nucleophilic conditions or harsh reagents could potentially lead to undesired reactions at the SO₂F moiety. Always consider the compatibility of your reagents with this functional group.
Troubleshooting Guide: From Synthesis to Application
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis and Purification
Q: My synthesis of this compound from the corresponding sulfonyl chloride resulted in a low yield. What are the likely causes?
A: Low yields in this halide exchange reaction often stem from a few key issues. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a common synthetic route.[7]
-
Moisture: Trace amounts of water in the reaction can hydrolyze the starting sulfonyl chloride to the unreactive sulfonic acid, or the product back to the sulfonic acid. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Fluoride Source and Solubility: Potassium fluoride (KF) is a common fluoride source. Its low solubility in many organic solvents can limit the reaction rate. Using a phase-transfer catalyst (e.g., 18-crown-6) or a more soluble fluoride source (e.g., CsF or tetrabutylammonium fluoride) can significantly improve yields.[7]
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) in a high-boiling polar aprotic solvent like acetonitrile or DMF may be necessary to drive the reaction to completion.
dot
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 9. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to avoid with 5-Bromothiophene-2-sulfonyl fluoride
Welcome to the technical support center for 5-Bromothiophene-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: the C5-Br bond, a handle for cross-coupling reactions, and the sulfonyl fluoride (-SO₂F) group, a robust electrophile for forming sulfonamides, sulfonates, and other sulfur(VI) linkages. The interplay between the electron-withdrawing sulfonyl fluoride and the reactive bromo substituent on the thiophene ring dictates its chemical behavior and potential side reactions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in mechanistic principles and offering practical solutions.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The C5-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the thiophene ring, due to the potent -SO₂F group, can present challenges.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?
Answer: Low or no yield in Suzuki-Miyaura coupling with this substrate is a common challenge. The primary reason is often related to the electron-deficient nature of the aryl bromide, which can make the oxidative addition step of the catalytic cycle more demanding compared to electron-rich aryl bromides.[1]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, modern palladacycle precatalyst (e.g., G3 or G4 type).[1] Ensure all reagents and solvents are high quality and deoxygenated. |
| Suboptimal Ligand | Electron-deficient aryl halides require electron-rich and bulky phosphine ligands to facilitate both oxidative addition and reductive elimination.[1] | Screen a panel of bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos. These ligands are known to improve reaction rates and yields for challenging substrates.[1] |
| Ineffective Base | The base is crucial for the transmetalation step, where the organoboron species is transferred to the palladium center. The strength and solubility of the base are critical.[1] | A screening of bases is recommended. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. The choice of solvent should ensure the solubility of the base.[1] |
| Solvent Mismatch | The polarity and coordinating ability of the solvent can influence catalyst stability and the solubility of reagents. | Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typically used. If solubility is an issue, consider a solvent system like toluene/ethanol/water. |
| Debromination | A competing side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain palladium-hydride species that can form in the reaction mixture. | Ensure anhydrous conditions if possible, and use a high-quality, deoxygenated solvent. Sometimes, the choice of base and ligand can influence the formation of hydride species. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: Am I at risk of a reaction at the sulfonyl fluoride group during cross-coupling?
Answer: The sulfonyl fluoride group is generally stable under typical palladium-catalyzed cross-coupling conditions.[2] The S-F bond is strong, and the sulfonyl fluoride is less reactive than a sulfonyl chloride.[3] However, some recent studies have shown that the C-SO₂F bond can be activated under specific palladium catalysis conditions, although this is not a common side reaction in standard cross-coupling protocols.[2] The primary concern should be optimizing the reaction at the C-Br bond.
B. Halogen Dance Reaction
A significant and often overlooked side reaction with bromothiophenes is the "Halogen Dance," a base-catalyzed intramolecular migration of the halogen atom.[4][5]
Question 3: I am observing an isomeric product where the bromo and sulfonyl fluoride groups have swapped positions, or my desired product is contaminated with isomers. What is happening?
Answer: You are likely observing the result of a Halogen Dance reaction. This is a known phenomenon for bromothiophenes, where a strong base can deprotonate the thiophene ring, leading to a series of equilibria that result in the migration of the bromine atom to a thermodynamically more stable position.[4][6][7] The presence of the electron-withdrawing -SO₂F group can influence the acidity of the ring protons, potentially facilitating this rearrangement.
Mechanism of Halogen Dance: The reaction is initiated by deprotonation of the thiophene ring by a strong base (e.g., LDA, n-BuLi) to form a thienyllithium species. This intermediate can then undergo intermolecular halogen-metal exchange with other bromothiophene molecules, leading to a cascade of lithiated and brominated species that eventually equilibrate to the most stable isomer.[7]
Factors Promoting Halogen Dance:
-
Strong, non-nucleophilic bases: Lithium diisopropylamide (LDA) is a classic initiator for this reaction.[7]
-
Low temperatures: The reaction is often initiated at low temperatures (e.g., -78 °C) and then allowed to warm.
-
Reaction time: Longer reaction times can allow the equilibrium to be reached.
How to Avoid the Halogen Dance:
| Strategy | Rationale |
| Choice of Base | Avoid strong, non-nucleophilic bases like LDA if the halogen dance is not the desired reaction. For reactions requiring a base, use a weaker, non-metalating base if the reaction chemistry allows. |
| Temperature Control | Keep the reaction temperature as low as possible to disfavor the rearrangement. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time for isomerization. |
| Protecting Groups | In some cases, strategic placement of a bulky protecting group can sterically hinder the deprotonation or rearrangement. |
| Use of Magnesium Amide Bases | Magnesium bisamides have been shown to mediate the halogen dance of bromothiophenes at a much slower rate than lithium amides, offering better control.[8][9] |
C. Reactions at the Sulfonyl Fluoride Group
The -SO₂F group is a robust electrophile, but its reactivity can lead to side products under certain conditions.
Question 4: My sulfonyl fluoride is hydrolyzing to the corresponding sulfonic acid. How can I prevent this?
Answer: While sulfonyl fluorides are significantly more stable to hydrolysis than their sulfonyl chloride counterparts, they are not completely inert, especially under basic conditions or in the presence of certain nucleophiles.[3]
Conditions Favoring Hydrolysis:
-
Strongly basic (high pH) aqueous conditions.
-
Prolonged heating in the presence of water.
-
Presence of certain enzymes or biological media. [10]
Preventative Measures:
| Strategy | Rationale |
| Control pH | Maintain neutral or slightly acidic conditions if the reaction allows. |
| Anhydrous Conditions | Use dry solvents and reagents, and run the reaction under an inert atmosphere to exclude moisture. |
| Temperature and Time | Use the lowest effective temperature and shortest reaction time possible. |
| Purification | During aqueous workup, minimize the contact time with aqueous layers, especially if they are basic. Neutralize any basic aqueous layers before extraction if the product is stable under neutral pH. |
Question 5: I am trying to react a nucleophile with the sulfonyl fluoride, but the reaction is slow. How can I promote the reaction?
Answer: The S-F bond is strong, and sulfonyl fluorides are less reactive than sulfonyl chlorides. To facilitate the reaction with a nucleophile, you may need to activate the sulfonyl fluoride or use more forcing conditions.
Strategies for Promoting Nucleophilic Substitution at -SO₂F:
| Strategy | Rationale |
| Use of a Base | For amine or alcohol nucleophiles, a non-nucleophilic base (e.g., triethylamine, DIPEA) can deprotonate the nucleophile, increasing its nucleophilicity. |
| Elevated Temperatures | Heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. |
| Choice of Solvent | Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and accelerate the reaction. |
| Use of Catalysts | In some cases, specific catalysts can be employed to activate the sulfonyl fluoride. |
D. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing -SO₂F group activates the thiophene ring towards nucleophilic attack, potentially leading to the displacement of the bromide.
Question 6: I am observing a byproduct where the bromine atom has been replaced by my nucleophile or a component of the reaction medium (e.g., hydroxide, alkoxide). Why is this happening?
Answer: This is likely a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the sulfonyl fluoride group at the 2-position makes the carbon atom at the 5-position (where the bromine is attached) electrophilic and susceptible to attack by nucleophiles.[11][12]
Factors Favoring SNAr:
-
Strong nucleophiles: Hydroxide, alkoxides, thiolates, and amines are potential nucleophiles.
-
High temperatures.
-
Polar aprotic solvents.
How to Minimize SNAr:
| Strategy | Rationale |
| Use Less Nucleophilic Reagents | If possible, choose reagents that are less prone to acting as nucleophiles at the aromatic ring. |
| Lower Reaction Temperature | SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction. |
| Protecting Groups | If the nucleophile is part of another reagent, consider if a protected form can be used. |
| Reaction Order | If performing a multi-step synthesis, consider the order of reactions. It might be advantageous to perform the nucleophilic attack on the sulfonyl fluoride before a reaction that introduces a strong nucleophile. |
III. Purification Challenges
Question 7: I am having difficulty purifying my product from the starting material and/or side products.
Answer: Purification can be challenging due to the similar polarities of the desired product and potential side products, such as isomers from a halogen dance or debrominated material.
Purification Tips:
| Technique | Recommendation |
| Column Chromatography | Use a high-resolution silica gel and carefully select the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary separation. |
| Recrystallization | If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. |
| Preparative HPLC | For challenging separations, preparative reverse-phase HPLC can be a powerful tool. |
| Derivative Formation | In some cases, it may be easier to purify a downstream derivative and then perform the final synthetic step. |
IV. References
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
-
Gramec, D., et al. (2014). Metabolic transformation of thiophenes: a key element of their potential biological activity and toxicity. Food and Chemical Toxicology.
-
Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry.
-
Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.
-
Narayanan, A., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
-
Vallette, G., et al. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
-
Wikipedia. (2023). Halogen dance rearrangement.
-
Qin, H.-L., et al. (2022). A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. ResearchGate.
-
Smith, A. M. R., et al. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository.
-
Am Ende, C. W., et al. (2019). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
-
Al-Zoubi, R. M., et al. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences.
-
Mohamed, S. K., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals.
-
Yamane, Y., et al. (2018). Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes. Organic Letters.
-
Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews.
-
Yamane, Y., et al. (2018). Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes. PubMed.
-
BenchChem. (2025). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. BenchChem.
-
West, C., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
-
Inoue, K., et al. (2024). Reaction pathway for the halogen dance reaction of 2,3‐dibromothiophene. ResearchGate.
-
Zhang, Z., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry.
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Wang, Z., et al. (2020). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. CCS Chemistry.
-
Bagley, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science.
-
Baran, O., et al. (2023). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv.
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
-
Pees, A., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
-
Jones, G. O., et al. (2023). Sulfur fluoride exchange with carbon pronucleophiles. Nature Communications.
-
Smaoui, M., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen.
-
Park, B., et al. (2001). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. Tetrahedron Letters.
-
Cernak, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Pellegrino, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem.
-
LibreTexts. (2021). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Smith, A. M. R., et al. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
-
Shang, Y., et al. (2021). Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds. Chemical Communications.
-
Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
-
Noreen, M., et al. (2017). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate.
-
Serdyuk, O. V., et al. (2014). Fluorinated Thiophenes and Their Analogues. Fluorine in Heterocyclic Chemistry.
-
Ajisafe, M. P., et al. (2023). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry.
-
Chen, K., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications.
-
Zhang, Z., et al. (2022). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Research Square.
-
Hanley, P. S., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Catalysts.
-
Rasool, N., et al. (2023). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry.
-
Noreen, M., et al. (2017). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate.
-
Wang, Z., et al. (2022). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 6. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofishersci.in [thermofishersci.in]
- 8. reddit.com [reddit.com]
- 9. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 10. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming low reactivity of 5-Bromothiophene-2-sulfonyl fluoride
Technical Support Center: 5-Bromothiophene-2-sulfonyl Fluoride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions regarding its reactivity, focusing on troubleshooting practical laboratory issues to ensure the success of your synthetic endeavors.
Understanding the Reactivity Profile of this compound
This compound is a unique building block possessing two distinct reactive sites: a C5-bromine atom and a C2-sulfonyl fluoride (-SO₂F) group. The key to successfully employing this reagent is understanding the interplay between these two functionalities.
-
The C5-Bromine Bond: The thiophene ring, coupled with the potent electron-withdrawing effect of the adjacent sulfonyl fluoride group, renders the C5 position electron-deficient.[1] This electronic feature generally enhances the reactivity of the C-Br bond towards oxidative addition by transition metal catalysts (e.g., Palladium), making it a prime candidate for a variety of cross-coupling reactions.
-
The C2-Sulfonyl Fluoride (-SO₂F) Group: The sulfonyl fluoride moiety is renowned for its unique stability-reactivity balance.[2] It is significantly more stable to hydrolysis and thermolysis than its sulfonyl chloride counterpart.[3] However, it is not inert. Under specific conditions, it serves as a powerful electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" reactions, readily coupling with nucleophiles.[4]
This dual reactivity can be a powerful synthetic tool, but it can also be a source of unexpected side reactions if not properly managed. This guide will help you navigate these challenges.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on reactions at the C-Br bond, the most common application for this substrate.
FAQ 1: Suzuki-Miyaura Coupling Issues
Question: Why am I observing low or no conversion of my this compound in a Suzuki-Miyaura coupling reaction?
Answer: Low conversion in Suzuki couplings with this substrate can stem from several factors related to catalyst selection and reaction conditions. While the C-Br bond is electronically activated, challenges can arise.
-
Causality 1: Inappropriate Catalyst/Ligand Combination. Thiophene derivatives can sometimes interact with palladium catalysts in a way that leads to deactivation. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and sterically hindered phosphine ligands are often required to promote efficient oxidative addition and prevent catalyst decomposition.[5]
-
Causality 2: Base-Induced Decomposition or Side Reactions. While a base is essential for the transmetalation step, strong bases like sodium tert-butoxide (NaOtBu) can potentially lead to decomposition of the substrate or promote unwanted side reactions. The choice of base is critical.
-
Causality 3: Insufficiently Anhydrous/Degassed Conditions. Like all palladium-catalyzed couplings, Suzuki reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water can also interfere with the reaction, particularly with the stability of the boronic acid and the efficacy of the base.
Troubleshooting Steps:
-
Optimize the Ligand: Switch from simple phosphine ligands to more robust, electron-rich, and sterically bulky "Buchwald-type" ligands. SPhos and RuPhos are excellent starting points.[6]
-
Screen Different Bases: If using a strong base, switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for challenging couplings.[5]
-
Change the Palladium Precursor: While Pd(PPh₃)₄ can be used, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a supporting ligand often provides a more active and stable catalytic system.[5]
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
| Parameter | Recommendation A (Standard) | Recommendation B (For Challenging Substrates) | Rationale |
| Pd Precursor | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pre-formed Pd(0) is convenient; Pd(II)/ligand combo can be more active. |
| Ligand | N/A | SPhos (4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Effective bases for thiophene couplings, generally compatible with the SO₂F group. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Choice of solvent can significantly impact reaction rates and solubility. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed, but monitor for decomposition. |
Question: I am observing significant debromination (formation of Thiophene-2-sulfonyl fluoride) and/or protodeboronation of my boronic acid. What is causing this?
Answer: Debromination is a common side reaction in cross-coupling chemistry. It typically occurs when the aryl-palladium intermediate, formed after oxidative addition, is protonated before it can proceed through the catalytic cycle.
-
Causality: The primary source of protons is often trace water in the solvent or impurities in the base. The reaction mechanism involves the formation of a Pd-H species, which can then reductively eliminate with the aryl halide to give the debrominated product.
Troubleshooting Steps:
-
Use High-Purity Reagents: Employ anhydrous solvents and high-purity bases.
-
Minimize Water: While some Suzuki protocols call for aqueous base solutions, minimize the amount of water used or switch to a completely anhydrous system with a base like K₃PO₄.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the decomposition pathways that lead to debromination.
Visualizing the Process: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction and a competing debromination pathway.
FAQ 2: Buchwald-Hartwig Amination Issues
Question: My Buchwald-Hartwig amination of this compound is sluggish or failing. What are the key parameters to optimize?
Answer: Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is often more sensitive to reaction parameters than Suzuki coupling.[7]
-
Causality 1: Base and Nucleophile Incompatibility. This is the most critical factor. Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu).[8] However, your amine nucleophile could potentially react with the sulfonyl fluoride group under these conditions, especially if it is a primary amine or the reaction is heated for extended periods. This side reaction consumes your amine and starting material, leading to low yields.
-
Causality 2: Ligand Mismatch. The choice of ligand is paramount. The ligand must facilitate the oxidative addition, amine coordination, and reductive elimination steps. For heteroaromatic halides, bulky, electron-rich biarylphosphine ligands are often essential.
-
Causality 3: Catalyst Poisoning. The sulfur atom of the thiophene ring can coordinate to the palladium center, potentially inhibiting catalysis. A suitable bulky ligand can often mitigate this effect by sterically shielding the palladium.
Troubleshooting Steps:
-
Perform a Base Screen: This is the most important first step. Start with a weaker base like K₃PO₄ or Cs₂CO₃. If reactivity is low, cautiously move to stronger bases like LiHMDS or NaOtBu, keeping the reaction temperature as low as possible to minimize attack on the -SO₂F group.
-
Select an Appropriate Ligand: Use a ligand specifically designed for C-N coupling. XPhos, RuPhos, or BrettPhos are excellent choices that have shown broad utility.[9]
-
Use a Pd(0) Source: Using a pre-catalyst that readily forms the active Pd(0) species, such as a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3), can lead to more reproducible results.
-
Monitor for Side Reactions: Use LC-MS to monitor the reaction. Look for masses corresponding to the reaction of your amine with the sulfonyl fluoride group (formation of a sulfonamide). If this is observed, a milder base or lower temperature is necessary.
-
Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.4 equiv.) to an oven-dried reaction vial.
-
Reagents: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. Purify by column chromatography.
Part 2: Stability and Reactivity of the Sulfonyl Fluoride Group
While often robust, the -SO₂F group is a functional handle for SuFEx chemistry. Understanding its reactivity is key to preventing unwanted side reactions or using it to your advantage.
Question: Under what conditions is the sulfonyl fluoride group susceptible to reaction?
Answer: The -SO₂F group is an electrophile that reacts with nucleophiles. While significantly less reactive than a sulfonyl chloride, its reactivity can be "switched on" under specific conditions.[10]
-
Strong Nucleophiles: Potent nucleophiles, particularly primary and secondary amines, can react with the -SO₂F group to form sulfonamides, especially at elevated temperatures or with prolonged reaction times.
-
SuFEx Catalysis: The classic SuFEx reaction is often facilitated by specific catalysts like amidine or guanidine bases (e.g., DBU) or bifluoride salts.[4][10] These catalysts activate the S-F bond, making it highly susceptible to nucleophilic attack.
-
Harsh Basic Conditions: While stable to many inorganic bases used in cross-coupling (K₂CO₃, K₃PO₄), very strong bases under harsh conditions could potentially promote hydrolysis or reaction.
Key Takeaway: During cross-coupling reactions at the C-Br position, the primary concern is the compatibility of your nucleophile (in Buchwald-Hartwig) and the base with the -SO₂F group. If you are not intending to perform a SuFEx reaction, avoid SuFEx-promoting catalysts.
Visualizing the Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common cross-coupling issues.
References
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts. Taylor & Francis Online. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]
-
Synthesis of sulfonyl fluorides with thiophene and quinoline core by electrocatalysis. ResearchGate. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PLOS ONE. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]
-
SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PubMed Central. [Link]
-
Sulfur fluoride exchange. PubMed Central. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]
-
Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. PubMed. [Link]
-
'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]
-
Selected aryl [ 18 F]sulfonyl fluorides. ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromothiophene-2-sulfonyl fluoride
Welcome to the technical support guide for 5-Bromothiophene-2-sulfonyl fluoride (CAS No. 108158-00-5). This resource, designed for researchers, chemists, and drug development professionals, provides essential information, field-proven insights, and troubleshooting solutions to ensure the safe and effective use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom and a sulfonyl fluoride group.[1] This structure makes it a valuable electrophile and a key building block in medicinal chemistry and materials science.[1] Its primary utility lies in its ability to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of "click chemistry" used for reliably forming covalent bonds with nucleophiles like amines and phenols.[1][2] This reactivity profile makes it highly suitable for synthesizing novel drug candidates and functional materials.[3][4]
Q2: What are the essential storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound must be stored under specific conditions due to its sensitivity to moisture.[5] Hydrolysis of the sulfonyl fluoride moiety to the corresponding sulfonic acid is a primary degradation pathway, which renders the compound ineffective for SuFEx-type reactions.
Core Recommendation: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is strongly advised to prevent exposure to moisture.[5] The product should be stored locked up or in an area accessible only to authorized personnel.
| Parameter | Condition | Rationale |
| Temperature | Cool | Minimizes potential for thermal decomposition. |
| Atmosphere | Dry / Inert Gas (Argon, Nitrogen) | The compound is moisture-sensitive; prevents hydrolysis of the sulfonyl fluoride group.[5] |
| Container | Tightly Closed | Prevents ingress of atmospheric moisture and oxygen. |
| Location | Well-ventilated, secure area | Ensures safe storage away from incompatible materials and unauthorized access.[5] |
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: this compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[6] Therefore, rigorous adherence to safety protocols is non-negotiable.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical splash goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid breathing dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.
Always wash hands thoroughly after handling the substance.[6]
Q4: What solvents are compatible with this compound for experimental use?
A4: The choice of solvent is critical and depends on the specific reaction. Generally, anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl fluoride group.
| Solvent Class | Examples | Compatibility & Notes |
| Aprotic Polar | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Generally good compatibility for reactions. Ensure solvents are anhydrous. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good compatibility. Use anhydrous grades and be aware of potential peroxide formation in aged THF/Dioxane. |
| Hydrocarbons | Toluene, Hexanes | Suitable for non-polar reaction conditions or as part of a solvent system. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Not Recommended as primary solvents due to the high risk of solvolysis/hydrolysis of the sulfonyl fluoride. May be used cautiously in specific "on-water" SuFEx protocols or during aqueous workup.[7] |
Q5: What are the primary hazards and first aid measures associated with this compound?
A5: The primary hazards are its toxicity and corrosivity.[8] It is a strong hydrogen fluoride (HF) releaser upon decomposition or reaction with water, which presents a severe and unique danger.[5] HF requires specialized first aid.
-
Skin Contact: Causes severe chemical burns. Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[9] After rinsing, if available, apply a 2.5% calcium gluconate gel to the affected area.[10] Seek immediate medical attention.
-
Eye Contact: Causes serious eye damage. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Call a physician immediately.
-
Inhalation: Can be harmful or fatal.[8][11] Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Toxic if swallowed.[6] Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most. Call a POISON CENTER or doctor immediately.
Experimental Workflow & Logic
The following diagram outlines the critical stages in the lifecycle of using this compound in a laboratory setting, emphasizing key decision and safety checkpoints.
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
Preventing hydrolysis of sulfonyl fluorides during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing and handling these versatile compounds, with a core focus on preventing their hydrolysis.
Introduction: The Duality of Sulfonyl Fluoride Reactivity
Sulfonyl fluorides (R-SO₂F) have garnered significant interest in drug discovery, chemical biology, and materials science due to their unique reactivity profile.[1][2] They are considered "clickable" reagents in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] This is attributed to the remarkable balance between the stability of the S-F bond and its latent reactivity towards nucleophiles.[1][3] While significantly more stable to hydrolysis than their sulfonyl chloride counterparts, sulfonyl fluorides are not entirely immune, and undesired hydrolysis to the corresponding sulfonic acid (R-SO₃H) can be a significant impediment to successful synthesis, purification, and storage.[4][5][6]
This guide provides practical, field-proven insights into the causes of sulfonyl fluoride hydrolysis and robust strategies to mitigate this issue throughout your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl fluoride hydrolyzing during the reaction?
A1: Hydrolysis of sulfonyl fluorides during synthesis is almost always attributable to the presence of water in the reaction mixture. The sulfur atom in a sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by water. Several factors can introduce water into your reaction:
-
Wet Solvents: Using solvents that have not been rigorously dried is a primary culprit. Many common organic solvents are hygroscopic and will absorb atmospheric moisture.
-
Moisture on Glassware: Glass surfaces can adsorb a significant amount of water.[7] Failure to properly dry glassware before use will introduce water directly into your reaction.
-
Atmospheric Moisture: Reactions run open to the air, especially on humid days, are prone to contamination from atmospheric water vapor.
-
Reagents and Starting Materials: The reagents themselves, including starting materials and bases, may not be anhydrous.
Q2: I'm using a fluoride salt for a halogen exchange reaction to make my sulfonyl fluoride. Could this be a source of water?
A2: Yes, this is a critical point often overlooked. Many fluoride salts, such as potassium fluoride (KF), are hygroscopic and can contain significant amounts of adsorbed water. Using an insufficiently dried fluoride source can introduce water at a crucial step of your synthesis, leading to the hydrolysis of the desired product as it is formed. It is imperative to use anhydrous fluoride salts or to dry them thoroughly before use.
Q3: How can I tell if my sulfonyl fluoride has hydrolyzed?
A3: The primary byproduct of sulfonyl fluoride hydrolysis is the corresponding sulfonic acid.[5] You can detect hydrolysis using several analytical techniques:
-
¹⁹F NMR Spectroscopy: This is a highly effective method. The fluorine signal of the sulfonyl fluoride will decrease in intensity, and you may observe the appearance of new signals corresponding to fluoride ions or other fluorine-containing byproducts.
-
¹H NMR Spectroscopy: The proton signals adjacent to the sulfonyl group may shift upon hydrolysis to the sulfonic acid.
-
Mass Spectrometry: You will observe a decrease in the signal for the mass of your sulfonyl fluoride and the appearance of a new signal corresponding to the mass of the sulfonic acid.
-
TLC Analysis: Sulfonic acids are significantly more polar than sulfonyl fluorides. You will likely see a new, more polar spot (lower Rf) on your TLC plate.
Q4: Are some sulfonyl fluorides more prone to hydrolysis than others?
A4: Absolutely. The stability of the S-F bond is influenced by both electronic and steric factors of the surrounding molecular structure.[8]
-
Electronic Effects: Electron-withdrawing groups on an aryl ring attached to the sulfonyl fluoride group will increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and, therefore, more prone to hydrolysis. Conversely, electron-donating groups can increase stability.
-
Steric Hindrance: Bulky groups near the sulfonyl fluoride moiety can sterically hinder the approach of a water molecule, thereby increasing the compound's hydrolytic stability.[8] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated enhanced stability.[8]
Troubleshooting Guide: Preventing Hydrolysis at Every Step
This section provides actionable solutions to common problems encountered during the synthesis of sulfonyl fluorides.
Problem 1: Low yield of sulfonyl fluoride with significant sulfonic acid byproduct detected.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Wet Solvents | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). | Minimizes the primary source of water that can hydrolyze the sulfonyl fluoride. |
| Moisture on Glassware | Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[7] | Removes adsorbed water from glass surfaces, preventing its introduction into the reaction. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere of dry nitrogen or argon.[9][10] | Prevents atmospheric water vapor from entering the reaction vessel. |
| Non-anhydrous Reagents | Use anhydrous grade reagents. If unavailable, dry reagents as appropriate (e.g., dry fluoride salts in a vacuum oven). | Ensures all components of the reaction mixture are free of water. |
Problem 2: Product appears pure after reaction but degrades during workup or purification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Aqueous Workup | Minimize the duration of any aqueous workup. Use saturated brine to reduce the solubility of the organic product and facilitate phase separation. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. | Reduces the contact time of the sulfonyl fluoride with bulk water, thereby minimizing hydrolysis. |
| Silica Gel Chromatography | Deactivate the silica gel by adding a small percentage of a weak base (e.g., 1% triethylamine) to the eluent. Alternatively, use a less acidic stationary phase like alumina. | Standard silica gel is acidic and contains adsorbed water, which can promote the hydrolysis of sensitive compounds. Deactivation neutralizes acidic sites and displaces some water. |
| Hydrolysis during Solvent Removal | Ensure the crude product is thoroughly dried before concentrating on a rotary evaporator. Avoid excessive heating. | Residual water in the crude product can cause hydrolysis upon heating during solvent evaporation. |
Visualizing the Problem: The Mechanism of Hydrolysis
The hydrolysis of a sulfonyl fluoride proceeds via nucleophilic attack of water on the electrophilic sulfur atom.
Caption: Mechanism of sulfonyl fluoride hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Sulfonyl Fluoride Synthesis
This protocol outlines the essential steps for setting up a reaction under an inert atmosphere to prevent hydrolysis.
1. Glassware Preparation: a. Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel). b. Dry the assembled glassware in an oven at 150 °C for at least 4 hours (or overnight).[7] c. Alternatively, flame-dry the glassware under a high vacuum and then backfill with dry nitrogen or argon gas.[7][11]
2. Setting up the Inert Atmosphere: a. While the glassware is still hot, clamp it to a stand and cap the openings with rubber septa. b. Insert a needle connected to a nitrogen or argon gas line (passed through a drying tube) into the septum of the main reaction flask. c. Insert a second, "exit" needle to allow the air to be displaced.[9] d. Flush the system with the inert gas for 5-10 minutes. e. Remove the exit needle and maintain a slight positive pressure of the inert gas (a balloon filled with the inert gas can be used).[9]
3. Reagent and Solvent Addition: a. Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[12][13] b. Transfer anhydrous solvents to the reaction flask via a dry syringe or cannula.[14] c. Add solid reagents quickly to the flask against a counterflow of inert gas. d. Add liquid reagents via a dry syringe through the rubber septum.
Workflow for Preventing Hydrolysis
Caption: A systematic workflow to prevent sulfonyl fluoride hydrolysis.
Protocol 2: Preparation of Anhydrous Solvents
While commercially available anhydrous solvents are convenient, you can also prepare them in the lab.
Drying Tetrahydrofuran (THF) or Diethyl Ether (Et₂O): Caution: Sodium is highly reactive with water. This procedure should only be performed by trained personnel.
-
Pre-dry the solvent by letting it stand over anhydrous calcium chloride or magnesium sulfate.
-
In a fume hood, set up a distillation apparatus that has been flame-dried under an inert atmosphere.
-
To the distilling flask, add the pre-dried solvent.
-
Carefully add small pieces of sodium metal.
-
Add a small amount of benzophenone to act as an indicator.[7]
-
Reflux the solvent under an inert atmosphere. A deep blue or purple color from the benzophenone ketyl indicates that the solvent is anhydrous.[7]
-
Distill the dry solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
| Drying Agent | Suitable Solvents | Notes |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Aromatic Hydrocarbons (Toluene, Benzene) | Excellent for achieving very low water content. Indicator shows when solvent is dry.[7] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | Good general-purpose drying agent. Reacts with water to produce H₂ gas. |
| Phosphorus Pentoxide (P₂O₅) | Halogenated Solvents, Hydrocarbons | Very efficient but can be difficult to handle. Forms a polymeric layer that can trap solvent. |
| Molecular Sieves (3Å or 4Å) | Most common solvents | Convenient and effective for pre-drying or storing already dry solvents. Must be activated before use. |
References
- Baskin, J. M., & Lairson, L. L. (2021). Sulfonyl fluorides as privileged warheads in chemical biology and drug discovery.
-
Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(4), 656-679. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345-1348. [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Kice, J. L., & Lunney, E. A. (1975). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 40(14), 2125–2127. [Link]
-
Li, S., et al. (2020). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 63(13), 6878-6897. [Link]
-
MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. [Link]
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]
-
Pellegrino, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein–protein interactions. RSC Medicinal Chemistry, 12(8), 1337-1345. [Link]
-
Smith, A. M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(5), 2533-2544. [Link]
-
Ball, N. D., & am Ende, C. W. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(99), 13697-13700. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Scalable synthesis of 5-Bromothiophene-2-sulfonyl fluoride
An In-Depth Technical Guide to the Scalable Synthesis of 5-Bromothiophene-2-sulfonyl fluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who require a robust and scalable method for producing this valuable chemical intermediate. As a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a building block for novel therapeutics, a reliable synthetic protocol is paramount.[1][2]
This document moves beyond a simple recitation of steps, providing in-depth explanations for experimental choices, troubleshooting for common issues, and a framework for safe and successful synthesis on a larger scale.
Synthesis Overview: A Two-Step Pathway to Success
The most reliable and scalable approach to this compound begins with commercially available 2-bromothiophene. The synthesis is a two-step process:
-
Chlorosulfonylation: An electrophilic substitution reaction where 2-bromothiophene is reacted with chlorosulfonic acid to yield the intermediate, 5-Bromothiophene-2-sulfonyl chloride.[3][4]
-
Halogen Exchange (Halex): The sulfonyl chloride is subsequently converted to the more stable sulfonyl fluoride via nucleophilic substitution using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[2][5][6]
This pathway is favored for scalability due to the availability of reagents and the relatively mild conditions for the critical fluorine-for-chlorine exchange step, which avoids the use of more hazardous direct fluorinating agents.[7][8]
Caption: Recommended two-step workflow for scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for this synthesis?
The recommended method is the two-step synthesis starting from 2-bromothiophene via the sulfonyl chloride intermediate. This approach uses readily available, cost-effective reagents and segregates the harsh chlorosulfonylation from the more nuanced halogen exchange, allowing for better control and optimization of each critical transformation.
Q2: Why not use a direct fluorosulfonylation method?
Direct fluorosulfonylation often requires highly reactive and hazardous reagents like sulfuryl fluoride (SO₂F₂) gas.[9] While methods using SO₂F₂ with Grignard reagents exist, they can have a limited substrate scope and present significant handling challenges, especially at scale.[9] The halogen exchange route from a stable sulfonyl chloride precursor is generally safer, more versatile, and more amenable to standard laboratory and pilot plant equipment.[2][5]
Q3: What are the primary safety concerns?
The main hazards are associated with the reagents used in Step 1.
-
Chlorosulfonic Acid (HSO₃Cl): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[3]
-
Fluoride Salts (KF, KHF₂): Toxic upon ingestion or inhalation. Potassium bifluoride is corrosive and can cause severe skin burns that may not be immediately painful.[8] Always handle with gloves and eye protection.
Q4: Which analytical techniques are crucial for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both steps to ensure the consumption of starting material.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To confirm the substitution pattern on the thiophene ring.
-
¹⁹F NMR: The definitive technique to confirm the formation of the S-F bond. The appearance of a singlet in the characteristic region for sulfonyl fluorides provides clear evidence of success.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the mass of the intermediate and final product.
-
Melting Point: The final product is a solid, and a sharp melting point is a good indicator of purity. The literature value is 40-44 °C.[10]
Detailed Experimental Protocols & Troubleshooting Guide
This section provides detailed protocols and addresses specific issues that may arise during the experiment in a question-and-answer format.
Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
This protocol is adapted from established procedures for the chlorosulfonylation of thiophenes.[3][4]
Reagents & Equipment
| Reagent/Equipment | Quantity (for 30.6 mmol scale) | Purpose |
| 2-Bromothiophene | 5.0 g (30.6 mmol, 1.0 equiv) | Starting Material |
| Dichloromethane (DCM) | 50 mL | Solvent |
| Chlorosulfonic Acid | 17.86 g (153.3 mmol, 5.0 equiv) | Sulfonylating Agent |
| Round-bottom flask | 250 mL | Reaction Vessel |
| Magnetic stirrer & stir bar | - | Agitation |
| Dropping funnel | - | Controlled Addition |
| Ice/Acetone or Dry Ice/Acetone Bath | - | Temperature Control |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromothiophene (5.0 g) in dichloromethane (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain a low temperature during the addition to prevent side reactions.
-
Reagent Addition: Add chlorosulfonic acid (17.86 g) dropwise from the dropping funnel to the cooled solution over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 1 hour.[3]
-
Monitoring: Check for the completion of the reaction by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the 2-bromothiophene spot.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Caution: This is an exothermic quench that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 100 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromothiophene-2-sulfonyl chloride. The product is often an oil or low-melting solid and is typically used immediately in the next step without further purification due to its instability.[3]
Troubleshooting Step 1: Chlorosulfonylation
Problem: My yield of sulfonyl chloride is very low or zero.
-
Possible Cause 1: Reagent Quality. Was your chlorosulfonic acid old or possibly hydrolyzed? It reacts with atmospheric moisture over time. Using a fresh bottle is recommended.
-
Possible Cause 2: Inadequate Temperature Control. If the temperature rises too much during the addition, decomposition and side reactions (like disulfonylation) can occur, reducing the yield of the desired product. Ensure your cooling bath is maintained at -78 °C.
-
Possible Cause 3: Inefficient Quench/Workup. The sulfonyl chloride product is highly susceptible to hydrolysis.[11] The quench must be done in ice-cold water to dissipate heat, and the extraction should be performed promptly. Prolonged contact with the aqueous phase will convert your product to the corresponding sulfonic acid, which will not proceed to the next step.
Problem: I see multiple spots on my TLC plate after the reaction.
-
Possible Cause: Over-reaction. Using a large excess of chlorosulfonic acid or allowing the reaction to proceed for too long or at too high a temperature can lead to the formation of undesired isomers or disubstituted products. Stick to the recommended stoichiometry and reaction time.
Protocol 2: Halogen Exchange for this compound
This protocol is a generalized procedure based on modern, scalable methods for converting sulfonyl chlorides to sulfonyl fluorides.[5]
Reagents & Equipment
| Reagent/Equipment | Quantity (for ~30 mmol scale) | Purpose |
| 5-Bromothiophene-2-sulfonyl chloride | ~7.9 g (30 mmol, 1.0 equiv) | Starting Material |
| Potassium Fluoride (KF) | 5.2 g (90 mmol, 3.0 equiv) | Fluoride Source |
| Acetone | 100 mL | Solvent |
| Water | 10 mL | Co-solvent / Catalyst |
| Round-bottom flask | 250 mL | Reaction Vessel |
| Magnetic stirrer & stir bar | - | Agitation |
| Condenser | - | Reflux |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask, add the crude 5-Bromothiophene-2-sulfonyl chloride from the previous step, potassium fluoride (5.2 g), acetone (100 mL), and water (10 mL).
-
Reaction: Attach a condenser and heat the mixture to a gentle reflux (around 60-65 °C) with vigorous stirring. The reaction is biphasic, so efficient mixing is crucial for the exchange to occur.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.[5]
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentration: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure.
-
Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the remaining residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with another 50 mL of ethyl acetate.
-
Drying & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum (lit. bp 100-102 °C at 0.5 mmHg) to yield the final product as a white to light yellow solid.[10]
Troubleshooting Step 2: Halogen Exchange
Caption: Decision workflow for troubleshooting incomplete halogen exchange.
Problem: The reaction is stalled; I still see sulfonyl chloride starting material after several hours.
-
Possible Cause 1: Inactive Fluoride Source. Potassium fluoride is hygroscopic. The presence of water on the crystal surface can inhibit its nucleophilicity. Using spray-dried KF is highly recommended for better reactivity. If unavailable, KF can be dried in an oven at >120 °C for several hours before use.
-
Possible Cause 2: Insufficient Mixing. As shown in the protocol, this is often a biphasic reaction. Vigorous, high-speed stirring is not just recommended; it is essential to maximize the surface area between the phases and facilitate the fluoride-chloride exchange.
-
Possible Cause 3: Alternative Reagent Needed. Some sulfonyl chlorides are particularly stubborn. Switching the fluoride source to potassium bifluoride (KHF₂) in acetonitrile can sometimes improve yields, as KHF₂ can be more effective in certain systems.[2][6]
Problem: My final yield is low, and the product seems to have decomposed.
-
Possible Cause: Hydrolysis during workup. The sulfonyl fluoride is significantly more stable than the sulfonyl chloride but can still hydrolyze to the sulfonic acid under harsh conditions (e.g., prolonged exposure to strong acid or base, or excessive heat). Ensure the workup is performed efficiently and without unnecessary delays.
-
Possible Cause: Product Volatility. While the product is a solid at room temperature, it can be lost during concentration if high vacuum is applied for too long, especially if the crude material is still an oil due to impurities. Remove the final traces of solvent carefully. Distillation, if performed, requires precise vacuum and temperature control.[10]
References
-
Bannister, W. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]
-
Chen, W. et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. Available at: [Link]
-
Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Available at: [Link]
-
Thomson, B. J. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. Available at: [Link]
-
Cornella, J. et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie. Available at: [Link]
-
ResearchGate. Gram-scale synthesis of sulfonyl fluoride. Available at: [Link]
-
Sammis, G. M., Ball, N. D. et al. (2019). Synthesis of sulfonyl fluorides from Grignard reagents using sulfuryl fluoride. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wu, J. et al. (2022). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Available at: [Link]
-
Inchem.org. ICSC 1402 - SULFURYL FLUORIDE. Available at: [Link]
-
ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available at: [Link]
-
Qin, L. et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]
-
Ball, N. D. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
Noël, T. et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry. Available at: [Link]
-
PubChem. 5-Bromothiophene-2-sulfonyl chloride. Available at: [Link]
-
Georganics. 5-Bromothiophene-2-sulfonyl chloride - High purity. Available at: [Link]
-
ScienceDaily. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. Available at: [Link]
-
ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Synform. Available at: [Link]
-
ResearchGate. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Available at: [Link]
-
The Journal of Organic Chemistry. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. Available at: [Link]
-
PubMed. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides.... Available at: [Link]
-
Chemical Communications. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent.... Available at: [Link]
-
Lirias. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore.... Available at: [Link]
-
CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available at: [Link]
-
ChemRxiv. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. Available at: [Link]
-
PubMed. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides.... Available at: [Link]
-
Amerigo Scientific. 5-Bromo-2-thiophenesulfonyl fluoride (95% (GC)). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 10. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-Bromothiophene-2-sulfonyl chloride | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Thiophene Sulfonyl Scuffle: A Comparative Guide to the Reactivity of 5-Bromothiophene-2-sulfonyl Fluoride and Chloride
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone. Its prevalence in a multitude of blockbuster drugs underscores its importance as a bioisostere for amides and its role in modulating the physicochemical properties of bioactive molecules. The synthesis of sulfonamides traditionally relies on the reaction of a sulfonyl chloride with an amine. However, the emergence of sulfonyl fluorides, propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has presented researchers with a compelling alternative. This guide provides an in-depth, objective comparison of the reactivity of two key reagents for the synthesis of thiophene-containing sulfonamides: 5-Bromothiophene-2-sulfonyl chloride and 5-Bromothiophene-2-sulfonyl fluoride . We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and provide detailed protocols to aid in the rational selection of the optimal reagent for your synthetic needs.
At a Glance: The Halogen's Influence on Reactivity and Stability
The seemingly subtle change of a single halogen atom at the sulfonyl group—from chlorine to fluorine—imparts a profound difference in the chemical properties of the molecule. This distinction is primarily rooted in the high electronegativity and strong bond-forming propensity of fluorine compared to chlorine.
| Property | 5-Bromothiophene-2-sulfonyl Chloride | This compound | Rationale |
| Reactivity | High | Moderate | The S-Cl bond is weaker and more polarized than the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. |
| Stability | Moderate | High | The strong S-F bond contributes to greater thermal and hydrolytic stability. Sulfonyl fluorides are more resistant to reduction and decomposition.[1] |
| Handling | Moisture-sensitive, should be used fresh or stored under inert atmosphere. | Bench-stable, less susceptible to degradation by atmospheric moisture. | The higher reactivity of the sulfonyl chloride leads to a greater propensity for hydrolysis. |
| Ideal Applications | Rapid sulfonamide synthesis, reactions with sterically hindered amines. | Covalent inhibitor design, SuFEx click chemistry, reactions requiring high functional group tolerance and milder conditions. | The lower reactivity of the sulfonyl fluoride allows for more controlled reactions and compatibility with sensitive functional groups. |
The Mechanistic Underpinnings of Reactivity
The reaction of a sulfonyl halide with a nucleophile, such as an amine, to form a sulfonamide proceeds through a nucleophilic substitution at the sulfur atom. The electrophilicity of the sulfur center is the primary driver of this reaction.
In 5-Bromothiophene-2-sulfonyl chloride , the less electronegative chlorine atom withdraws electron density from the sulfur atom to a lesser extent than fluorine. This, combined with the longer and weaker S-Cl bond, makes the sulfur atom a "harder" electrophile, readily attacked by nucleophiles.
Conversely, in This compound , the highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which should, in principle, increase the electrophilicity of the sulfur. However, the exceptional strength and shorter length of the S-F bond create a higher activation barrier for nucleophilic attack. This results in a "softer" electrophile that is more stable and less reactive.[1]
This difference in reactivity is not merely academic; it has significant practical implications in the laboratory, influencing reaction conditions, purification strategies, and the scope of compatible substrates.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and reactivity, we present detailed protocols for the synthesis of a model sulfonamide, N-benzyl-5-bromothiophene-2-sulfonamide, using both the sulfonyl chloride and sulfonyl fluoride.
Synthesis of 5-Bromothiophene-2-sulfonyl Chloride
The synthesis of 5-Bromothiophene-2-sulfonyl chloride is typically achieved via the direct chlorosulfonylation of 2-bromothiophene.
Experimental Protocol:
-
To a solution of 2-bromothiophene (5.0 g, 30.7 mmol) in 50 mL of dichloromethane (DCM) cooled to -78 °C, add chlorosulfonic acid (17.9 g, 153.5 mmol, 5.0 eq.) dropwise, maintaining the internal temperature below -70 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into 200 mL of ice-water.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromothiophene-2-sulfonyl chloride as a solid that should be used immediately or stored under an inert atmosphere.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of a sulfonyl fluoride is through halogen exchange of the corresponding sulfonyl chloride.
Experimental Protocol:
-
Dissolve 5-Bromothiophene-2-sulfonyl chloride (5.0 g, 19.1 mmol) in 50 mL of acetonitrile.
-
Add a saturated aqueous solution of potassium bifluoride (KHF₂) (5.6 g, 71.6 mmol, 3.75 eq. in 20 mL of water).[1][3]
-
Stir the resulting biphasic mixture vigorously at room temperature for 4 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a stable solid.
Comparative Sulfonamide Formation
The following protocols for the synthesis of N-benzyl-5-bromothiophene-2-sulfonamide highlight the differing reactivity of the two sulfonyl halides.
Method A: Using 5-Bromothiophene-2-sulfonyl Chloride
-
To a solution of benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol, 1.5 eq.) in 50 mL of DCM at 0 °C, add a solution of 5-Bromothiophene-2-sulfonyl chloride (2.62 g, 10.0 mmol) in 20 mL of DCM dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzyl-5-bromothiophene-2-sulfonamide.
Method B: Using this compound
-
To a solution of benzylamine (1.07 g, 10.0 mmol) in 50 mL of a suitable solvent (e.g., tert-amyl alcohol), add this compound (2.45 g, 10.0 mmol) and a Lewis acid catalyst such as calcium triflimide [Ca(NTf₂)₂] (1.0 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-benzyl-5-bromothiophene-2-sulfonamide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways and the comparative workflow for sulfonamide formation.
Caption: Synthetic pathways to N-benzyl-5-bromothiophene-2-sulfonamide.
Caption: Logical relationship of reactivity for sulfonyl halides.
Conclusion and Recommendations
The choice between 5-Bromothiophene-2-sulfonyl chloride and its fluoride counterpart is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the synthetic task at hand.
Choose 5-Bromothiophene-2-sulfonyl chloride when:
-
Speed is paramount: Its high reactivity allows for rapid formation of sulfonamides, often at room temperature.
-
Working with sterically hindered amines: The greater electrophilicity of the sulfonyl chloride can overcome the steric bulk of the amine.
-
Cost is a primary concern: Sulfonyl chlorides are often more readily available and less expensive than the corresponding fluorides.
Choose this compound when:
-
Stability and ease of handling are critical: Its bench-top stability and resistance to hydrolysis make it a more forgiving reagent.
-
High functional group tolerance is required: The milder reaction conditions needed for its activation are compatible with sensitive functional groups elsewhere in the molecule.
-
The target application is in chemical biology or covalent inhibitor design: The unique stability-reactivity profile of sulfonyl fluorides makes them ideal for these applications.
-
Engaging in SuFEx click chemistry: Sulfonyl fluorides are the cornerstone of this powerful ligation chemistry.
By understanding the fundamental differences in their chemical nature and reactivity, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, accelerated progress in their research and development endeavors.
References
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. [Link]
Sources
Comparing 5-Bromothiophene-2-sulfonyl fluoride with other SuFEx reagents
An In-Depth Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Reagents: A Comparative Analysis of 5-Bromothiophene-2-sulfonyl fluoride
Introduction: The Rise of SuFEx in Covalent Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a next-generation "click chemistry" platform, providing a reliable and modular method for forging robust covalent bonds.[1][2] First conceptualized by Nobel laureate K. Barry Sharpless and his collaborators in 2014, SuFEx leverages the unique balance between the stability and latent reactivity of the sulfur(VI)-fluoride (S-F) bond.[3][4] This bond is remarkably stable under a wide range of conditions, including aqueous environments, yet can be selectively activated to react with nucleophiles, making it an invaluable tool for chemical synthesis, materials science, and particularly for drug discovery and chemical biology.[5][6]
At the heart of SuFEx are the electrophilic "hubs"—molecules containing the reactive S(VI)-F group.[1][7] The diverse array of available hubs, from the simple sulfuryl fluoride (SO₂F₂) gas to complex polyvalent connectors, allows for immense scope in molecular design.[8][9] This guide provides a comparative analysis of a versatile yet underexplored reagent, This compound , contextualizing its performance against other foundational and widely used SuFEx reagents. We will delve into its unique reactivity profile, stability, and dual-functionality, supported by experimental frameworks for researchers in the field.
Featured Reagent: this compound
This compound is an aromatic sulfonyl fluoride built upon a five-membered thiophene heterocycle. Its structure presents two key features that dictate its chemical personality:
-
The Thiophene Ring : As an electron-rich aromatic system, the thiophene ring influences the electrophilicity of the attached sulfonyl fluoride group.
-
The C5-Bromine Atom : This halogen provides a secondary reactive handle, orthogonal to the SuFEx chemistry. It is a prime site for post-SuFEx modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), offering a powerful tool for modular diversification.[10][11]
This dual-functionality allows for a two-stage molecular construction strategy: first, a robust sulfonate or sulfonamide linkage is formed via SuFEx, followed by diversification at the bromine position to build complex molecular architectures.
A Comparative Landscape of SuFEx Reagents
To understand the specific advantages of this compound, it must be compared with other classes of SuFEx reagents, each with a distinct reactivity profile and application scope.
Generic Aryl Sulfonyl Fluorides (e.g., Benzenesulfonyl Fluoride)
These are the foundational electrophiles for SuFEx chemistry. Their reactivity and stability are considered the baseline. Stability can be tuned by altering the electronic and steric properties of the aryl ring; for instance, 2,4,6-trisubstituted aryl sulfonyl fluorides show enhanced metabolic stability.[12][13][14] They are generally less reactive than their sulfonyl chloride counterparts but significantly more stable to hydrolysis and thermolysis.[15]
Ethenesulfonyl Fluoride (ESF)
ESF is a highly versatile and reactive SuFEx hub. It functions as a potent Michael acceptor, often described as one of the "most perfect" ever found, readily reacting with a wide range of N, O, S, and C nucleophiles.[5][16][17] The sulfonyl fluoride group in ESF is an alkyl type and is initially less reactive in SuFEx reactions compared to aromatic sulfonyl fluorides. However, its reactivity is dramatically enhanced after it undergoes a Michael addition, a feature that can be exploited for sequential "switchable" reactions.[18]
Halogenated Vinyl Sulfonyl Fluorides (e.g., 1-Bromoethene-1-sulfonyl fluoride, BESF)
BESF is a multifunctional reagent with three potential electrophilic sites: the vinyl group, the bromide, and the sulfonyl fluoride.[19] This "tris-electrophile" character allows it to participate in diverse transformations, including [3+2] cycloadditions to form sulfonyl fluoride-bearing heterocycles.[7][19] It serves as a close structural and functional analogue to this compound, though its reactivity profile is dominated by the vinyl system rather than an aromatic one.
Aliphatic Sulfonyl Fluorides
Characterized by their moderate reactivity, aliphatic sulfonyl fluorides are well-suited for applications requiring high functional group tolerance and stability in aqueous buffers.[20][21] This profile makes them promising candidates for designing covalent protein inhibitors and biological probes that react selectively within a specific protein microenvironment.[20]
Fluorosulfates (Ar-O-SO₂F) and Iminosulfur Oxydifluorides (R-N=SOF₂)
Derived from the gaseous hubs SO₂F₂ and SOF₄, respectively, these reagents expand the SuFEx toolkit significantly.[8][9] Fluorosulfates are generally more stable than aryl sulfonyl fluorides and often require stronger catalysts for reaction.[8] Iminosulfur oxydifluorides are highly versatile, three-dimensional hubs that can undergo multiple, sequential substitutions, making them ideal for constructing complex libraries of compounds for high-throughput screening.[22][23]
Head-to-Head Performance Comparison
The choice of a SuFEx reagent is dictated by the specific requirements of the application, such as desired reactivity, stability, and opportunities for further functionalization.
| Reagent Class | Relative Reactivity | Stability | Primary Applications | Unique Feature / Key Advantage |
| This compound | Moderate to High (Aromatic) | Good | Covalent inhibitor design, Fragment linking, Library synthesis | Dual Functionality : SuFEx ligation + Orthogonal site for cross-coupling.[10][11] |
| Generic Aryl Sulfonyl Fluorides | Moderate (Tunable) | Good to Excellent | Covalent probes, Polymer synthesis, General ligation | Well-understood baseline, stability can be sterically enhanced.[12][24] |
| Ethenesulfonyl Fluoride (ESF) | Very High (Michael Addition); Low then High (SuFEx) | Moderate | Bioconjugation, Polymer functionalization, Synthesis of complex adducts | Potent Michael acceptor; "Switchable" SuFEx reactivity post-addition.[5][18] |
| 1-Bromoethene-1-sulfonyl fluoride (BESF) | High (Multi-modal) | Moderate | Heterocycle synthesis, Multi-component reactions | Tris-electrophilic nature allows for complex, one-pot transformations.[19] |
| Aliphatic Sulfonyl Fluorides | Low to Moderate | Excellent | Covalent drug design, Protein labeling probes in biological systems | High stability and chemoselectivity, often requiring protein proximity for activation.[20] |
| Fluorosulfates (Ar-O-SO₂F) | Low | Very High | 18F Radiosynthesis, Platforms requiring extreme stability | Highly stable S-O linkage; requires more forcing conditions for reaction.[8] |
| Iminosulfur Oxydifluorides | High | Moderate | High-throughput library synthesis, 3D-scaffold development | Polyvalent hub for rapid, multi-dimensional diversification.[22][23] |
Experimental Protocols and Methodologies
To translate theory into practice, the following protocols provide a framework for evaluating and utilizing these reagents.
Protocol 1: Comparative Reactivity Screening with a Model Phenol
This experiment aims to quantify the relative reactivity of different SuFEx hubs with a common nucleophile, 4-methoxyphenol, under standardized catalytic conditions.
Materials:
-
This compound
-
Benzenesulfonyl fluoride (as aryl control)
-
Ethenesulfonyl fluoride (ESF)
-
1-Octanesulfonyl fluoride (as aliphatic control)
-
4-Methoxyphenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN, anhydrous)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, GC-MS or LC-MS for analysis
Procedure:
-
Prepare stock solutions of each SuFEx reagent (0.1 M in MeCN), 4-methoxyphenol (0.1 M in MeCN), DBU catalyst (0.1 M in MeCN), and the internal standard.
-
In a reaction vial, add 1.0 mL of the 4-methoxyphenol solution (0.1 mmol, 1.0 eq).
-
Add 1.1 mL of a SuFEx reagent stock solution (0.11 mmol, 1.1 eq).
-
Add 0.1 mL of the internal standard solution.
-
Initiate the reaction by adding 0.2 mL of the DBU solution (0.02 mmol, 20 mol%).
-
Stir the reaction at 60 °C.
-
At timed intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot, quench with dilute HCl, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion to the corresponding sulfonate product.
-
Compare the reaction rates and final yields to establish a practical reactivity order.
Caption: Experimental workflow for comparing SuFEx reagent reactivity.
Protocol 2: Sequential SuFEx Ligation and Suzuki Coupling
This protocol demonstrates the unique dual-functionality of this compound.
Part A: SuFEx Reaction
-
Dissolve this compound (1.0 mmol, 1.0 eq) and N-Boc-tyramine (1.05 mmol, 1.05 eq) in anhydrous MeCN (10 mL).
-
Add DBU (0.2 mmol, 20 mol%) and stir the mixture at 60 °C for 12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the sulfonate-linked intermediate.
Part B: Suzuki Cross-Coupling
-
To a solution of the purified intermediate from Part A (0.5 mmol, 1.0 eq) in a 4:1 mixture of Dioxane/H₂O (5 mL), add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq) and K₃PO₄ (1.0 mmol, 2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and heat the reaction to 95 °C for 6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the final, fully diversified product.
Caption: Dual reactivity of this compound.
Conclusion and Future Outlook
This compound is a highly promising SuFEx reagent that offers more than just a stable covalent linkage. Its true power lies in its capacity for sequential, orthogonal functionalization . While other reagents like ESF and BESF also offer multiple reactive sites, the combination of a stable aromatic SuFEx hub with a classic cross-coupling handle provides a distinct and highly modular approach for building molecular complexity. This is particularly valuable in drug discovery, where a core scaffold can be rapidly ligated to a biological target or fragment, and then the exposed bromine can be used to explore a wide chemical space to optimize potency, selectivity, or pharmacokinetic properties.
Future research should focus on a more detailed kinetic and metabolic stability profiling of this compound and its derivatives. Exploring its utility in creating DNA-encoded libraries (DEL) and for post-bioconjugation modification on proteins are exciting avenues that could further establish this reagent as an indispensable tool in the modern chemist's toolbox.
References
-
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme.[1]
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Reactions. Angewandte Chemie International Edition, 53(36), 9430-9448.[4]
-
Hansen, T. N., San Segundo, M., Mergel, A. M., & Olsen, C. A. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv.[6][25]
-
Ball, N. D., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.[26]
-
Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry.[27]
-
Li, G., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Science China Chemistry.[28]
-
Smedley, C. J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4355-4366.[2]
-
Matesic, L., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 18(10), 3866-3876.[12]
-
Giel, M. C., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 59(38), 16477-16482.[29]
-
Matesic, L., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate.[13]
-
Meng, G., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(43), 15433-15437.[9][22]
-
Giel, M. C., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis.[30]
-
Homer, J. A., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 58.[8]
-
Giel, M. C., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Hubs and Their Reactivity. Thieme Chemistry.[31]
-
Niu, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad069.[9]
-
Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. Retrieved from [Link]4]
-
Singh, S., & Singh, V. K. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry, 129, 106178.[32]
-
Hansen, T. N., San Segundo, M., Mergel, A. M., & Olsen, C. A. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv.[25]
-
Wolan, D. W., et al. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific LLC.[23]
-
Matesic, L., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Semantic Scholar.[14]
-
R Discovery. (2025). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Retrieved from [Link]]
-
Mayr, H., et al. (2016). Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Angewandte Chemie International Edition, 55(41), 12664-12667.[33]
-
Qin, C., et al. (2020). Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Angewandte Chemie International Edition, 59(2), 564-575.[34]
-
Fokin, V. V., et al. (2018). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. Polymer Chemistry, 9(39), 4885-4889.[24]
-
Du, G., Dai, B., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(20), 13591-13602.[35]
-
Moses, J. E., et al. (2018). 5 Sulfur Fluoride Exchange (SuFEx). ResearchGate.[7]
-
Mayr, H., et al. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(41), 12664-12667.[16]
-
Mayr, H., et al. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?. ResearchGate.[17]
-
Gembus, V., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774.[15]
-
Li, J., et al. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv.[18]
-
Dong, J., et al. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54(80), 11318-11321.[19]
-
Ikram, M., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 9380312.[10]
-
Khan, A., et al. (2016). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate.[11]
-
Moses, J. E., et al. (2020). The development of complementary methods for the synthesis of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). ResearchGate.[36]
-
Wang, Y., et al. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. The Journal of Organic Chemistry.[37]
-
Moses, J. E., et al. (2019). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. ResearchGate.[38]
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 21. enamine.net [enamine.net]
- 22. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jk-sci.com [jk-sci.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 27. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 28. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 29. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity [ouci.dntb.gov.ua]
- 31. thieme-connect.com [thieme-connect.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of 5-Bromothiophene-2-sulfonyl Fluoride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-Bromothiophene-2-sulfonyl fluoride and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their unique chemical reactivity, imparted by the sulfonyl fluoride and bromo-functionalized thiophene ring, necessitates a robust and multi-faceted analytical approach for unambiguous characterization.[1] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the comprehensive characterization of these valuable molecules.
The Indispensable Role of Multi-Nuclear NMR
While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy stands unparalleled in its ability to deliver a complete, atom-by-atom map of a molecule's structure in solution. For sulfonyl fluoride-containing heterocycles, a multi-nuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is not just advantageous—it is essential for definitive structural confirmation and purity assessment.
The sulfonyl fluoride group, in particular, offers a unique analytical handle. Unlike the more hydrolysis-prone sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, which is beneficial for both synthesis and analysis.[4] The presence of the fluorine atom allows for the use of highly sensitive ¹⁹F NMR, which provides a clear window into the electronic environment of the sulfonyl moiety.
Caption: General structure and numbering of the this compound core.
A Comparative Analysis of Key NMR Techniques
The power of NMR in this context lies in the synergy between different experiments. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: The Proton Framework
Proton NMR is typically the starting point for any structural elucidation. For a this compound scaffold, the two protons on the thiophene ring provide critical information.
-
Chemical Shifts (δ): The protons on the thiophene ring (H3 and H4) are in an electron-deficient environment due to the electron-withdrawing effects of both the sulfonyl fluoride and the bromine atom. This deshielding effect typically places their signals in the downfield region of the spectrum, often between 7.0 and 8.0 ppm.
-
Coupling Constants (J): The two protons on the thiophene ring are adjacent (vicinal) and will exhibit spin-spin coupling, resulting in a doublet for each proton. The magnitude of this coupling constant (³JHH) is typically in the range of 4-6 Hz, which is characteristic of protons on a thiophene ring.
Expert Insight: The precise chemical shifts of H3 and H4 are highly sensitive to further substitution on the ring. For instance, in Suzuki coupling reactions where the bromine at C5 is replaced by an aryl group, the resulting electronic changes will cause predictable shifts in the remaining thiophene protons, which can be used to monitor reaction progress.[5]
¹⁹F NMR Spectroscopy: A Sensitive Probe
Fluorine-19 NMR is an exceptionally powerful tool for analyzing these molecules due to several factors:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a natural abundance of nearly 100% and a high gyromagnetic ratio, making it almost as sensitive as ¹H.[6]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a much wider chemical shift range compared to ¹H NMR, which minimizes the likelihood of signal overlap, even in complex molecules.[7]
-
Sensitivity to Electronic Environment: The chemical shift of the fluorine in the -SO₂F group is highly dependent on its local electronic environment, making it an excellent probe for structural changes.[6]
For sulfonyl fluorides, the ¹⁹F signal typically appears in a well-defined region of the spectrum, often between +40 and +70 ppm (relative to CFCl₃).[8][9] This distinct signal provides unequivocal confirmation of the presence of the sulfonyl fluoride group.
Causality in Experimental Choice: In reaction monitoring, such as the conversion of a sulfonyl chloride to a sulfonyl fluoride, ¹⁹F NMR is often the technique of choice.[4] The disappearance of the starting material's signal and the appearance of the product's signal in the ¹⁹F spectrum provide a clean and quantitative measure of conversion, often without the need for chromatography.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides a direct map of the molecule's carbon framework.
-
Chemical Shifts (δ): The carbon atoms in the thiophene ring will have distinct chemical shifts. The carbon attached to the sulfonyl fluoride group (C2) and the carbon attached to the bromine (C5) will be significantly influenced by these electronegative substituents.
-
Carbon-Fluorine Coupling (JCF): A key feature in the ¹³C NMR spectrum is the coupling between the carbon atoms and the fluorine atom of the sulfonyl fluoride group. The carbon directly bonded to the sulfonyl group (C2) will appear as a doublet due to a large one-bond coupling (¹JCF). Adjacent carbons (like C3) may also show smaller two-bond couplings (²JCF). These coupling patterns are invaluable for assigning the carbon signals unambiguously.
2D NMR Techniques: Connecting the Dots
For more complex derivatives, one-dimensional spectra may not be sufficient for complete assignment. Two-dimensional NMR experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the parent compound, it would show a cross-peak between the H3 and H4 signals, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the H3 signal to the C3 signal and H4 to C4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). For example, it could show a correlation between H3 and C2, C4, and C5, helping to piece together the entire molecular structure.
Sources
- 1. Buy this compound | 108158-00-5 [smolecule.com]
- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Validating Covalent Binding of 5-Bromothiophene-2-sulfonyl Fluoride to Proteins
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the irreversible targeting of proteins with covalent inhibitors represents a powerful strategy to enhance potency, prolong duration of action, and overcome drug resistance. Among the arsenal of electrophilic warheads, 5-Bromothiophene-2-sulfonyl fluoride (5-BTSF) and related sulfonyl fluorides have emerged as a versatile class of reagents. Unlike traditional cysteine-directed electrophiles, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues including lysine, tyrosine, serine, and histidine.[1][2] This expanded targeting scope opens up new avenues for drugging previously intractable protein targets.
The Mechanism of Action: Why Sulfonyl Fluorides are a Privileged Warhead
Sulfonyl fluorides (SFs) are characterized by a fine balance of aqueous stability and reactivity towards biological nucleophiles.[1][2] The electrophilicity of the sulfur atom is poised for attack by nucleophilic side chains of amino acids within a protein's binding pocket. The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid residue displaces the fluoride ion, forming a stable sulfonamide or sulfonate ester linkage.
The reactivity of 5-BTSF can be modulated by the electronic properties of the thiophene ring system. The bromine atom, being an electron-withdrawing group, can influence the electrophilicity of the sulfonyl fluoride moiety. Understanding this intrinsic reactivity is crucial for designing experiments and interpreting results.[3][4]
A Comparative Overview of Validation Techniques
There is no single experiment that can definitively prove covalent binding. A robust validation strategy employs a combination of direct and indirect methods to build a compelling body of evidence. The table below summarizes the key techniques, their principles, and their respective strengths and limitations.
| Technique | Principle | Information Gained | Strengths | Limitations |
| Mass Spectrometry (MS) | ||||
| Intact Protein MS | Measures the total mass of the protein. A mass shift equal to the mass of the inhibitor (minus the leaving group) indicates covalent adduction.[5][6] | Stoichiometry of binding (e.g., 1:1, 2:1). | High throughput, relatively low material consumption.[5] | Does not identify the site of modification. |
| Peptide Mapping (Bottom-up MS/MS) | The protein-inhibitor complex is digested into peptides, which are then analyzed by MS/MS to identify the modified peptide and the specific amino acid residue.[7] | Precise site of covalent modification. | Provides definitive evidence of the modified residue. | More time-consuming than intact MS. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.[8][9] | Unambiguous confirmation of covalent bond formation, precise binding mode, and interactions with neighboring residues.[10][11] | Gold standard for structural validation. | Requires well-diffracting crystals, which can be challenging to obtain. |
| Biochemical Assays | ||||
| Washout Experiments | The protein-inhibitor complex is subjected to extensive washing or dialysis to remove non-covalently bound inhibitor. Sustained inhibition after washout suggests covalent binding.[12] | Irreversibility of inhibition. | Simple and effective for demonstrating irreversible binding. | Indirect evidence; does not confirm a direct covalent bond. |
| IC50 Shift Assay | The IC50 value of the inhibitor is measured at different pre-incubation times. A time-dependent decrease in IC50 is indicative of covalent inhibition.[13] | Time-dependent nature of inhibition. | Provides kinetic information about the covalent reaction. | Can be influenced by inhibitor instability. |
| Jump Dilution | A pre-formed protein-inhibitor complex is rapidly diluted. A slow recovery of enzyme activity is characteristic of a covalent inhibitor with a slow off-rate.[14] | Residence time and reversibility. | Can distinguish between reversible and irreversible covalent inhibitors.[15] | Requires a sensitive activity assay. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical environment of atoms upon covalent bond formation. | Direct observation of the covalent adduct in solution. | Provides detailed structural information in solution. | Requires high concentrations of pure protein and isotopically labeled compounds. |
Experimental Workflows: A Step-by-Step Approach
A logical and sequential application of these techniques is key to an efficient and conclusive validation process. The following workflow provides a recommended path for researchers.
Caption: A typical experimental workflow for validating covalent binding.
Protocol 1: Intact Protein Mass Spectrometry
-
Sample Preparation: Incubate the purified target protein with a molar excess of 5-BTSF in a suitable buffer (e.g., PBS or Tris) at a defined temperature and for a specific duration. A control sample with the protein and DMSO (vehicle) should be run in parallel.
-
Desalting: Remove excess inhibitor and buffer salts using a desalting column or reverse-phase chromatography.
-
Mass Analysis: Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Interpretation: Compare the deconvoluted mass spectra of the 5-BTSF-treated sample and the control. A mass increase corresponding to the molecular weight of 5-BTSF minus the fluorine atom (as HF) confirms the formation of a covalent adduct.[16][17]
Protocol 2: Peptide Mapping by LC-MS/MS
-
In-solution Digestion: After incubation with 5-BTSF and subsequent removal of excess compound, denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
LC Separation: Separate the resulting peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluting peptides using a tandem mass spectrometer. The instrument will isolate peptide ions and fragment them to generate sequence information.
-
Database Searching: Search the MS/MS data against the protein sequence to identify peptides. Look for a mass modification on a specific amino acid residue corresponding to the addition of the 5-bromothiophene-2-sulfonyl moiety.[7]
Protocol 3: X-ray Crystallography
-
Complex Formation: The protein-5-BTSF complex can be prepared either by co-crystallization (incubating the protein and inhibitor together before setting up crystallization trials) or by soaking pre-existing apo-protein crystals in a solution containing the inhibitor.[11]
-
Crystallization and Data Collection: Grow crystals of the complex and collect X-ray diffraction data at a synchrotron source.[18]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map should show clear and unambiguous density for the inhibitor covalently attached to a specific amino acid residue.[10]
Comparison with Alternative Covalent Probes
While 5-BTSF is a powerful tool, it is essential to consider its properties in the context of other available covalent warheads that target similar residues.
| Covalent Warhead | Target Residues | Reactivity | Advantages | Disadvantages |
| Sulfonyl Fluorides (e.g., 5-BTSF) | Lys, Tyr, Ser, His[1] | Moderate to high | Broad residue reactivity, good stability. | Can be less selective than cysteine-directed probes. |
| Aryl-fluoro Sulfates | Lys, Tyr, His[19] | Generally less reactive than sulfonyl fluorides. | May offer improved selectivity and drug-like properties.[20] | Less explored than sulfonyl fluorides. |
| Acrylamides/ Chloroacetamides | Cys | High | High reactivity and selectivity for cysteine. | Limited to cysteine-containing targets. |
| Vinyl Sulfonamides | Cys, Lys | Moderate | Can target both cysteine and lysine. | Reactivity can be context-dependent. |
The choice of covalent probe should be guided by the specific protein target and the desired selectivity profile. If the target lacks a suitably positioned cysteine, sulfonyl fluorides like 5-BTSF provide an excellent alternative.
Logical Framework for Method Selection
The selection of validation methods should be a strategic process based on the stage of the research and the available resources.
Caption: A decision tree for selecting validation methods.
Conclusion
Validating the covalent binding of this compound is a critical step in the development of novel chemical probes and therapeutics. A multi-pronged approach, combining direct biophysical methods like mass spectrometry and X-ray crystallography with supportive biochemical assays, is essential for generating a robust and irrefutable body of evidence. By understanding the underlying principles of each technique and applying them in a logical workflow, researchers can confidently establish the covalent nature of their protein-inhibitor interactions, paving the way for further optimization and drug discovery efforts.
References
- Vertex AI Search. (2025). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery.
- Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 993-997.
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- van den Bedem, H., & Johnson, D. S. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3123.
- Bar-Peled, L., & Sabatini, D. M. (2014). Chemoproteomic methods for covalent drug discovery.
- Semantic Scholar. (n.d.). X-ray crystallographic studies of protein-ligand interactions.
- ACS Chemical Biology. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action.
- ResearchGate. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
- National Institutes of Health. (n.d.). Reactive chemistry for covalent probe and therapeutic development.
- National Institutes of Health. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.
- ResearchGate. (n.d.). Two-step mechanism for covalent protein inhibition.
- News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development.
- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
- Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery.
- ResearchGate. (n.d.). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct.
- National Institutes of Health. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules.
- PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
- Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
- Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay.
- PubMed. (n.d.). Studying protein-ligand interactions using X-ray crystallography.
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
- National Institutes of Health. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- National Institutes of Health. (n.d.). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
- National Institutes of Health. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- bioRxiv. (2023). A simple method for developing lysine targeted covalent protein reagents.
- National Institutes of Health. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.
- Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows.
- Royal Society of Chemistry. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions.
- National Institutes of Health. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
- ChemInform. (2025). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.
- National Institutes of Health. (2020). Structure-based design and analysis of SuFEx chemical probes.
- Royal Society of Chemistry. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
- PubMed. (n.d.). Cellular functions, mechanism of action, and regulation of FtsH protease.
- National Institutes of Health. (n.d.). The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases.
- ResearchGate. (n.d.). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions.
- Brandl's Basics. (2015, June 2). Protein synthesis inhibitors 1 - Mechanism of action [Video]. YouTube.
- Physionic. (2025, July 17). Cutting this one Essential Nutrient supercharges your Metabolism! [Video]. YouTube.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nuvisan.com [nuvisan.com]
- 17. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 18. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 19. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Structural Analysis of 5-Bromothiophene-2-sulfonyl Fluoride Adducts with Biomolecules
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Cysteine Targeting with Sulfonyl Fluoride Probes
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and validating novel therapeutic targets. For decades, the field has been dominated by electrophiles that target the uniquely nucleophilic thiol side chain of cysteine residues.[1][2] While effective, this approach is fundamentally limited by the low abundance of cysteine in protein binding sites, leaving a vast portion of the proteome inaccessible to covalent interrogation.[3][4]
The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful solution to this challenge.[1][2] Sulfonyl fluorides (SFs), such as 5-Bromothiophene-2-sulfonyl fluoride (BTSF), are a class of "privileged" electrophilic warheads that exhibit a unique reactivity profile.[5][6][7] Unlike traditional probes, SFs can form stable, covalent bonds with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[1][4][8][9] This guide provides a comparative analysis of BTSF and other sulfonyl fluorides against alternative covalent modifiers, supported by experimental workflows for the definitive structural characterization of the resulting biomolecular adducts.
Mechanism of Action: The SuFEx Reaction with Protein Nucleophiles
The utility of sulfonyl fluorides stems from their "context-dependent" reactivity.[3][10] The S(VI)-F bond is remarkably stable in aqueous environments, yet it can be activated for nucleophilic attack by the specific microenvironment of a protein binding pocket.[5][6] Residues like lysine and tyrosine, when positioned correctly and influenced by neighboring basic or acidic residues, can act as potent nucleophiles, attacking the electrophilic sulfur center and displacing the fluoride ion.[3] This forms a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) linkage.[1][9]
The reaction of a generic aryl sulfonyl fluoride with lysine and tyrosine side chains is depicted below.
Caption: Covalent modification of Lysine and Tyrosine by a Sulfonyl Fluoride.
Comparative Analysis of Covalent Probes
The choice of a covalent warhead is a critical decision in probe development and drug design. It dictates target scope, selectivity, and the stability of the resulting adduct. Below is a comparison of sulfonyl fluorides with other common electrophiles.
| Feature | Sulfonyl Fluorides (e.g., BTSF) | Aryl Fluorosulfates | Acrylamides | Chloroacetamides |
| Primary Targets | Tyr, Lys, Ser, His[1][4][8] | Tyr, His (less Lys reactive)[10] | Cysteine | Cysteine |
| Mechanism | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfur(VI) Fluoride Exchange (SuFEx) | Michael Addition | Nucleophilic Substitution |
| Reactivity | Tunable; context-dependent | Generally lower than SFs[11][12] | High | High |
| Aqueous Stability | Generally high; tunable by electronics[9] | Higher than SFs[12] | Moderate; can hydrolyze | Moderate |
| Adduct Stability | High with Lys/Tyr[1][9] | High | Generally high (Thioether) | Generally high (Thioether) |
| Key Advantage | Broadens target scope beyond Cys | Improved stability and selectivity[12] | High reactivity for Cys targeting | Potent Cys targeting |
| Key Limitation | Can be less reactive than Cys-probes | Lower intrinsic reactivity[11] | Limited to Cys-containing proteins | Limited to Cys-containing proteins |
Expert Insights:
-
Sulfonyl Fluorides vs. Aryl Fluorosulfates: Arylfluorosulfates (ArOSO₂F) are close cousins of SFs. The additional oxygen atom generally reduces their intrinsic reactivity, which can be advantageous for achieving greater selectivity and reducing off-target labeling.[11][12] However, this can also result in slower or incomplete reaction with the intended target.[11] The choice between an SF and a fluorosulfate may depend on the specific reactivity of the target residue.
-
Expanding Beyond Cysteine: The primary advantage of the SuFEx platform (both SFs and fluorosulfates) is the ability to target proteins that lack a suitably positioned cysteine.[1][4][9] This is transformative for previously "undruggable" targets and for inhibiting protein-protein interactions, as tyrosine residues are often enriched at protein interfaces.[3]
Experimental Workflow for Structural Analysis of BTSF Adducts
A multi-faceted approach combining mass spectrometry and X-ray crystallography provides the most comprehensive structural validation of covalent adducts.
Caption: Workflow for structural analysis of covalent adducts.
Part A: Covalent Labeling & Mass Spectrometry Confirmation
This protocol confirms that a covalent reaction has occurred and identifies the specific site of modification.
1. Protein-Probe Incubation:
-
Rationale: To allow for the covalent reaction to proceed. Time and concentration should be optimized.
-
Protocol:
-
Prepare the target protein in a suitable, amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.4-8.0).
-
Add BTSF from a concentrated DMSO stock to the protein solution (final DMSO concentration <2%). Typical molar excess of the probe is 10-100 fold.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time course (e.g., 1, 4, 24 hours).
-
2. Intact Protein Mass Analysis:
-
Rationale: To provide initial evidence of covalent modification by observing the expected mass increase in the protein.
-
Protocol:
-
Quench the reaction by adding a terminating agent or by rapid buffer exchange into a denaturing solution.
-
Analyze the sample via LC-MS.
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift corresponding to the addition of the 5-Bromothiophene-2-sulfonyl moiety (minus HF) confirms adduct formation.[13]
-
3. Proteolytic Digestion and Peptide Mapping:
-
Rationale: To break the protein into smaller peptides, allowing for precise localization of the modification site using tandem mass spectrometry (MS/MS).
-
Protocol:
-
Denature the adducted protein (e.g., with urea or guanidinium HCl).
-
Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide (this prevents disulfide scrambling).
-
Perform buffer exchange to an appropriate digestion buffer (e.g., ammonium bicarbonate).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Quench the digestion with formic acid.
-
4. LC-MS/MS Analysis:
-
Rationale: To separate the peptide mixture and fragment the modified peptides to identify the exact amino acid that was labeled.
-
Protocol:
-
Inject the peptide digest onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
Search the resulting MS/MS spectra against the protein's sequence using a database search algorithm (e.g., Mascot, MaxQuant).[14] Crucially, specify the mass of the BTSF adduct as a variable modification on potential target residues (Lys, Tyr, Ser, His). The identification of a peptide with this specific mass shift and a corresponding fragmentation pattern that pinpoints the modification to a single residue provides definitive evidence of the binding site.[15][16]
-
Part B: High-Resolution Structural Elucidation by X-ray Crystallography
While MS confirms if and where a covalent bond forms, X-ray crystallography reveals how the molecule binds in three-dimensional space, providing invaluable insights for structure-based drug design.[17][18]
1. Co-crystallization:
-
Rationale: To obtain a well-ordered crystal of the protein-probe complex.
-
Protocol:
-
Screen for crystallization conditions of the apo-protein to find a starting point.
-
Incubate the purified protein with a 5-10 fold molar excess of BTSF for a sufficient duration to ensure complete or near-complete adduct formation. Confirm labeling by MS.
-
Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) with the protein-adduct complex.
-
2. Data Collection and Structure Determination:
-
Rationale: To obtain diffraction data and calculate the electron density map of the complex.
-
Protocol:
-
Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, if a structure of the native protein exists.
-
Build the model of the protein-adduct complex into the resulting electron density map. The electron density should clearly show the covalent linkage between the sulfonyl group of the probe and the side chain of the target amino acid.[17][18]
-
Refine the structure to achieve optimal agreement with the experimental data. The final, refined structure provides atomic-level detail of the binding mode, orientation, and key interactions between the BTSF adduct and the protein.[17]
-
Conclusion
This compound, as a representative of the sulfonyl fluoride class, offers a compelling strategy to expand the reach of covalent probe technology. By targeting a wider array of nucleophilic residues beyond cysteine, these probes enable the investigation of a larger portion of the proteome. The combination of mass spectrometry for site identification and X-ray crystallography for high-resolution structural analysis provides a robust, self-validating workflow. This dual approach is essential for unambiguously characterizing the covalent adducts, understanding the mechanism of action, and accelerating the structure-based design of next-generation covalent therapeutics.
References
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Google Books.
- Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure.
- A Comparative Guide to the X-ray Crystallography of Proteins Covalently Modified by Sulfamoyl Fluorides. (n.d.). Benchchem.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
- Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. (n.d.). Semantic Scholar.
- Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC.
- Mass spectrometric analysis of protein–ligand interactions. (n.d.). PMC.
- Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (n.d.). NIH.
- Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. (2024). PubMed.
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2025). Mass Spectrometry Reviews.
- Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). NIH.
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). University of Nebraska - Lincoln.
- Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2024). PubMed.
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (n.d.). PMC.
- Mass spectrometric analysis of protein–ligand interactions. (n.d.). ResearchGate.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). Analytical Chemistry.
- The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Taylor & Francis Online.
- Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2019). Bohrium.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (n.d.). Taylor & Francis Online.
- Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (n.d.). ACS Chemical Biology.
- Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
- ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2025). ChemInform.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine.
- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). Organic & Biomolecular Chemistry.
- This compound. (n.d.). Smolecule.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of 5-Bromothiophene-2-sulfonyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, the precise control and understanding of a molecule's reactivity are paramount. 5-Bromothiophene-2-sulfonyl fluoride is an increasingly important reagent, valued for its potential in creating stable, covalent linkages with biological macromolecules. This guide provides an in-depth technical analysis of its reactivity, benchmarked against other common sulfonyl fluorides. As Senior Application Scientists, we aim to equip you not just with protocols, but with the causal understanding behind experimental choices, ensuring the integrity and validity of your kinetic analyses.
The Rise of Sulfonyl Fluorides: A Tale of Stability and Reactivity
Sulfonyl fluorides have gained significant traction as "privileged warheads" in chemical biology.[1] Their popularity stems from a unique balance: they are stable enough to survive in complex biological environments, yet reactive enough to form covalent bonds with specific nucleophilic residues on proteins, such as lysine, tyrosine, and serine.[1][2] This contrasts with their more reactive cousins, sulfonyl chlorides, which are often too unstable and prone to hydrolysis for precise biological applications.
The reactivity of sulfonyl fluorides is harnessed in a powerful class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has become a cornerstone of modern "click chemistry".[3] SuFEx reactions are characterized by the exchange of the fluoride on a sulfur(VI) center with a nucleophile, forming a highly stable sulfonamide or sulfonate linkage.[3]
Understanding the Reactivity of this compound
The general mechanism for the reaction of an aryl sulfonyl fluoride with an amine is a nucleophilic attack of the amine on the electrophilic sulfur atom, proceeding through a tetrahedral intermediate, followed by the departure of the fluoride leaving group.
Caption: Generalized reaction mechanism of this compound with a primary amine.
Comparative Kinetic Analysis: Benchmarking Against Alternatives
To provide a framework for evaluating the reactivity of this compound, we present a comparative analysis with other commonly used sulfonyl fluorides. The following table summarizes kinetic data for the hydrolysis and reaction of representative aryl sulfonyl fluorides with a model amino acid, N-α-acetyl-L-lysine. This data is extracted from a comprehensive study by Grimster et al. and serves as a valuable benchmark.
| Compound | Structure | Class | k_hyd (x 10⁻⁵ s⁻¹) | k_lys (x 10⁻³ M⁻¹s⁻¹) |
| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 1.80 | 11.0 |
| 4-(Aminosulfonyl)benzoic acid | HOOC-C₆H₄-SO₂NH₂ | Aryl Sulfamoyl Fluoride | Below limit of detection | 0.08 |
Data sourced from BenchChem's "A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides" [4]
This data clearly illustrates the higher reactivity of aryl sulfonyl fluorides compared to their sulfamoyl fluoride counterparts, with the former reacting over 100 times faster with the lysine mimic.[4] We hypothesize that this compound would exhibit reactivity in a similar range to 4-Carboxybenzenesulfonyl fluoride, potentially slightly enhanced due to the electron-withdrawing nature of the bromine atom.
Experimental Protocols for Kinetic Analysis
The following is a detailed, step-by-step methodology for the kinetic analysis of a sulfonyl fluoride reacting with an amine, which can be adapted for this compound.
Protocol: Comparative Kinetic Analysis via HPLC
This protocol outlines a general method to determine the rate of reaction of a sulfonyl fluoride with a model nucleophile (e.g., n-butylamine or piperidine) under pseudo-first-order conditions.
1. Materials and Reagents:
-
This compound
-
Alternative sulfonyl fluoride for comparison (e.g., 4-acetamidophenylsulfonyl fluoride)
-
Nucleophile (e.g., n-butylamine, piperidine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.4
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Stock Solution Preparation:
-
Prepare 10 mM stock solutions of this compound and the alternative sulfonyl fluoride in ACN.
-
Prepare a 100 mM stock solution of the nucleophile in the reaction buffer.
4. Reaction Procedure (Pseudo-First-Order Conditions):
-
Equilibrate all solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
To initiate the reaction, add 50 µL of the 10 mM sulfonyl fluoride stock solution to 950 µL of a pre-warmed solution containing 10 mM of the nucleophile in the reaction buffer. This results in a final sulfonyl fluoride concentration of 0.5 mM and a nucleophile concentration of 9.5 mM (a 19-fold excess).
-
Vortex gently to ensure thorough mixing.
-
Start a timer immediately.
-
At designated time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a 1:1 ACN:water solution containing 0.1% TFA. This acidification will protonate the amine, effectively stopping the reaction.
5. HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Develop a gradient elution method to separate the starting sulfonyl fluoride from the sulfonamide product. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: ACN with 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak area of the starting sulfonyl fluoride at each time point.
6. Data Analysis:
-
Plot the natural logarithm of the peak area of the starting material (ln(Area)) versus time (in seconds).
-
The data should fit to a straight line with a negative slope.
-
The slope of this line is equal to the negative of the observed pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile]
Caption: A streamlined workflow for the kinetic analysis of sulfonyl fluoride reactions.
Conclusion and Future Directions
The kinetic analysis of this compound is essential for its effective application in drug discovery and chemical biology. While direct experimental data remains to be published, the principles and protocols outlined in this guide provide a robust framework for its characterization. By understanding the underlying mechanisms and employing rigorous experimental design, researchers can confidently evaluate the reactivity of this and other novel sulfonyl fluorides, paving the way for the development of the next generation of covalent therapeutics and chemical probes.
References
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. National Institutes of Health. [Link]
-
Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. ResearchGate. [Link]
-
Sulfur fluoride exchange. National Institutes of Health. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. National Institutes of Health. [Link]
-
5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. National Institutes of Health. [Link]
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Royal Society of Chemistry. [Link]
-
Sulfur fluoride exchange with carbon pronucleophiles. National Institutes of Health. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. National Institutes of Health. [Link]
-
Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. The Journal of Organic Chemistry. [Link]
-
Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. [Link]
-
Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Sci-Hub. [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thiophene-Based Sulfonyl Fluorides in Synthesis
A Senior Application Scientist's Guide to Reactivity, Stability, and Synthetic Utility
Abstract
Sulfonyl fluorides have emerged as indispensable tools in chemical biology and drug discovery, prized for their unique balance of stability and reactivity.[1][2][3] Within this class, heteroaromatic scaffolds, particularly thiophene, offer a privileged entry point for generating novel molecular probes, covalent inhibitors, and modular connectors for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[4][5][6] This guide provides a head-to-head comparison of the two primary isomers of thiophene sulfonyl fluoride: 2-thiophenesulfonyl fluoride and 3-thiophenesulfonyl fluoride. We will dissect the nuances of their synthesis, compare their relative stability and reactivity with supporting experimental context, and provide detailed protocols to empower researchers in their selection and application.
Introduction: The Rise of Heterocyclic Sulfonyl Fluorides
The sulfonyl fluoride moiety (R-SO₂F) has garnered significant attention as a "privileged warhead" in chemical biology.[1][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit considerable stability in aqueous environments while retaining sufficient electrophilicity to react with nucleophilic amino acid residues—such as serine, tyrosine, and lysine—often in a context-dependent manner within a protein's binding pocket.[3][7][8] This tunable reactivity is the cornerstone of their utility.
The advent of SuFEx click chemistry, pioneered by Sharpless and coworkers, further solidified the importance of the S-F bond.[5] SuFEx provides a highly reliable and efficient method for constructing robust sulfonate and sulfonamide linkages, finding broad applications from materials science to drug discovery.[4][9]
Thiophene, an electron-rich five-membered heterocycle, is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its incorporation into the sulfonyl fluoride framework allows for the modulation of electronic properties and provides vectors for further functionalization. However, the isomeric position of the -SO₂F group on the thiophene ring—at the C2 or C3 position—profoundly impacts the reagent's behavior. This guide aims to illuminate these differences to facilitate rational design and synthesis.
Synthetic Routes to Thiophene Sulfonyl Fluorides
Accessing aryl and heteroaryl sulfonyl fluorides can be achieved through various established methods, starting from precursors like thiols, disulfides, sulfonic acids, or via metal-catalyzed cross-coupling reactions.[10][11][12][13] For thiophene sulfonyl fluorides, the oxidation of thiophenethiols followed by halogen exchange is a common and effective strategy.[12][14]
General Synthesis Workflow
The diagram below illustrates a common pathway for the synthesis of heteroaromatic sulfonyl fluorides, which is readily adaptable for both thiophene isomers.
Caption: General workflow for synthesizing thiophene sulfonyl fluorides.
This two-step, one-pot procedure is advantageous as it avoids the isolation of the often-unstable heteroaromatic sulfonyl chloride intermediates.[14]
Head-to-Head Comparison: 2- vs. 3-Thiophenesulfonyl Fluoride
The electronic asymmetry of the thiophene ring is the primary determinant of the differences in stability and reactivity between its 2- and 3-substituted isomers.
Stability
Experimental studies on a wide range of heteroaromatic sulfonyl halides have revealed important stability trends. For five-membered heterocycles like thiophene, 3-substituted sulfonyl chlorides are generally less stable than their 2-isomeric counterparts.[15] While sulfonyl fluorides are markedly more stable than chlorides, this underlying trend persists.[14][16]
-
2-Thiophenesulfonyl Fluoride: This isomer exhibits good benchtop stability. The C2 position of thiophene is more electron-rich and can better stabilize the adjacent, strongly electron-withdrawing sulfonyl fluoride group through resonance.
-
3-Thiophenesulfonyl Fluoride: This isomer is known to be less stable. Its decomposition is often observed over time, particularly in solution.[15] The main decomposition pathway for thiophene-derived sulfonyl halides is hydrolysis back to the corresponding sulfonic acid.[15] This reduced stability is attributed to the less favorable electronic environment at the C3 position for accommodating the -SO₂F group.
Reactivity
The reactivity of a sulfonyl fluoride in a SuFEx reaction is dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will react more readily with nucleophiles.
-
2-Thiophenesulfonyl Fluoride: The electron-donating character of the thiophene ring (relative to a phenyl ring) slightly tempers the electrophilicity of the sulfur atom. Its reactivity is generally robust and predictable, making it a reliable SuFEx partner.
-
3-Thiophenesulfonyl Fluoride: The electronic environment at the C3 position results in a more electrophilic sulfur atom compared to the 2-isomer. This heightened reactivity can be advantageous for reactions with weaker nucleophiles or when faster reaction times are desired. However, this comes at the cost of reduced stability and a greater propensity for side reactions, such as hydrolysis.
The following diagram illustrates the electronic factors influencing reactivity.
Caption: Comparison of electronic effects in thiophene sulfonyl fluoride isomers.
Comparative Summary
| Feature | 2-Thiophenesulfonyl Fluoride | 3-Thiophenesulfonyl Fluoride | Rationale & Causality |
| Relative Stability | Higher | Lower | The C2 position provides better resonance stabilization for the electron-withdrawing -SO₂F group.[15] |
| Reactivity (Electrophilicity) | Moderate | Higher | The sulfur atom at the C3 position is more electron-deficient, leading to greater reactivity toward nucleophiles. |
| Handling & Storage | Good long-term stability as a solid.[17] | Best used fresh or stored carefully under inert, anhydrous conditions. Prone to slow hydrolysis.[15] | The inherent instability of the 3-isomer necessitates more careful handling to ensure reagent integrity. |
| Ideal Use Case | General purpose SuFEx reactions, library synthesis, applications requiring high stability and predictability. | When higher reactivity is needed, for reactions with challenging nucleophiles, or in applications like targeted covalent inhibition where enhanced reactivity can be beneficial. | The choice is a classic trade-off: stability and reliability (2-isomer) versus heightened reactivity (3-isomer). |
Applications & Case Studies
The specific properties of thiophene sulfonyl fluorides make them valuable in distinct contexts.
Case Study: Antibacterial Drug Discovery
A compelling example highlights the superior performance of the 3-isomer in a biological context. A study found that nitrothiophene-3-sulfonyl fluoride was significantly more effective at killing bacteria than its benzenoid analog, 2-nitrobenzenesulfonyl fluoride.[18] The minimum inhibitory concentration (MIC) against E. coli was 10 times lower for the thiophene-based compound.[18] This suggests that the increased electrophilicity and specific geometry of the 3-sulfonyl fluoride isomer contribute to its enhanced biological activity, making it a promising pharmacophore for developing new antibiotics.[18]
SuFEx Click Chemistry
Both isomers are competent partners in SuFEx reactions. The choice depends on the specific requirements of the synthesis. For building large libraries where robustness and high yields across many substrates are paramount, the more stable 2-thiophenesulfonyl fluoride is often preferred.
The core SuFEx mechanism involves the activation of the S-F bond for nucleophilic attack.
Caption: Simplified schematic of the SuFEx click reaction mechanism.
Detailed Experimental Protocols
The following protocols are representative and should be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis of 2-Thiophenesulfonyl Fluoride
This protocol is adapted from established methods for converting heteroaryl thiols to sulfonyl fluorides.[12][13][14]
Materials:
-
2-Thiophenethiol
-
Sodium hypochlorite solution (e.g., commercial bleach, ~6-8% NaOCl)
-
Potassium bifluoride (KHF₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0 °C), add 2-thiophenethiol (1.0 equiv).
-
Oxidative Chlorination: Add sodium hypochlorite solution (~5 equiv of NaOCl) dropwise to the stirring thiol over 30 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic. Stir the mixture vigorously for an additional 1 hour at 0 °C. Causality: This step oxidizes the thiol to the sulfonyl chloride in situ. The low temperature is critical to minimize the decomposition of the unstable sulfonyl chloride intermediate.
-
Halogen Exchange: To the reaction mixture, add a solution of potassium bifluoride (3.0 equiv) in a minimum amount of water.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC-MS until the sulfonyl chloride intermediate is consumed.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The bicarbonate wash neutralizes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-thiophenesulfonyl fluoride.
Protocol 2: SuFEx Reaction with 4-Methoxyphenol
Materials:
-
2-Thiophenesulfonyl fluoride (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed flask, add 4-methoxyphenol and anhydrous acetonitrile.
-
Addition of Reagents: Add 2-thiophenesulfonyl fluoride to the solution.
-
Initiation: Add DBU dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC. Causality: DBU acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide which then attacks the electrophilic sulfur of the sulfonyl fluoride.
-
Quenching and Workup: Upon completion, quench the reaction with 1M HCl (aq). Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by column chromatography to yield the desired aryl sulfonate product.
Conclusion and Future Outlook
The choice between 2-thiophenesulfonyl fluoride and 3-thiophenesulfonyl fluoride is a strategic one, governed by a classic trade-off between stability and reactivity. 2-Thiophenesulfonyl fluoride is the reliable workhorse for general synthetic applications where stability and predictability are key. In contrast, 3-thiophenesulfonyl fluoride offers heightened reactivity that can be harnessed for challenging transformations or for creating highly active biological probes, provided its lower stability is managed through careful handling and reaction design.
As the fields of chemical biology and covalent drug discovery continue to expand, the demand for finely-tuned electrophilic warheads will grow. Thiophene-based sulfonyl fluorides, with their tunable, isomer-dependent properties, are perfectly positioned to meet this need. Future work will likely focus on further diversifying the substitution on the thiophene ring to achieve even greater control over reactivity, selectivity, and pharmacokinetic properties, solidifying the role of these reagents as powerful tools in modern chemical synthesis.
References
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZAFf1c-Dt7CMClkJHI-vIEdPNVzVmn1Tr5JwPZuVSEN7iVXS7zf1jm8OBuxpskQJPM5gSWkMdWLb4JTNF0MonsCJmZAOYeOPflGLtj3QH1158rybQoOrTgSeQZiM1UjY3yO0WhypknDb9867icfm1-aoguFPTw1wvzng=]
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd2kCEbiwU_FUkNYpPzbX9ldgDhwk5WQL3Vc4wykGQbVRAAp3z7gYkDU6omyL3tVTaEk2iTUvqvxx_a5z48ARsXyQ2aV__wvJGbXaWct5M_vbpLdDhCWXelS9n2wL2oukEX0by7Tmlkr9xLnrh910=]
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4W-FCOdbsBMRla-ys2Cd8sXN459EWezoPVL5ZzQc1evDgXaWLPdeqmRmXz-Wj7CXvMBTLrRVigUuWWvW0l_WpG6XabgLh5WpZgEM3p9hhZji2GDomQijjPlAnGn5PEGYLZe31oDd9dozjdI=]
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pbgc7iqqSXZFo4Xg5CRcBLQtfbTmu5vVTJMKn-PCDpzgDHd3RpvauuI-POqDiXKU0O8EOIwP6Ba6HpYE00j0rkPye0lcQkRO5hCLi9EDZkKB4a6x3JLiLlr5sGKvnNjS_1idI4166EkgdFc1kkgdT7973Fy65rlZtJ5-TJINVzdIutjoP19VAAxwS3OQNpQsVETxCbxsNS8ANgVf3xAMx8OXG1LnEzYQ3SwLIQgOtcO3prgnAFfZ0QND2AiJ4p1gn3m4QbwF]
- Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE88cvL81qTP7YXMXaiAKzDQ2Sr5MdLL-sEtIuSvyclb6zZ4DWhXbaCIqB83SmlnuUgDBRboyxsobKcd9DE9P-mras2VyZMgGyJy7tINMzD757U02kfDDfuUX4Bk7IrJC5x2x6_I9RLFZJCE8fPXdHJsTrEffRWQ8geuUw7pNgsag8jBdw2_C9]
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl5nPKD6ebMObUxU6I8ow1UA9TV5G8BPeimPql9RZ8iQ-jmEYDsrf9ztqMIxENYSD1XcFib1tP_CB4koNneTLXs1sl0wqMLKKjDGCnsFjf4PQZzxYj9InrX-vlX57vf9A7_lj68rXJq0QFb1guE9k=]
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfqqW_wLPuN-ZMGzlOwXksnppqO9BoUIOkNTpGCvFcLce6kOCDhWLzRdnvwSP7ZEInCp5owBswKL3vuiKK9YpbddAzbg-ijLvdp6rgopRbIgJ3zp4IvrRZb-vxkzxU-F-u]
- Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry. OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWQe7qAIpInI6fNi-YDDDn6ACc_JfSdx1VEoRdIpXXINnt5OS4eJWZSQY9wNawx5rVnhSrS6g-pNysxoX9UGyf4jq4O77ZEJ8qjhaG45pld6VmOn7Ms63eRH0N7AKjf-2rj-KqA==]
- Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3_ZbhrpjcIn_TDRykP3ddeZSkve4cVkE-HWPQ8LH4YAYZHagOekW26KosOl8si_28xIgqJ-Xme4Mtb05mW_7j4KNic6P3G6nWMED4Donif5fgzaw1HFfl2AxkrCfb39Bct8HmLygIsyTzi_cBzSRFlOnnSTQO8qkFOgsIJfX-1UIoMnzdd2p0k8UO81JdmokAwoFX70C0sBuDpomqu2Co8VtzWAajSGPpJcCFzg2tUP21REx0q_Vo48qxAyqn0_Y=]
- Sulfur fluoride exchange. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmpxdI4A74Rm3xzouu_m4EiJFPX7O0gmRew0NNiPreLtcT5KMLNae4VnV53qkWJnu4_RRWa1x1PDgABSzFXpCyzhSqKjYFfBsw8xxx7C_lVodXxgY5RMsafVhUifcjzOAsa9NeTMhjbORp5j8=]
- (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KzcxN7fApNLNr3qJ7JSKIAdH8en6yw2u0dzYdTheiC9ojzjU5Cn7V4lsM5WW_cQnx8YAC50W5v6XRT3fDQK9LKIAkwI7Zb6vj7bb_znKAn4_hQB-AvR4mR0ciOJE_xtiq11xdjrk8dI1vXHHvEjw4jK2cqFKi3sxRrYu-Y-zC-SlQmsKz50CY6bEp061daYWQpaM_9CQhnGH5Y4xZq5WAa0aom9GIqURFyGUuejSLlW6e7L8nc1ERHK7XPJovWEM]
- (PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGu4wE6sog6r0IsZJUjdDWPJhRdCB15vjhmQSwGPPK27WKLBXSOLblGcg8aSRO7r6WeqUaiP3Lr2yVwS54_CvDBtQ5jXLRE5Au_kAMYBESFYfyj_91iH2Hb83RDfizvv8iVeMRCUPz1ArHLY6Fs7BNGQdeNJpxwP9AYLZRJQsRxtCCPZB2yv2vu8mu-SKXunq8wvOfBNeT]
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6F8oCQXjkAvZWqXjadic_xcKJfAunPKDhtLP2CgJrxQa7Zm3BHiPnUgeVz9BVCJWHHnLridq5F648fK5Ii9tFX_-yq43Jc3UDplEf3kP7d-r8PhHnT_6r-hjaMh5nXcrpNnS-gYunWE5DHIZiFKFrFR_ldcKEqqUQkzg9ZC2qt7oNL5vGtmiUsQAwCaa_thnhNlDvFpql9vAz8Q==]
- Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt_zCHUjvUwVFuS9YHcvcVaeiVUh-UO59To-U5xbzdcR0gvszZmFaWhq_rjM9_LtO2CFzrZOvmyJPFCPgF6XpVrFh9rEJOjtz1rcaeLZCPflqnod3uAFPhuM7xLLDeX1Fz_84=]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK0QQfY_eUC7PbHXcL-0KtqZ_6Xc5mW5T1JaXeA2b3IP--QZ6ARyVhbFXHUhP0CvnDUMwYnnNtv0jSpMQtwolgcm8U6gTMf2ttS0U93FoDqmsCqGnnPe9iWOdehrSENvY4Rhw2fOdwm3lDuFYjHaXhjKvwNl36A0b8KSIwY5GRlpBIQP4qhXY=]
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWpnuqux6T5ggJik9Vhlg8riyxKS2LAw-W_pk4ohjJhhFUDjHdpgCkoV60PPIFWbS2u5E08Xr9rVkKjy3KAXIODCz1cdE8VoQH5Zkp8fEA4UY03-zVWwEpz9bL-OVCjJ84fTyNR8YWbtrNA==]
- 2-Thiophenesulfonyl fluoride 95 382-99-0. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGvd2oZ338vLqfl6EFqfS3B3xsWKCULXfwKDnIgb5l7ThOPYNLUWIzKnfzQTwFJBythO6cLWyVntuoKuMUPMGrOYoIwx7p3KFVvbUrJiv3G44SrPShV9AY8U1p3rQSD3nAF8iasc8zm4dtXrFf22SdAJpETY=]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu4p9RyltMrenOj83aQp_PFG4IStVXR47akeADeyqxeQb1F5plbOykyg02qQ_9gvqDS4tK6xpmHWBEFZ_1vd80971zEqSlUqsZD7mSulr8GuMfL1LxxmbbnWeDBvUZEoFdfgliG2d-pFAOvCo=]
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC17gp7JtN9qnnQZwfxSstvBOPqHWg0n-ygPnqSiJnRdqYPasz6S3Y-L-bnnvD4hTBRwtz7pRvX_7jPRxuwEO8DhmeYLiM7019xhbla2ZvJIb2OKArJ019YzlKrL0fGQqwZak=]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 14. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. 2-Thiophenesulfonyl fluoride 95 382-99-0 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 5-Bromothiophene-2-sulfonyl Fluoride Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, 5-Bromothiophene-2-sulfonyl fluoride has emerged as a versatile building block. Its utility in carbon-carbon bond formation through Suzuki-Miyaura and Stille couplings, as well as in the construction of sulfonamides and sulfate esters via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is well-documented. However, a comprehensive understanding of a reaction is incomplete without a thorough characterization of its potential byproducts. The presence of impurities can significantly impact reaction yield, downstream processing, and, most critically, the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the common and unexpected byproducts encountered during reactions with this compound. We will delve into the mechanistic origins of these impurities, present comparative data on their prevalence, and provide robust experimental protocols for their identification and characterization.
The Genesis of Impurities: Byproducts from the Synthesis of this compound
Before delving into the byproducts of its subsequent reactions, it is crucial to consider the impurities that may arise during the synthesis of this compound itself. These can act as confounding variables in later stages. The primary synthetic routes often involve the sulfonation of 2-bromothiophene followed by conversion to the sulfonyl fluoride.
Potential Synthesis-Related Impurities:
-
5-Bromothiophene-2-sulfonic acid: Incomplete conversion or hydrolysis of the sulfonyl fluoride during workup can lead to the presence of the corresponding sulfonic acid. Given that sulfonyl fluorides are generally stable to hydrolysis, this is often a minor byproduct but should not be overlooked.[1][2]
-
Positional Isomers: While the 2-position is electronically favored for sulfonation, small amounts of other isomers, such as 5-Bromothiophene-3-sulfonyl fluoride, may be formed.
-
Dibrominated Species: Over-bromination during the synthesis of the 2-bromothiophene starting material can lead to dibrominated thiophene sulfonyl fluorides.
Unraveling the Web of Side Reactions: Byproducts in Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura and Stille couplings are workhorse reactions for the formation of C-C bonds. However, the intricate catalytic cycles of these palladium-mediated transformations are not without their off-ramps, leading to a variety of byproducts.
Suzuki-Miyaura Coupling: Beyond the Desired Biaryl
The Suzuki-Miyaura coupling of this compound with boronic acids or esters is a powerful tool for generating functionalized thiophenes. However, several side reactions can compete with the desired cross-coupling.
Common Byproducts in Suzuki-Miyaura Coupling:
| Byproduct Name | Structure | Mechanistic Origin |
| Homocoupled Boronic Acid/Ester Adduct | Ar-Ar | Self-coupling of the organoboron reagent, often promoted by the palladium catalyst. |
| Thiophene-2-sulfonyl fluoride | C₄H₃FO₂S₂ | Protodebromination of the starting material, where the bromine atom is replaced by a hydrogen atom. This can be influenced by the solvent, base, and catalyst system. |
| 5,5'-bis(sulfonyl fluoride)-2,2'-bithiophene | C₈H₄F₂O₄S₄ | Homocoupling of two molecules of this compound, catalyzed by palladium.[3] |
| 5-Bromothiophene-2-sulfonic acid | C₄H₂BrO₃S₂ | Hydrolysis of the sulfonyl fluoride group, which can be exacerbated by aqueous conditions and elevated temperatures. |
dot graph Suzuki_Byproducts { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl Boronic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Desired Product" [fillcolor="#FBBC05", fontcolor="#202124"]; "Homocoupled Boronic Acid Adduct" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protodebromination Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Homocoupled Thiophene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrolysis Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Desired Product" [label="Suzuki Coupling"]; "Aryl Boronic Acid" -> "Desired Product"; "Aryl Boronic Acid" -> "Homocoupled Boronic Acid Adduct" [label="Homocoupling"]; "this compound" -> "Protodebromination Product" [label="Protodebromination"]; "this compound" -> "Homocoupled Thiophene" [label="Homocoupling"]; "this compound" -> "Hydrolysis Product" [label="Hydrolysis"]; } Figure 1: Potential byproduct pathways in the Suzuki-Miyaura coupling of this compound.
Stille Coupling: Navigating Tin-Related Side Products
The Stille coupling offers an alternative C-C bond formation strategy, particularly when the corresponding organostannane is readily available. While often high-yielding, it is prone to specific side reactions.
Common Byproducts in Stille Coupling:
| Byproduct Name | Structure | Mechanistic Origin |
| Homocoupled Organostannane Adduct | R-R | Dimerization of the organotin reagent is a prevalent side reaction in Stille couplings. |
| Thiophene-2-sulfonyl fluoride | C₄H₃FO₂S₂ | Protodebromination, as seen in Suzuki reactions, can also occur. |
| C-H Stannylated Thiophene | (R₃Sn)C₄H₂BrFO₂S₂ | An unusual but documented side reaction involves the direct stannylation of a C-H bond on the thiophene ring. |
The SuFEx Reaction: Byproducts of Nucleophilic Substitution
Sulfur(VI) Fluoride Exchange (SuFEx) has gained prominence as a robust "click" reaction for the synthesis of sulfonamides, sulfamates, and sulfate esters. The high stability of the S-F bond in sulfonyl fluorides contributes to the clean nature of these reactions, but byproducts can still arise, primarily from the nucleophile or competing reactions.
Common Byproducts in SuFEx Reactions:
-
Unreacted this compound: Incomplete conversion is a common "byproduct" that necessitates purification.
-
5-Bromothiophene-2-sulfonic acid: Hydrolysis can compete with the desired nucleophilic attack, especially with less reactive nucleophiles or in the presence of water.
-
Byproducts from the Nucleophile: Amines, alcohols, and thiols can undergo self-condensation, oxidation, or other degradation pathways depending on the reaction conditions.
-
Sulfamide Formation: When using primary amines, the initially formed sulfamoyl fluoride can sometimes react further to form a sulfamide byproduct.[4]
dot graph SuFEx_Byproducts { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Amine, Alcohol)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Desired SuFEx Product" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nucleophile Decomposition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfamide Byproduct (with 1° amines)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Desired SuFEx Product" [label="SuFEx Reaction"]; "Nucleophile (Amine, Alcohol)" -> "Desired SuFEx Product"; "this compound" -> "Hydrolysis Product" [label="Hydrolysis"]; "Nucleophile (Amine, Alcohol)" -> "Nucleophile Decomposition" [label="Side Reactions"]; "Desired SuFEx Product" -> "Sulfamide Byproduct (with 1° amines)"; } Figure 2: Byproduct formation pathways in SuFEx reactions of this compound.
Experimental Protocols for Byproduct Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of reaction byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for separation and initial identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
Protocol 1: HPLC-MS Analysis of a Suzuki-Miyaura Reaction Mixture
Objective: To separate and identify the desired product and major byproducts from a Suzuki-Miyaura coupling reaction of this compound.
Materials:
-
Crude reaction mixture
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 1:1 mixture of ACN and water. A typical starting concentration is 1 mg/mL, which can be further diluted to avoid detector saturation.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to ensure separation of components with varying polarities.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of all components.
-
Mass Range: Scan a broad mass range (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data in full scan mode to identify all ions. If expected byproducts are known, a targeted MS/MS analysis can be performed to confirm their identity by fragmentation patterns.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the corresponding component.
-
Compare the observed masses with the theoretical masses of the expected product and byproducts.
-
Protocol 2: Isolation and NMR Characterization of an Unknown Byproduct
Objective: To isolate a significant byproduct identified by HPLC-MS and confirm its structure using NMR spectroscopy.
Materials:
-
Crude reaction mixture
-
Silica gel for column chromatography
-
Appropriate solvent system for elution (e.g., hexanes/ethyl acetate)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Isolation:
-
Concentrate the crude reaction mixture.
-
Perform column chromatography on silica gel, using a solvent system determined by thin-layer chromatography (TLC) analysis to provide good separation between the desired product and the target byproduct.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure byproduct.
-
Combine the pure fractions and evaporate the solvent.
-
-
NMR Analysis:
-
Dissolve a few milligrams of the isolated byproduct in a suitable deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the byproduct. For complex structures, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary.
-
Comparative Analysis of Byproduct Profiles
The following table summarizes the likely byproduct profiles for the different reaction types, based on mechanistic understanding and literature precedent. The relative amounts of these byproducts can be highly dependent on the specific reaction conditions.
| Reaction Type | Predominant Byproducts | Key Factors Influencing Byproduct Formation |
| Suzuki-Miyaura Coupling | Homocoupled boronic acid adduct, Protodebromination product | Base, solvent, temperature, catalyst/ligand system, purity of starting materials. |
| Stille Coupling | Homocoupled organostannane adduct | Catalyst, temperature, presence of additives (e.g., copper salts). |
| SuFEx Reaction | Unreacted starting material, Hydrolysis product | Nucleophile reactivity, solvent purity (absence of water), temperature, reaction time. |
Conclusion
A proactive approach to identifying and characterizing reaction byproducts is a hallmark of robust process development in the pharmaceutical industry. For a versatile reagent like this compound, understanding the potential for side reactions in key transformations such as Suzuki-Miyaura, Stille, and SuFEx couplings is paramount. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a comprehensive understanding of their reaction profiles, enabling them to optimize conditions to minimize impurity formation and ensure the quality and safety of their target molecules. This guide serves as a foundational resource for scientists and professionals to anticipate, identify, and manage the byproducts associated with the use of this compound, ultimately contributing to more efficient and reliable drug development pipelines.
References
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. Available at: [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Available at: [Link]
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Available at: [Link]
-
Al-Masawa, M. A., et al. (2021). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. Available at: [Link]
-
Dong, J., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(56), 7792-7795. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available at: [Link]
-
PubMed Central (PMC). (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Available at: [Link]
-
ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Available at: [Link]
-
PubMed Central (PMC). (2023). Sulfur fluoride exchange. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromothiophene-2-sulfonyl fluoride
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. Handling reactive chemical intermediates like 5-Bromothiophene-2-sulfonyl fluoride demands not only procedural precision but also a deep understanding of the chemistry that governs its safe neutralization and disposal. This guide provides a comprehensive, experience-driven framework for managing this compound, ensuring the safety of personnel and compliance with regulatory standards.
Hazard Identification and Chemical Profile
Understanding the inherent risks of a compound is the foundational step in its safe management. This compound is a halogenated heterocyclic compound featuring a reactive sulfonyl fluoride (-SO₂F) group. While sulfonyl fluorides are generally more stable to hydrolysis than their chloride analogs, they are still potent electrophiles susceptible to nucleophilic attack.[1][2]
Core Hazards:
-
Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and serious eye damage.[3][4]
-
Reactivity: As a sulfonyl halide, it will react exothermically with nucleophiles such as water, alcohols, amines, and strong bases.[5] Hydrolysis, particularly under basic conditions, will yield 5-bromothiophene-2-sulfonic acid and fluoride salts.
-
Toxicity: It is harmful if swallowed and may cause respiratory irritation.[6][7]
-
Environmental: As a brominated organic compound, it is classified as a halogenated organic waste, which requires specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[8][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108158-00-5 | [11] |
| Molecular Formula | C₄H₂BrFO₂S₂ | [11] |
| Molecular Weight | 245.09 g/mol | [11] |
| Appearance | White to light yellow crystalline powder | [12] |
| Density | ~1.88 g/cm³ | [11] |
| Boiling Point | >110°C | [11] |
| Melting Point | 40-44 °C (for the analogous chloride) | [13] |
Required Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or Viton. It is advisable to wear double gloves.[14]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[4][15]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be necessary for cleaning up large spills or in situations where ventilation is compromised.[15][16]
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the quantity and state of the waste material. This workflow provides a clear decision-making process to ensure safety and compliance.
Caption: Logical workflow for the proper disposal of this compound.
Protocol: Neutralization of Small, Uncontaminated Quantities
This procedure should only be performed by trained personnel inside a chemical fume hood for small quantities (e.g., <5 g) of residual, uncontaminated this compound. The underlying principle is the base-catalyzed hydrolysis of the sulfonyl fluoride to the more stable and water-soluble sulfonate salt.
RSO₂F + 2 NaOH → RSO₃Na + NaF + H₂O
Materials:
-
Beaker or flask of appropriate size (at least 10x the volume of the base solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Dropping funnel or pipette
-
2M Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
Procedure:
-
Preparation: Place the reaction beaker/flask containing a stir bar into a large ice bath on a magnetic stir plate.
-
Add Base: Pour a sufficient volume of cold 2M NaOH solution into the reaction vessel to ensure at least a 2-fold molar excess relative to the sulfonyl fluoride. Begin gentle stirring.
-
Slow Addition of Waste: Very slowly, add the this compound to the stirring basic solution dropwise or in very small portions. The reaction is exothermic; maintain the temperature below 25°C by controlling the addition rate.[17] Causality: A slow, controlled addition to a cooled solution is critical to dissipate the heat generated during the exothermic hydrolysis reaction, preventing uncontrolled boiling or splashing of the corrosive mixture.
-
Reaction Time: Allow the mixture to stir for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
pH Verification (Self-Validation): Remove the solution from the ice bath and allow it to warm to room temperature. Carefully check the pH. It should be basic. If not, add more NaOH. Then, neutralize the excess base by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution contains sodium 5-bromothiophene-2-sulfonate and sodium fluoride. This solution must be collected in a container designated for aqueous hazardous waste. Do not pour it down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations, as it contains fluoride ions and a brominated organic compound.
Waste Collection for Bulk or Contaminated Material
For larger quantities, spill cleanup materials, or product that is contaminated, in-lab neutralization is not a safe or practical option. This waste must be handled as a regulated hazardous material.
Procedure:
-
Containment: Carefully transfer the waste into a robust, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical (e.g., HDPE or glass).
-
Labeling: Label the container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Corrosive," "Halogenated Organic"
-
The accumulation start date.
-
-
Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate it with other halogenated organic wastes, away from acids, bases, and reactive chemicals.[9][18][19]
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company. The standard final disposal method for halogenated organic waste is high-temperature incineration.[8][9]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess and Equip: Do not re-enter without the proper PPE (see Section 2).
-
Containment: For liquid spills (if melted), contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[17] Do not use combustible materials like paper towels or sawdust. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container as described in Section 5 and arrange for professional disposal.
References
-
Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1829. [Link]
-
Moses, J. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]
-
Moses, J. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.[Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.[Link]
-
Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.[Link]
-
Moses, J. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate.[Link]
-
PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. National Center for Biotechnology Information.[Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Ferreira, I. C., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.[Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.[Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]
-
American Elements. (2022). Safety Data Sheet for Tin(II) fluoride. [Link]
-
LookChem. (n.d.). 5-Bromothiophene-2-sulfonamide. [Link]
-
Angene Chemical. (2024). Safety Data Sheet for this compound. [Link]
-
ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. [Link]
- Google Patents. (n.d.). Method for the recycling or disposal of halocarbons.
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.[Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina.[Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
-
YouTube. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. American Chemical Society.[Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.[Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.[Link]
-
University of Nebraska-Lincoln. (n.d.). Halogenated Waste. Environmental Health and Safety.[Link]
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 108158-00-5 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. epfl.ch [epfl.ch]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. Buy this compound | 108158-00-5 [smolecule.com]
- 12. lookchem.com [lookchem.com]
- 13. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 [sigmaaldrich.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. osha.gov [osha.gov]
- 16. Hydrazine - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Handling 5-Bromothiophene-2-sulfonyl fluoride
Navigating the complexities of reactive chemical reagents is fundamental to advancing drug discovery and development. 5-Bromothiophene-2-sulfonyl fluoride is a valuable building block, but its utility is matched by its potential hazards. As a sulfonyl fluoride, it possesses inherent reactivity that demands rigorous handling protocols. This guide provides a comprehensive framework for researchers and scientists to manage this compound safely, ensuring both personal safety and experimental integrity. We will move beyond simple checklists to explain the causality behind each procedural step, grounding our recommendations in established chemical safety principles.
Hazard Identification and Immediate Risk Assessment
This compound (CAS No: 108158-00-5) is a reactive compound that requires careful management. The primary hazards, as identified in its Safety Data Sheet (SDS), stem from its irritant properties and acute toxicity.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The sulfonyl fluoride moiety (-SO₂F) is the key reactive center. It is susceptible to nucleophilic attack, particularly by water, which can lead to hydrolysis, forming hydrofluoric acid and the corresponding sulfonic acid. This reactivity underscores the need for stringent moisture control and dedicated personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural formality but the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound. It is crucial that all equipment is inspected for integrity before each use.[2]
| Protection Type | Standard Handling (e.g., weighing, transfers in a fume hood) | Emergency/Spill Response (outside of primary containment) | Rationale & Key Specifications |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | The combination provides maximum protection against splashes and vapors. A face shield alone is insufficient as it does not provide a seal around the eyes. |
| Hand Protection | Double-gloving: Inner layer of nitrile gloves, outer layer of neoprene or butyl rubber gloves. | Heavy-duty, chemical-resistant gloves (e.g., Silver Shield® or neoprene).[3] | Sulfonyl fluorides can degrade standard nitrile gloves over time. Double-gloving provides robust protection, and the outer glove offers enhanced resistance. Always consult the glove manufacturer's resistance guide.[3] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe, chemical-resistant shoes are mandatory. | Chemical-resistant suit (e.g., Tychem®) with integrated booties.[4] | A standard lab coat protects against minor splashes. For significant spills, a fully encapsulated suit is necessary to prevent skin contact with corrosive or toxic materials.[4] |
| Respiratory Protection | Not required if handled exclusively within a certified and properly functioning chemical fume hood. | Full-face Air-Purifying Respirator (APR) with multi-gas/vapor cartridges or a Self-Contained Breathing Apparatus (SCBA).[3] | The compound's vapors can cause severe respiratory irritation. A fume hood is the primary engineering control. Respirators are reserved for situations where ventilation is compromised or during a significant release.[5][6] |
Operational and Disposal Plans: A Step-by-Step Protocol
A self-validating protocol anticipates potential failures and incorporates safety checks at every stage. The following workflow is designed to minimize risk from preparation through disposal.
Preparation and Handling
-
Pre-Operation Safety Check:
-
Verify that a certified chemical fume hood is available and functioning correctly (check airflow monitor).
-
Locate and confirm the accessibility of the nearest emergency shower and eyewash station.[7]
-
Assemble all necessary PPE and inspect each item for damage.
-
Prepare a designated waste container for halogenated organic waste.[8]
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood.
-
Use tools made of compatible materials (e.g., glass, stainless steel, PTFE). Avoid strong bases or reactive metals.
-
Keep containers tightly sealed when not in use to prevent the release of vapors and contact with atmospheric moisture.[9]
-
-
Post-Handling Decontamination:
-
Carefully wipe down the work surface and any equipment used with a suitable solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.
-
Remove PPE in the correct order (outer gloves first, then face shield, etc.) to avoid self-contamination.
-
Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[7]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device). Seek immediate medical attention.[1][7]
-
Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate emergency PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][11]
-
Ventilate the area and decontaminate the spill surface.
-
Disposal Plan
All materials contaminated with this compound, including the compound itself, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Segregation: Dispose of waste in a dedicated, clearly labeled container for "Halogenated Organic Waste."[8]
-
Compliance: Ensure all disposal practices adhere strictly to your institution's environmental health and safety guidelines and local, state, and federal regulations.[9] Never dispose of this chemical down the drain.
Visualized Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
-
NJ.gov. (n.d.). METHANESULFONYL FLUORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Angene Chemical. (2024). This compound Safety Data Sheet. Retrieved from [Link]
-
University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Hawai'i at Mānoa CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Southern Denmark (SDU). (n.d.). Disposal of chemical waste at FKF. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 5. epa.gov [epa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. sdunet.dk [sdunet.dk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. staging.keyorganics.net [staging.keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
